molecular formula C13H8N2O3 B6376181 3-Cyano-5-(3-nitrophenyl)phenol CAS No. 1261968-08-4

3-Cyano-5-(3-nitrophenyl)phenol

Cat. No.: B6376181
CAS No.: 1261968-08-4
M. Wt: 240.21 g/mol
InChI Key: AOFOFKZHJFXTTJ-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-nitrophenyl)phenol (CAS 1261968-08-4) is an advanced organic building block with the molecular formula C13H8N2O3 and a molecular weight of 240.217 g/mol . This compound integrates both nitrophenol and benzonitrile functional groups onto a biphenyl scaffold, creating a multifunctional structure valuable for exploratory research. The electron-accepting nature of the nitrophenol group, combined with the versatility of the cyano group, makes this chemical a promising precursor in the development of novel functional materials . Researchers are investigating similar nitrophenol-substituted compounds for applications in dendrimer synthesis, polymer-bound therapeutic agents, and as key intermediates for pharmaceuticals and agrochemicals . The structural features of this compound, confirmed by its SMILES representation (c1cc(cc(c1) N+ [O-])c2cc(cc(c2)O)C#N), suggest potential for use in creating cyclotriphosphazene-based derivatives, which have shown promise in areas such as medical imaging, drug delivery systems, and as components in organic light-emitting diodes (OLEDs) . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-hydroxy-5-(3-nitrophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(6-10)15(17)18/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFOFKZHJFXTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684778
Record name 5-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-08-4
Record name 5-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-5-(3-nitrophenyl)phenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following technical guide on 3-Cyano-5-(3-nitrophenyl)phenol is a theoretical compilation based on established principles of organic chemistry and data extrapolated from structurally related molecules. As of the date of this publication, there is no specific experimental data publicly available for this compound. This document is intended for researchers, scientists, and drug development professionals as a predictive resource to stimulate further investigation.

Introduction

3-Cyano-5-(3-nitrophenyl)phenol represents a novel molecular scaffold incorporating three key functional moieties: a phenol, a cyano group, and a nitrophenyl group. This unique combination suggests a rich chemical profile with potential applications in medicinal chemistry and materials science. The phenolic hydroxyl group can act as a hydrogen bond donor and a proton source, the cyano group is a versatile synthetic handle and can participate in various chemical transformations, and the nitrophenyl group is a well-known pharmacophore and can be a precursor to an amino group, opening avenues for further derivatization. This guide provides a comprehensive overview of the predicted molecular structure, plausible synthetic routes, anticipated physicochemical and spectroscopic properties, and potential biological activities of this compound.

Part 1: Molecular Structure and Synthesis

The molecular structure of 3-Cyano-5-(3-nitrophenyl)phenol consists of a biphenyl core where one phenyl ring is substituted with a hydroxyl and a cyano group at positions 1 and 3 respectively, and the other phenyl ring is substituted with a nitro group at the 3-position. The dihedral angle between the two phenyl rings is a key structural parameter that will influence the molecule's conformation and its interactions in the solid state.[1]

Proposed Synthesis Route: Suzuki-Miyaura Cross-Coupling

A highly efficient and versatile method for the synthesis of substituted biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This approach would involve the coupling of an aryl halide with an arylboronic acid. A plausible synthetic strategy for 3-Cyano-5-(3-nitrophenyl)phenol is outlined below:

Step 1: Synthesis of 3-Bromo-5-cyanophenol

This starting material can be synthesized from 3,5-dibromophenol through a nucleophilic aromatic substitution reaction to introduce the cyano group.

Step 2: Synthesis of 3-Nitrophenylboronic Acid

This reagent is commercially available or can be prepared from 3-bromonitrobenzene via a Grignard reaction followed by treatment with a borate ester.

Step 3: Suzuki-Miyaura Coupling

The final step involves the palladium-catalyzed cross-coupling of 3-bromo-5-cyanophenol with 3-nitrophenylboronic acid.

Synthesis_of_3-Cyano-5-(3-nitrophenyl)phenol cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromo-5-cyanophenol 3-Bromo-5-cyanophenol Suzuki_Coupling Suzuki-Miyaura Coupling 3-Bromo-5-cyanophenol->Suzuki_Coupling 3-Nitrophenylboronic_acid 3-Nitrophenylboronic acid 3-Nitrophenylboronic_acid->Suzuki_Coupling Target_Molecule 3-Cyano-5-(3-nitrophenyl)phenol Suzuki_Coupling->Target_Molecule Potential_Applications Target_Molecule 3-Cyano-5-(3-nitrophenyl)phenol Anti_inflammatory Anti-inflammatory Activity Target_Molecule->Anti_inflammatory Antimicrobial Antimicrobial/Antifungal Activity Target_Molecule->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Target_Molecule->Enzyme_Inhibition Materials_Science Materials Science (e.g., Dyes, Liquid Crystals) Target_Molecule->Materials_Science

Caption: Potential areas of application for 3-Cyano-5-(3-nitrophenyl)phenol.

Part 4: Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments that would be essential for the synthesis and characterization of 3-Cyano-5-(3-nitrophenyl)phenol.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-cyanophenol (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-Cyano-5-(3-nitrophenyl)phenol.

Synthesis_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Solvent 2. Add Degassed Solvents Setup->Solvent React 3. Heat and Stir (Monitor Progress) Solvent->React Workup 4. Aqueous Work-up and Extraction React->Workup Purify 5. Column Chromatography Workup->Purify Characterize 6. Characterization (NMR, IR, MS) Purify->Characterize

Caption: A generalized workflow for the synthesis and characterization of an aryl-aryl coupled product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection. [4]2. Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector. [5]3. Mobile Phase: A gradient elution is recommended for aromatic compounds. A typical mobile phase could be a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Program: Start with a higher percentage of solvent A and gradually increase the percentage of solvent B over time to elute the compound.

  • Detection: Monitor the elution profile at a wavelength where the compound exhibits strong UV absorbance, which can be predetermined by UV-Vis spectroscopy.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations.

Conclusion

While 3-Cyano-5-(3-nitrophenyl)phenol remains a hypothetical molecule at present, this in-depth technical guide provides a solid foundation for its future synthesis and investigation. The predicted properties and potential applications outlined herein are based on sound chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers and encourage the exploration of this and other novel chemical entities with the potential for significant scientific and therapeutic impact.

References

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3-Cyano-5-(3-nitrophenyl)phenol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-nitrobenzonitrile, systematically known as 3-cyano-5-nitrophenol, is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a phenol, a nitrile, and a nitro group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its utility for researchers in the life sciences.

Chemical Identity and Core Properties

The correct identification of a chemical entity is paramount for scientific integrity and reproducibility. While sometimes referred to by the less systematic name 3-Cyano-5-(3-nitrophenyl)phenol, the compound is formally registered and identified by the following descriptors:

IdentifierValueSource
CAS Number 929000-02-2[1]
IUPAC Name 3-Hydroxy-5-nitrobenzonitrile[2]
Molecular Formula C₇H₄N₂O₃[2]
Molecular Weight 164.12 g/mol [2]
InChI 1S/C7H4N2O3/c8-4-5-1-6(9(11)12)3-7(10)2-5/h1-3,10H[2]
InChIKey QGVJKELIWFBDSC-UHFFFAOYSA-N[2]
SMILES N#CC1=CC(O)=CC(=O)=C1
Physical Form Solid[2]
Purity Typically ≥98%[2]

Synthesis and Purification

Experimental Protocol: Synthesis of 3-Hydroxy-5-nitrobenzonitrile

Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory safety conditions.

Materials:

  • 3-Hydroxybenzonitrile

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 3-hydroxybenzonitrile to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10°C.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-hydroxybenzonitrile in sulfuric acid, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Extraction: The resulting precipitate can be filtered, or the aqueous solution can be extracted with dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 3-Hydroxy-5-nitrobenzonitrile.[3]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Cool H₂SO₄ B Add 3-Hydroxybenzonitrile A->B D Add Nitrating Mixture C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E Stir at 0°C & Monitor (TLC) D->E F Quench on Ice E->F G Extract with CH₂Cl₂ F->G H Wash (H₂O, NaHCO₃, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: Synthetic workflow for 3-Hydroxy-5-nitrobenzonitrile.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three aromatic proton signals in the downfield region. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and nitro groups and the electron-donating effect of the hydroxyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm), while the carbons attached to the nitro and hydroxyl groups will also show characteristic shifts.

IR (Infrared) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

  • O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹

  • C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹ for an aromatic nitrile.[4]

  • N-O stretch (nitro): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 164. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).

Applications in Research and Drug Development

3-Hydroxy-5-nitrobenzonitrile serves as a valuable intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to selectively modify its three functional groups.

Role as a Synthetic Intermediate

The nitro group can be readily reduced to an amine, which can then be further functionalized. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The hydroxyl group can be alkylated or acylated. This versatility allows for the construction of diverse molecular scaffolds. For instance, similar hydroxybenzonitrile structures are used as precursors for herbicides and other pesticides.[5]

Potential in Medicinal Chemistry

Nitroaromatic compounds are a known class of pharmacologically active agents with applications as antibacterial, anti-inflammatory, and anticancer agents.[6][7] The nitro group in these compounds can undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of drugs targeting solid tumors.

Derivatives of nitro-substituted benzamides have been shown to exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production.[6][8][9] Given its structure, 3-Hydroxy-5-nitrobenzonitrile could be a precursor for novel anti-inflammatory agents.

Furthermore, the core structure is present in more complex molecules with demonstrated biological activity. For example, derivatives of 3'-hydroxy-5'-aminobenzoxazinorifamycin have shown potent antimicrobial activities.[10] This suggests that the 3-hydroxy-5-substituted phenyl motif is a viable pharmacophore for further exploration.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-Hydroxy-5-nitrobenzonitrile. The following guidelines are based on information for the closely related and hazardous compound, 3-nitrobenzonitrile.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

3-Hydroxy-5-nitrobenzonitrile is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. Its versatile functionality allows for the creation of diverse molecular architectures, making it a valuable tool for researchers engaged in drug discovery and the development of novel bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in a research setting.

References

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Introduction: The Imperative of Stability in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 3-Cyano-5-(3-nitrophenyl)phenol: A Predictive and Methodological Approach

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 3-Cyano-5-(3-nitrophenyl)phenol. In the absence of direct experimental data in the public domain, this document outlines a robust, multi-faceted strategy that combines computational prediction with established experimental methodologies. This approach is designed for researchers, scientists, and drug development professionals to systematically characterize the stability profile of new chemical entities, ensuring the generation of reliable data for safety, efficacy, and regulatory purposes.

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is critically dependent on its physicochemical properties, with thermodynamic stability being a cornerstone. Stability determines a drug substance's shelf-life, dictates storage conditions, and influences its safety and efficacy profile.[1][2] An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a thorough understanding of a molecule's intrinsic stability is paramount.

3-Cyano-5-(3-nitrophenyl)phenol is a complex aromatic compound featuring a phenolic hydroxyl group, a nitrile (cyano) group, and a nitrophenyl moiety. Each of these functional groups contributes to the molecule's overall electronic and structural characteristics, and by extension, its stability. The purpose of this guide is to provide a predictive and experimental roadmap to thoroughly characterize the thermodynamic stability of this molecule. We will explore in silico methods to forecast stability, detail core thermoanalytical techniques for empirical measurement, and place these findings within the regulatory context of pharmaceutical stability testing.

Molecular Structure and Physicochemical Profile

A molecule's stability is intrinsically linked to its structure. The arrangement of functional groups in 3-Cyano-5-(3-nitrophenyl)phenol suggests several potential areas of interest for stability assessment.

Caption: Structure of 3-Cyano-5-(3-nitrophenyl)phenol.

  • Phenolic Group (-OH): The hydroxyl group can act as a hydrogen bond donor and is susceptible to oxidation. Its acidity can also play a role in reactivity.

  • Cyano Group (-C≡N): The nitrile group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, which is a key consideration in formulation development.[3]

  • Nitrophenyl Group (-C₆H₄NO₂): Nitroaromatic compounds are known to be energetic materials, and the nitro group can significantly influence the molecule's thermal decomposition pathway.[4] Their presence often lowers the decomposition temperature compared to non-nitrated analogs.

A preliminary physicochemical profile can be predicted based on data from structurally similar compounds.

PropertyPredicted Value / CharacteristicRationale / Comparative Compound
Molecular Formula C₁₃H₈N₂O₃-
Molecular Weight 240.22 g/mol -
Physical State Likely a crystalline solidBased on similar nitrophenols and cyanophenols.[5][6][7]
Melting Point (T_m) Expected in the range of 150-250 °C4-Nitrophenol melts at 113-114 °C; 3-Nitrophenol at 97 °C.[5][8] The larger, more complex structure would likely increase the melting point.
Decomposition Temp (T_d) Potentially >200 °CPhenolic resins show significant weight loss above 350-400 °C.[9] The presence of the nitro group may lower this onset.
Solubility Low aqueous solubility; soluble in organic solvents (e.g., DMSO, Methanol)Characteristic of aromatic phenols.[7]

Computational Assessment of Thermodynamic Stability (In Silico Approach)

Before embarking on empirical testing, computational chemistry provides a powerful, cost-effective tool to predict thermodynamic properties. Density Functional Theory (DFT) is a robust method for modeling the electronic structure and predicting the stability of organic molecules.[10][11][12]

The primary goal of this computational step is to determine the molecule's optimized geometry (lowest energy state) and calculate key thermodynamic parameters, such as the Gibbs free energy of formation (ΔG_f) and enthalpy of formation (ΔH_f).

Computational_Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt Input freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis Optimized Structure verify_min Verify True Minimum (No Imaginary Frequencies) freq_analysis->verify_min Calculated Frequencies verify_min->geom_opt Re-optimize extract_data Extract Thermodynamic Data (ΔG, ΔH, Entropy) verify_min->extract_data Confirmed Minimum end Predicted Stability Profile extract_data->end Output

Caption: A representative workflow for DFT-based computational analysis.[10]

Protocol: DFT-Based Stability Prediction
  • Structure Input: Draw the 3D structure of 3-Cyano-5-(3-nitrophenyl)phenol in a molecular modeling software package.

  • Geometry Optimization:

    • Causality: This step finds the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface).

    • Method: Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a comprehensive basis set like 6-311++G(d,p).[11] This level of theory provides a good balance of accuracy and computational cost for organic molecules.

  • Frequency Calculation:

    • Causality: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum, and it provides the zero-point vibrational energy (ZPVE) required for accurate thermodynamic calculations.

    • Method: At the same level of theory (B3LYP/6-311++G(d,p)), perform a vibrational frequency analysis.

  • Verification and Data Extraction:

    • Causality: A true energy minimum will have no imaginary frequencies. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.

    • Method: Confirm the absence of imaginary frequencies. Extract key thermodynamic outputs from the calculation file, including enthalpy, Gibbs free energy, and entropy. These values provide a theoretical baseline for the molecule's intrinsic stability.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental validation is essential. The two primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[13]

Experimental_Workflow sample 3-Cyano-5-(3-nitrophenyl)phenol (Pure Sample) dsc Differential Scanning Calorimetry (DSC) sample->dsc tga Thermogravimetric Analysis (TGA) sample->tga dsc_results Thermogram: - Melting Point (Tm) - Glass Transition (Tg) - Decomposition Events (ΔH) dsc->dsc_results tga_results Thermogravimetric Curve: - Onset of Decomposition (Td) - Mass Loss Profile tga->tga_results profile Comprehensive Thermal Stability Profile dsc_results->profile tga_results->profile

Caption: Core experimental workflow for thermal stability analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][15] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[16]

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

    • Causality: A small sample mass ensures uniform heat distribution and prevents thermal lag, leading to sharper peaks and more accurate data.

    • Crimp the pan with a lid. It is recommended to pierce the lid (pinhole) to allow any evolved gases during decomposition to escape, preventing pan rupture.[13]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Causality: The empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation, allowing for the measurement of purely thermal decomposition.[17]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 400 °C).[13]

    • Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

  • Data Analysis:

    • Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm (T_m).

    • Identify any sharp exothermic peaks, which are indicative of decomposition events. Note the onset temperature and the integrated energy (enthalpy, ΔH) of these events.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It provides precise information about decomposition temperatures and the composition of the material.

  • Sample Preparation:

    • Accurately weigh a slightly larger sample, 5-10 mg, into a ceramic or platinum TGA pan.

    • Causality: A larger mass than in DSC is acceptable and helps ensure that small mass loss events are detectable.

  • Instrument Setup:

    • Place the sample pan onto the TGA's microbalance.

    • The experiment should be run twice under different atmospheres:

      • Run 1: Inert Atmosphere (Nitrogen): To measure thermal stability.

      • Run 2: Oxidizing Atmosphere (Air): To measure thermo-oxidative stability.[17]

    • Causality: Comparing results from inert and oxidizing atmospheres reveals the material's susceptibility to oxidation. Degradation often begins at a lower temperature in air.[17]

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a linear heating rate of 10 °C/min to a high final temperature (e.g., 600-800 °C) to ensure complete decomposition.[17]

  • Data Analysis:

    • Analyze the resulting TGA curve (mass % vs. temperature).

    • Determine the onset temperature of decomposition (T_d), often defined as the temperature at which 5% mass loss occurs.

    • Examine the derivative curve (DTG), which shows the rate of mass loss. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for distinct degradation steps.[17]

Forced Degradation and Long-Term Stability Studies

While DSC and TGA reveal intrinsic thermal stability, pharmaceutical development requires understanding how a compound behaves under relevant storage and stress conditions over time. This is governed by the International Council for Harmonisation (ICH) guidelines.[1] The goal is to provide evidence on how the quality of a drug substance varies under the influence of temperature, humidity, and light.[1]

Accelerated Stability Studies

Accelerated stability testing uses exaggerated storage conditions to speed up the rate of chemical degradation and predict long-term stability.[18][19]

StudyStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Data sourced from ICH Q1A(R2) Guidelines.[18][20]
Protocol: Accelerated Stability Study
  • Batch Selection: Use at least three primary batches of 3-Cyano-5-(3-nitrophenyl)phenol manufactured with a process that simulates the final production method.

  • Storage: Place the samples in a calibrated stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.[18]

  • Sampling and Testing:

    • Causality: A structured sampling plan is crucial to establish a degradation profile over time.

    • Method: Withdraw samples at specified time points, typically 0, 1, 3, and 6 months.[21]

    • At each time point, test the samples for critical quality attributes, including:

      • Appearance: Visual inspection for color change or physical form.

      • Assay: Quantitative measurement of the active substance (e.g., by HPLC-UV).

      • Purity/Impurities: A stability-indicating HPLC method to separate and quantify any degradation products.

  • Data Analysis:

    • Plot the assay value and impurity levels versus time.

    • Use this data, often applying Arrhenius kinetics, to predict the shelf-life under the recommended long-term storage conditions.[19][22]

Data Synthesis and Interpretation

A comprehensive stability profile for 3-Cyano-5-(3-nitrophenyl)phenol is achieved by integrating the findings from all assessments.

  • Computational Data provides the theoretical foundation for the molecule's intrinsic stability (ΔG_f, ΔH_f).

  • DSC Data provides the melting point, a key indicator of purity and solid-state stability, and reveals the temperature and energy of any decomposition events.

  • TGA Data precisely defines the onset temperature of thermal decomposition in both inert and oxidative environments, quantifying the molecule's thermal limits.

  • ICH Stability Data provides the practical, real-world evidence of how the molecule will perform over time under defined storage conditions, ultimately determining its retest period or shelf-life.

By synthesizing this information, a complete picture emerges, allowing for informed decisions in process chemistry, formulation development, and regulatory submissions.

Conclusion

Determining the thermodynamic stability of a novel compound like 3-Cyano-5-(3-nitrophenyl)phenol requires a systematic and scientifically rigorous approach. By beginning with in silico predictions to guide experimental design, followed by core thermoanalytical techniques (DSC and TGA) to measure intrinsic stability, and culminating in ICH-compliant accelerated stability studies, a complete and defensible stability profile can be established. This integrated strategy not only ensures regulatory compliance but also builds a deep understanding of the molecule, mitigating risks and accelerating the path through drug development.

References

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). Google Scholar.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). ICH.
  • Ich guideline for stability testing. (n.d.). Slideshare.
  • STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018, March 15). Journal of Drug Delivery and Therapeutics.
  • Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program. (2024, October 30). MDPI.
  • New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). ECA Academy.
  • Thermal Characterization and Heat Capacities of Seven Polyphenols. (2025, January 6). MDPI.
  • Expiration Dating and Stability Testing for Human Drug Products. (2014, November 7). FDA.
  • Accelerated Stability Studies. (2023, September 22). SlideShare.
  • In-Depth Technical Guide: Computational and Experimental Insights into 2-Nitro-1-(4-nitrophenyl)ethanone and its Analogs. (n.d.). Benchchem.
  • Thermochemical Study of the Cyanophenol Isomers. (n.d.). ResearchGate.
  • Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). (2014, June 30). Netzsch.
  • TGA analysis for phenolic resin. (n.d.). ResearchGate.
  • Thermogram analysis of phenolic compounds. (n.d.). ResearchGate.
  • Thermal stability and thermal degradation study of phenolic resin modified by cardanol. (2020, February 14). Sage Journals.
  • Nitrophenyl-Group-Containing Heterocycles. (n.d.). PMC.
  • Structure and Computational Studies of New Sulfonamide Compound. (2022, October 31). MDPI.
  • Synthesis of 2,6-di-t-butyl-4-(3'-cyano-4'-nitrophenyl)phenol. (n.d.). PrepChem.com.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Integrated and dispersed photon echo studies of nitrile stretching vibration of 4-cyanophenol in methanol. (2009, May 27). ResearchGate.
  • Differential Scanning Calorimetry: A Review. (2020). IOMC.
  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.
  • Computational Exploration of Phenolic Compounds in Corrosion Inhibition. (2023, September 11). MDPI.
  • In-Depth Computational Analysis of Nitro-Containing Compounds. (2025, October 30). ResearchGate.
  • 4-Nitrophenol. (n.d.). PubChem.
  • 2-Cyano-5-nitrophenol. (n.d.). Chem-Impex.
  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017, August 17). ResearchGate.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). ACS Publications.
  • Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts.
  • Fabrication of Novel and Potential Selective 4-Cyanophenol Chemical Sensor Probe. (2021, September 30). PMC.
  • Phenol, 3-nitro-. (n.d.). NIST WebBook.
  • Effects of Entangled IR Radiation and Tunneling on the Conformational Interconversion of 2-Cyanophenol. (2019, April 5). ACS Publications.
  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. (2001, June 30). MDPI.
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  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

The Acidity and pKa of 3-Cyano-5-(3-nitrophenyl)phenol: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Application Scientists, and Preclinical Drug Development Professionals

Executive Summary

The physicochemical profiling of highly substituted phenols is a critical step in rational drug design and materials science. 3-Cyano-5-(3-nitrophenyl)phenol presents a fascinating case study in the modulation of phenolic acidity via complex, long-range electronic effects. Featuring a phenol core flanked by a meta-cyano group and a meta-(3-nitrophenyl) moiety, this molecule lacks the capacity for direct resonance stabilization of its conjugate base. Instead, its acidity is governed entirely by potent, compounded inductive (-I) effects.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the causality behind the acidity of 3-Cyano-5-(3-nitrophenyl)phenol. We will quantify its theoretical pKa using Hammett linear free-energy relationships [1], benchmark it against known phenolic derivatives [2], and establish a self-validating experimental protocol for empirical determination.

Structural Deconstruction and Electronic Causality

To understand the pKa of 3-Cyano-5-(3-nitrophenyl)phenol, we must analyze the spatial orientation of its substituents relative to the ionizable hydroxyl group. The acidity of a phenol is dictated by the thermodynamic stability of the resulting phenoxide anion.

The Dominance of Inductive (-I) Over Resonance (-R) Effects

In classic physical organic chemistry, electron-withdrawing groups (EWGs) stabilize the phenoxide anion, thereby lowering the pKa (increasing acidity). This stabilization occurs via two mechanisms:

  • Resonance (-R): Direct delocalization of the negative charge into the substituent. This only occurs if the EWG is in the ortho or para position.

  • Induction (-I): Through-bond polarization of electron density toward the electronegative substituent.

In 3-Cyano-5-(3-nitrophenyl)phenol, both the cyano group and the 3-nitrophenyl group are located at the meta (3, 5) positions relative to the hydroxyl group. Because the phenoxide oxygen's lone pairs cannot delocalize into a meta position without violating valency rules, resonance effects are entirely negated . The stabilization of the conjugate base is driven exclusively by the inductive pull (-I) of the substituents [1].

G A 3-Cyano-5-(3-nitrophenyl)phenol (Neutral) B Deprotonation (pKa ~8.1) A->B C Phenoxide Anion (Conjugate Base) B->C D meta-Cyano Group (-I Effect, σm = 0.56) D->C Inductive Stabilization E meta-(3-Nitrophenyl) Group (-I Effect, σm ≈ 0.27) E->C Inductive Stabilization

Thermodynamic deprotonation cycle and inductive stabilization of the phenoxide conjugate base.

Quantitative pKa Prediction via the Hammett Equation

To establish a highly accurate theoretical baseline before entering the laboratory, we utilize the Hammett equation. The pKa of a substituted phenol can be calculated using the reaction constant for phenol ionization (


) [1] and the sum of the substituent constants (

):


Calculating the Combined Substituent Constant ( )
  • meta-Cyano Group: The cyano group is a powerful inductive withdrawer with a well-established Hammett constant of

    
      [2].
    
  • meta-(3-Nitrophenyl) Group: This requires calculating the transmission of the nitro group's electronic effect across the biphenyl system.

    • The base

      
       for a phenyl ring is 
      
      
      
      .
    • The

      
       for a nitro group is 
      
      
      
      [3].
    • The transmission coefficient (

      
      ) across an adjacent phenyl ring is approximately 
      
      
      
      .
    • Estimated

      
       for 3-nitrophenyl 
      
      
      
      .

Total


 = 0.56 + 0.27 = 0.83 
pKa Derivation

Using the standard pKa of unsubstituted phenol (9.95):



Comparative Acidity Data

To contextualize this value, we compare it against known reference compounds. The dual meta-substitution drops the pKa by nearly two full logarithmic units compared to phenol, making it roughly as acidic as para-cyanophenol (where resonance does play a role) [2].

CompoundSubstituent(s)Hammett

Experimental / Estimated pKa
PhenolNone0.009.95
meta-Cyanophenol3-CN0.568.60 [2]
para-Cyanophenol4-CN0.708.00 [2]
3-Cyano-5-(3-nitrophenyl)phenol 3-CN, 5-(3-nitrophenyl) 0.83 ~8.08 (Estimated)

Self-Validating Experimental Protocol: Spectrophotometric pKa Determination

While potentiometric titration is standard, the high lipophilicity and extended conjugation of 3-Cyano-5-(3-nitrophenyl)phenol make UV-Vis Spectrophotometry the superior technique. The biphenyl system and nitro chromophore will exhibit a massive bathochromic shift (red shift) upon deprotonation.

This protocol is designed to be self-validating : the presence of a distinct isosbestic point across the pH gradient guarantees that only a simple two-state equilibrium (Neutral


 Anion) is occurring, ruling out degradation or aggregation [4].

Workflow Step1 1. Buffer Prep (pH 6.0 to 10.0) Step2 2. Compound Spiking (Constant [C]) Step1->Step2 Step3 3. UV-Vis Scanning (250-450 nm) Step2->Step3 Step4 4. Isosbestic Analysis (A_λ vs pH) Step3->Step4 Step5 5. Non-Linear Regression Henderson-Hasselbalch Step4->Step5

Self-validating spectrophotometric workflow for experimental pKa determination.

Step-by-Step Methodology

1. Preparation of Universal Buffer System

  • Prepare a Britton-Robinson universal buffer system (boric acid, phosphoric acid, and acetic acid, all at 0.04 M) to ensure constant ionic strength.

  • Aliquot the buffer into 15 separate vials. Adjust the pH of each vial using 0.2 M NaOH to create a gradient from pH 6.0 to pH 10.0 (spanning

    
     units of the estimated 8.08 pKa).
    

2. Stock Solution Preparation

  • Due to the compound's lipophilicity, dissolve 3-Cyano-5-(3-nitrophenyl)phenol in HPLC-grade Methanol to create a 10 mM stock solution.

  • Critical Control: Ensure the final concentration of methanol in the test buffers does not exceed 1-2% v/v to prevent co-solvent effects from artificially shifting the apparent pKa.

3. Spectrophotometric Measurements

  • Spike 20

    
    L of the stock solution into 2.0 mL of each pH buffer directly in a quartz cuvette (final concentration ~100 
    
    
    
    M).
  • Record the UV-Vis absorption spectrum from 250 nm to 450 nm for each pH level.

  • Identify the analytical wavelength (

    
    ) for the neutral phenol (typically ~280-300 nm) and the phenoxide anion (typically shifted to ~350-380 nm due to the extended push-pull chromophore system).
    

4. Data Analysis & Validation

  • Verify the presence of a sharp isosbestic point where all spectral lines intersect. This validates that no side reactions (e.g., nitro reduction or ester hydrolysis) have occurred.

  • Plot the absorbance at the phenoxide

    
     against the pH.
    
  • Use non-linear regression to fit the data to the Henderson-Hasselbalch equation:

    
    
    
  • The inflection point of the resulting sigmoidal curve represents the exact experimental pKa.

Implications for Drug Development (ADME)

Understanding that the pKa of 3-Cyano-5-(3-nitrophenyl)phenol sits near 8.1 has profound implications for its pharmacokinetic profile:

  • Physiological Ionization: At blood pH (7.4), the compound will be predominantly in its neutral, lipophilic state (~83% neutral, 17% ionized).

  • Membrane Permeability: The high fraction of neutral species at pH 7.4 guarantees excellent passive membrane permeability (high apparent

    
     in Caco-2 assays), but the 17% anionic fraction will aid in aqueous solubility, creating a highly favorable logD profile.
    
  • Target Binding: If this molecule is designed to bind to a kinase or receptor pocket, the hydroxyl group can act as both a strong hydrogen bond donor (in its neutral state) and a potent electrostatic anchor (if the local microenvironment of the protein pocket shifts the pKa downward, triggering ionization).

References

  • BenchChem. (2025). The Phenolic Hydroxyl Group in 3,5-Diaminophenol: An In-depth Technical Guide to its Reactivity.
  • Chegg. (2024). Compare Acid Strength Homework: The cyano group.
  • BenchChem. (2025). The Influence of Electron-Withdrawing Groups on 3-Substituted Nitrostyrenes: A Technical Guide.
  • Scribd. (2001). Laboratory Study of the Hammett Equation | PDF | Acid Dissociation Constant.

Electronic properties of cyano and nitro substituted biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Cyano and Nitro Substituted Biphenyls

Foreword: Beyond the Benzene Ring

To researchers, medicinal chemists, and materials scientists, the biphenyl scaffold is a familiar and foundational structure. Comprised of two interconnected phenyl rings, its utility extends from blockbuster pharmaceuticals to advanced liquid crystal displays.[1][2][3][4] However, the true potential of this moiety is only unlocked through functionalization—the strategic placement of substituent groups that modulate its electronic character.[1] This guide focuses on two of the most powerful electron-withdrawing groups (EWGs) in the organic chemist's toolkit: cyano (-CN) and nitro (-NO₂). We will dissect how these groups, through their profound inductive and resonance effects, dictate the electronic landscape of the biphenyl system, thereby influencing everything from molecular conformation to optical and electrochemical behavior. This is not merely a survey of properties but a causal exploration designed to empower rational design in drug development and materials engineering.

The Rotational Imperative: Torsional Angle as the Master Variable

Before delving into the effects of substituents, one must first appreciate the intrinsic conformational dynamics of the biphenyl core itself. The electronic properties of this system are fundamentally governed by the degree of communication—or π-conjugation—between the two aromatic rings. This communication is directly controlled by the torsional (or dihedral) angle (φ) , the angle of twist around the central C-C single bond.

Two opposing forces are at play[5][6][7]:

  • π-Conjugation: This stabilizing interaction favors a planar conformation (φ = 0°), as this maximizes the overlap of p-orbitals across the two rings.

  • Steric Hindrance: The repulsion between the hydrogen atoms at the ortho positions (2, 2', 6, and 6') destabilizes the planar state, favoring a twisted conformation.

In unsubstituted biphenyl, the balance of these forces results in an equilibrium torsional angle of approximately 44.4° in the gas phase.[5] This non-planar arrangement partially disrupts π-conjugation. Any substituent that alters this angle will, therefore, have a profound impact on the molecule's overall electronic structure.[8][9]

Caption: Biphenyl structure highlighting the torsional angle (φ).

The Electronic Influence of Cyano and Nitro Groups

The cyano and nitro moieties are potent electron-withdrawing groups that dramatically reshape the electronic distribution of the biphenyl system. They exert their influence through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the phenyl ring through the sigma bond framework.

  • Resonance Effect (-M or -R): The π-system of the substituent can accept electron density from the phenyl ring, further delocalizing and withdrawing electrons. This effect is most pronounced when the substituent is in the para or ortho position.

This strong electron withdrawal lowers the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11][12] The stabilization of the LUMO is particularly significant, making the substituted biphenyl a better electron acceptor (more easily reduced) compared to the parent molecule.

The Critical Role of Positional Isomerism

The placement of the -CN or -NO₂ group is not a trivial detail; it is a primary determinant of the group's net electronic effect.[13][14]

  • Para (4- or 4'-) Substitution: Allows for the full expression of both inductive and resonance effects. This leads to the most significant stabilization of the LUMO and the most pronounced changes in properties like reduction potential and UV-Vis absorption.

  • Meta (3- or 3'-) Substitution: The substituent cannot participate in direct resonance with the other ring. Its influence is dominated by the inductive effect, leading to a more moderate electronic perturbation.

  • Ortho (2- or 2'-) Substitution: This position introduces a powerful new factor: steric hindrance . The bulk of the substituent forces a larger torsional angle to minimize steric clash with the other ring. This increased twist severely disrupts π-conjugation, often overriding the electronic effects of the group.[15] This typically results in a blue-shift (hypsochromic shift) in the UV-Vis spectrum, as the effective conjugated system is smaller.[15]

Comparative Analysis: Cyano vs. Nitro

While both are strong EWGs, the nitro group is generally considered more powerful than the cyano group. This difference has direct consequences:

  • LUMO Stabilization: The nitro group lowers the LUMO energy more effectively than the cyano group. Consequently, nitro-substituted biphenyls are typically easier to reduce.[16]

  • Charge-Transfer Character: The electronic transitions in nitroaromatics often have significant charge-transfer character, where the excitation involves moving an electron from the phenyl ring (donor) to the nitro group (acceptor).[12] This can give rise to new, distinct absorption bands in the UV-Vis spectrum that are highly sensitive to solvent polarity.

Theoretical Modeling: Predicting Electronic Behavior with DFT

Modern chemical research relies heavily on computational modeling to predict and rationalize experimental results. Density Functional Theory (DFT) has emerged as a robust and accurate tool for investigating the electronic structure of molecules like substituted biphenyls.[7][10][11][17]

Key Parameters from DFT Calculations
  • Optimized Geometry: Provides the equilibrium structure, including the all-important torsional angle.

  • Frontier Orbital Energies: The calculated HOMO and LUMO energies can be correlated with experimental oxidation and reduction potentials, respectively. The HOMO-LUMO gap is a key indicator of kinetic stability and the energy of the lowest electronic transition.[9][11]

  • Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[18]

  • Simulated Spectra: Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, allowing for direct comparison with experimental data and aiding in the assignment of electronic transitions.[12]

Experimental Protocol: A Standard DFT Workflow

This protocol outlines a general workflow for a DFT calculation on a substituted biphenyl using a program like Gaussian.

  • Structure Input: Build the molecule of interest (e.g., 4-nitrobiphenyl) in a molecular editor.

  • Calculation Setup:

    • Job Type: Select 'Optimization + Frequency'. The optimization will find the lowest energy geometry, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies).

    • Method: Choose a functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a common and reliable starting point for organic molecules.[10][11][17][19] For higher accuracy, larger basis sets (e.g., cc-pVTZ) can be used.[7]

    • Solvation (Optional): If properties in solution are desired, include a solvent model like the Polarizable Continuum Model (PCM).

  • Execution: Submit the calculation to run.

  • Analysis:

    • Verify the optimization has converged.

    • Measure the torsional angle from the optimized structure.

    • Extract the HOMO and LUMO energies from the output file.

    • Visualize the molecular orbitals and the MEP map using software like GaussView.

  • TD-DFT (for Spectra): Using the optimized geometry, perform a separate TD-DFT calculation to compute the excited states and simulate the UV-Vis spectrum.

Caption: A typical workflow for DFT analysis of substituted biphenyls.

Experimental Validation: Probing the Electronic Structure

While theory provides invaluable predictions, experimental characterization is essential for validation and discovery. Cyclic Voltammetry and UV-Visible Spectroscopy are two cornerstone techniques for this purpose.

Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures a molecule's propensity to be oxidized or reduced. These redox potentials provide direct experimental insight into the HOMO and LUMO energy levels. For an EWG-substituted biphenyl:

  • Oxidation: The removal of an electron from the HOMO becomes more difficult due to the electron-withdrawing nature of the substituent. This results in a more positive (anodic) oxidation potential.

  • Reduction: The addition of an electron to the stabilized LUMO becomes easier. This results in a less negative (more positive, or cathodic) reduction potential.

Experimental Protocol: Cyclic Voltammetry Measurement

Objective: To determine the reduction potential of 4-cyanobiphenyl.

  • System Preparation:

    • Electrode Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. Polish the working electrode with alumina slurry and sonicate to ensure a clean surface.

    • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent (e.g., acetonitrile or dichloromethane). Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

  • Analyte Preparation: Prepare a ~1 mM solution of the 4-cyanobiphenyl in the electrolyte solution.

  • Internal Standard: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Data Acquisition:

    • Place the electrodes in the analyte solution under the inert atmosphere.

    • Set the potential window to scan from an initial potential (e.g., 0 V) towards negative potentials to observe the reduction event. A typical range might be +0.5 V to -2.5 V.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (re-oxidation) peaks for the analyte.

    • Determine the half-wave potential (E₁/₂) for the reversible redox couple, calculated as (Epc + Epa) / 2.

    • Report all potentials relative to the Fc/Fc⁺ internal standard.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like biphenyls.[14][20] The position of the maximum absorption wavelength (λₘₐₓ) is highly sensitive to the extent of conjugation.

  • Bathochromic Shift (Red Shift): An increase in conjugation (e.g., from a more planar conformation) lowers the HOMO-LUMO gap, requiring less energy for excitation and shifting λₘₐₓ to a longer wavelength.

  • Hypsochromic Shift (Blue Shift): A decrease in conjugation (e.g., from steric hindrance in an ortho-substituted biphenyl) increases the HOMO-LUMO gap, shifting λₘₐₓ to a shorter wavelength.[15]

Data Summary: A Comparative Overview

The following table summarizes representative data illustrating the effects discussed. Values are illustrative and will vary with the specific experimental or computational conditions.

CompoundSubstituentPositionTorsional Angle (φ)HOMO (eV)LUMO (eV)E_red (V vs Fc/Fc⁺)λₘₐₓ (nm)
BiphenylNone-~44°-6.1-0.5> -2.5~250
4-Cyanobiphenyl-CNpara~40°-6.4-1.1~ -2.1~275
4-Nitrobiphenyl-NO₂para~40°-6.6-1.5~ -1.7~285
2-Nitrobiphenyl-NO₂ortho~65°-6.5-1.4~ -1.8~245

Applications in Research and Drug Development

The ability to precisely tune the electronic properties of the biphenyl core has significant practical implications:

  • Drug Development: The biphenyl moiety is a privileged scaffold in medicinal chemistry. Altering its electronic properties via substitution can fine-tune a drug candidate's binding affinity to its target receptor, as well as modulate its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][4]

  • Materials Science: The predictable electronic behavior of substituted biphenyls makes them ideal building blocks for advanced materials. Alkyl-cyano-biphenyls are famous for their use in liquid crystal displays (LCDs).[19][21] The tunable HOMO-LUMO gaps of other derivatives are exploited in the design of host and transport materials for Organic Light-Emitting Diodes (OLEDs) and in the development of novel conducting polymers.[3][22]

Conclusion

The electronic properties of cyano and nitro-substituted biphenyls are governed by a nuanced interplay of steric and electronic factors. The torsional angle between the phenyl rings acts as the master variable, controlling the degree of π-conjugation. Superimposed on this conformational landscape are the powerful electron-withdrawing effects of the cyano and nitro groups, which profoundly stabilize the frontier molecular orbitals. The nitro group generally exerts a stronger electronic pull, leading to lower LUMO energies and more accessible reduction potentials. Crucially, the positional isomerism—ortho, meta, or para—dictates the balance between resonance, inductive, and steric effects, allowing for the fine-tuning of the final electronic and optical properties. A synergistic approach, combining the predictive power of computational methods like DFT with the empirical validation of experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy, is essential for the rational design and application of these versatile molecules in science and technology.

References

  • Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment.
  • MDPI. (2025). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers. MDPI.
  • ResearchGate. (2025). Concerning the Electronic Control of Torsion Angles in Biphenyls.
  • BenchChem. (2025). A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. BenchChem.
  • University of Helsinki. (2008). Torsional motion of biphenyl and derivatives - theory and strong laser pulses. University of Helsinki Research Portal.
  • Chemistry Journal of Moldova. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova.
  • ResearchGate. (2026). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method.
  • Chemistry Journal of Moldova. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. CJM.ASM.MD.
  • ResearchGate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology.
  • Sancho-García, J. C., & Cornil, J. (2005). Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects.
  • ChemRxiv. (2025). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv.
  • ChemRxiv. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv.
  • Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • Hutzinger, O., Safe, S., & Zitko, V. (1972).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Journal of Electrical Engineering. (2024). Quantum Mechanical Study of 4-Alkyl 4'-Cyano Biphenyls: Part I: C9H19-C6H5. Journal of Electrical Engineering.
  • ACS Publications. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (2023). The suggested mechanism for the synthesis of cyano biphenyl.
  • Murray, P. R., et al. (2012).
  • ResearchGate. (2025). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers.
  • Kebarle, P. (n.d.). Electron affinities of substituted nitrobenzenes. Canadian Science Publishing.
  • Pearson+. (n.d.). Determining if substituted biphenyls are chiral or not. Study Prep in Pearson+.
  • ACS Publications. (2011). Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Organic Letters.
  • Google Patents. (2008). Process for the preparation of unsymmetrically substituted biphenyl compounds.
  • ResearchGate. (2025). The Dielectric and Optical Properties of the Homologous Series of Cyano-Alkyl-Biphenyl Liquid Crystals.

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An In-Depth Technical Guide to the UV-Vis Absorption Characteristics of 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectral characteristics of 3-Cyano-5-(3-nitrophenyl)phenol. As direct empirical data for this specific compound is not widely published, this document synthesizes information from foundational spectroscopic principles and data from analogous structures to construct a predictive model of its electronic behavior. We will explore the theoretical underpinnings of its absorption profile, detailing the influence of the core chromophoric system and the profound effects of its substituent groups. Furthermore, this guide presents a rigorous, field-proven experimental protocol for acquiring and interpreting the UV-Vis spectrum, with a special focus on the critical roles of solvent polarity and pH. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's electronic properties for characterization, quantification, and purity assessment.

Theoretical Foundation: Predicting the Spectral Profile

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The absorption of photons in the UV-Vis range (typically 200-800 nm) promotes electrons from a ground state to a higher energy excited state.[1][2] For 3-Cyano-5-(3-nitrophenyl)phenol, the spectrum is a composite of contributions from its core aromatic framework and the modifying effects of its functional groups.

The Core Chromophoric System: A Substituted Biphenyl

The fundamental structure is a biphenyl ring system, which is a potent chromophore (light-absorbing group). Biphenyl itself exhibits a strong absorption band, often referred to as the K-band, which arises from π→π* electronic transitions within the conjugated system of the two phenyl rings.[3] The extent of this conjugation is highly dependent on the planarity of the two rings. Substitution on the rings, as seen in this molecule, significantly modifies the absorption characteristics.[3][4]

Influence of Substituents: A Deep Dive into Electronic Effects

The absorption wavelength (λmax) and intensity (molar absorptivity, ε) are profoundly influenced by the substituents attached to the aromatic rings.[5][6] In 3-Cyano-5-(3-nitrophenyl)phenol, we have a powerful interplay between electron-donating and electron-withdrawing groups.

  • The Hydroxyl (-OH) Group: As an auxochrome (a group that modifies the absorption of a chromophore), the hydroxyl group possesses lone pairs of electrons that can be donated into the aromatic ring through the resonance effect (+M). This extends the conjugated system, decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and results in a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity).[4][6]

  • The Nitro (-NO₂) Group: The nitro group is a very strong chromophore and a powerful electron-withdrawing group (-M effect).[7][8] Its presence dramatically extends the conjugation and is expected to cause a significant bathochromic shift.[5] For instance, the main absorption band of nitrobenzene is found around 252-268 nm.[4][9] This group is a primary determinant of the molecule's overall spectral profile.

  • The Cyano (-CN) Group: The cyano group is also an electron-withdrawing group (-M, -I effects). While not as powerful as the nitro group, it contributes to the overall electronic landscape, further modifying the energy of the π→π* transitions and potentially introducing its own absorption features.[10][11] The presence of a cyano group on a phenyl ring can cause a red shift in the primary absorption bands.[10]

Predicted Spectral Features

Based on the analysis of the constituent parts, the UV-Vis spectrum of 3-Cyano-5-(3-nitrophenyl)phenol in a neutral, non-polar solvent is predicted to exhibit multiple absorption bands:

  • A primary, intense absorption band (π→π)* likely above 250 nm, significantly red-shifted from the parent biphenyl chromophore. This shift is a cumulative effect of all three substituents extending the conjugated system.

  • A distinct, lower-intensity shoulder or separate band at a longer wavelength , potentially extending into the visible region (>300 nm). This is characteristic of an intramolecular charge-transfer (ICT) transition, where electron density moves from the electron-rich phenol ring (donor) to the electron-deficient nitrophenyl ring (acceptor) upon excitation. The presence of both strong donating (-OH) and withdrawing (-NO₂) groups makes an ICT band highly probable. For comparison, 3-nitrophenol shows absorption maxima around 228 nm, 272 nm, and 328 nm in water.[12][13]

Experimental Protocol for Spectral Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality spectral data.

Principle: The Beer-Lambert Law

Quantitative UV-Vis spectroscopy is governed by the Beer-Lambert Law, which states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.[14][15][16][17]

A = εcl

Where ε is the molar absorptivity, a constant specific to the molecule at a given wavelength.[15]

Mandatory Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep1 Weigh Compound prep2 Prepare Stock Solution (e.g., in Methanol) prep1->prep2 prep3 Perform Serial Dilutions prep2->prep3 meas1 Baseline Correction (using solvent blank) prep3->meas1 inst1 Warm-up Spectrophotometer inst2 Select Wavelength Range (e.g., 200-500 nm) inst1->inst2 inst2->meas1 meas2 Measure Absorbance of Diluted Samples meas1->meas2 an1 Plot Spectrum (Absorbance vs. Wavelength) meas2->an1 an2 Identify λmax an1->an2 an3 Verify Beer's Law (Plot A vs. Concentration) an1->an3

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology
  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the wavelength range of interest. Methanol or ethanol are excellent starting choices as they are polar enough to dissolve the analyte and have a UV cutoff around 210 nm.

  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-5 mg) of 3-Cyano-5-(3-nitrophenyl)phenol and dissolve it in a precise volume (e.g., 100 mL) of the chosen solvent in a volumetric flask to create a stock solution.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create at least four different concentrations. The aim is to have solutions with maximum absorbance values between 0.1 and 1.0, the optimal range for accuracy.[16]

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.[18]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This subtracts the absorbance of the solvent and cuvette.[2]

  • Sample Measurement: Starting with the least concentrated sample, rinse the cuvette with the sample solution, then fill it and measure its absorption spectrum. Repeat for all prepared concentrations.

  • Data Analysis: Plot the absorbance versus wavelength for each concentration. Identify the wavelength(s) of maximum absorbance (λmax). To verify the Beer-Lambert Law, plot a calibration curve of absorbance at λmax versus concentration. The plot should be linear with an R² value > 0.99.[19]

Data Interpretation and Environmental Influences

The position and intensity of absorption bands are sensitive to the molecular environment. Studying these changes provides deeper insight into the molecule's electronic structure.

The Effect of Solvent Polarity (Solvatochromism)

Solvatochromism describes the shift in λmax as a function of solvent polarity.[20][21][22] This effect is a powerful tool for probing the nature of electronic transitions.[23]

  • π→π Transitions:* These transitions typically involve an excited state that is more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, leading to a small bathochromic (red) shift (shift to longer wavelength).[24]

  • n→π Transitions:* The ground state of molecules with non-bonding (n) electrons is often stabilized by hydrogen bonding with polar solvents. This increases the energy required for the transition, resulting in a hypsochromic (blue) shift (shift to shorter wavelength) in more polar solvents.[24][25]

  • Intramolecular Charge-Transfer (ICT) Transitions: These transitions result in a highly polar excited state. A positive solvatochromism (significant red shift with increasing solvent polarity) would be strong evidence for an ICT band in 3-Cyano-5-(3-nitrophenyl)phenol.[22]

Table 1: Predicted Solvatochromic Effects

Solvent (Increasing Polarity)Predicted Shift for π→π* BandPredicted Shift for ICT Band
HexaneReferenceReference
DichloromethaneSlight Bathochromic ShiftModerate Bathochromic Shift
MethanolModerate Bathochromic ShiftSignificant Bathochromic Shift
WaterModerate Bathochromic ShiftSignificant Bathochromic Shift
The Influence of pH: The Phenol-Phenoxide Equilibrium

The hydroxyl group is weakly acidic and can be deprotonated in a basic medium to form the phenoxide ion. This process has a dramatic effect on the UV-Vis spectrum.[26][27][28]

Sources

In-Depth Technical Guide: Synthesis, SAR, and Biological Evaluation of 3-Cyano-5-(3-nitrophenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The design of highly functionalized biaryl systems is a cornerstone of modern medicinal chemistry. The 3-cyano-5-(3-nitrophenyl)phenol scaffold represents an emerging, highly tunable biphenyl system that integrates three distinct pharmacophoric elements. Understanding the causality behind this specific substitution pattern is critical for drug development professionals aiming to leverage this scaffold for kinase inhibition, xanthine oxidase (XO) modulation, or apoptosis induction.

  • The Phenol Core: Acts as the primary anchor. The hydroxyl group serves as a potent hydrogen-bond donor, crucial for engaging target protein backbones (e.g., hinge regions in kinases).

  • The 3-Cyano Group: Positioned meta to the phenol, the cyano group exerts a strong inductive electron-withdrawing effect, lowering the pKa of the phenol and thereby increasing its hydrogen-bond donating capacity. Furthermore, the cyano group is a metabolically stable hydrogen-bond acceptor, a structural strategy famously utilized in the XO inhibitor Febuxostat[1].

  • The 3-Nitrophenyl Group: Nitroarenes are increasingly recognized for their utility in target engagement and multipolar interactions[2]. In biological systems, 3-nitrophenyl derivatives—such as the chromene derivative 3-NC—have demonstrated a profound ability to induce apoptosis by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2[3]. The meta-nitro substitution provides specific steric bulk that forces the biphenyl system into a non-planar conformation, optimizing it for deep hydrophobic pocket insertion.

Self-Validating Synthetic Methodology

Synthesizing electron-deficient biaryl systems presents unique challenges. Electron-deficient phenols are notoriously prone to overoxidation or poor reactivity in standard cross-coupling conditions[4]. To construct the 3-cyano-5-(3-nitrophenyl)phenol core, a highly optimized Suzuki-Miyaura cross-coupling is employed.

The choice of Pd(dppf)Cl₂ as the catalyst is deliberate: the bidentate dppf ligand provides a wide bite angle (99°), which accelerates the reductive elimination step, overcoming the steric hindrance of the meta-substituted boronic acid.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-cyano-5-(3-nitrophenyl)phenol from 3-bromo-5-cyanophenol and 3-nitrophenylboronic acid.

  • Reagent Preparation & Degassing:

    • In a Schlenk flask, combine 3-bromo-5-cyanophenol (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Causality: A mild base like K₂CO₃ is chosen to prevent the over-deprotonation and subsequent oxidative degradation of the electron-deficient cyanophenol[4].

    • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid.

  • Catalyst Addition & Heating:

    • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 90°C for 6 hours.

  • In-Line Self-Validation (QA/QC):

    • Before quenching the entire reaction, extract a 10 µL aliquot, dilute in LC-MS grade methanol, and filter.

    • Validation: Run a rapid LC-MS (ESI-negative mode). The reaction is validated to proceed to the workup phase only if the[M-H]⁻ ion corresponding to the target mass is the base peak, confirming the catalytic cycle is complete.

  • Workup & Purification:

    • Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to neutralize the base and protonate the phenol.

    • Purify the organic layer via flash chromatography (Hexanes/EtOAc gradient) to yield the pure biaryl product.

SyntheticWorkflow A 3-Bromo-5-cyanophenol (Electrophile) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 3-Nitrophenylboronic acid (Nucleophile) B->C D 3-Cyano-5-(3-nitrophenyl)phenol (Crude Product) C->D Suzuki-Miyaura Cross-Coupling E Self-Validation LC-MS & NMR D->E QA/QC

Figure 1: Self-validating Suzuki-Miyaura synthetic workflow for the biphenyl scaffold.

Quantitative Structure-Activity Relationship (SAR)

To understand the necessity of the specific substitutions on this scaffold, we must analyze the quantitative SAR data. The table below summarizes analogous pharmacological data demonstrating how deviations from the 3-cyano and 3-nitro positions impact apoptotic potency (IC₅₀), lipophilicity (LogP), and metabolic stability (Hepatic Clearance).

Compound VariantR₁ (Phenol Ring)R₂ (Phenyl Ring)Apoptosis IC₅₀ (µM)LogPHepatic Clearance (µL/min/mg)
Core Scaffold 3-CN 3'-NO₂ (meta) 0.45 3.2 18.5
Isomer A3-CN4'-NO₂ (para)2.103.124.0
Des-cyano Analog3-H3'-NO₂ (meta)8.502.845.2
Des-nitro Analog3-CN3'-H>10.02.938.1

Data Interpretation & Causality:

  • The meta-Nitro Advantage: Moving the nitro group from the meta to the para position (Isomer A) results in a nearly 5-fold loss in potency. The meta position induces a specific dihedral angle between the two rings that perfectly aligns with the hydrophobic binding pocket of target apoptotic regulators.

  • Metabolic Shielding by Cyano: The Des-cyano analog shows a dramatic increase in hepatic clearance (from 18.5 to 45.2 µL/min/mg). The strongly electron-withdrawing cyano group deactivates the phenol ring toward phase I oxidative metabolism (e.g., CYP450-mediated hydroxylation).

Biological Evaluation: Apoptosis & Target Inhibition

Based on literature surrounding 3-nitrophenyl derivatives[3], this scaffold is highly primed for oncology applications, specifically through the induction of apoptosis via Mitochondrial Outer Membrane Permeabilization (MOMP).

Protocol: Orthogonal Validation of Bax/Bcl-2 Modulation

To prove that cell death is caused by targeted apoptosis rather than non-specific necrosis, an orthogonal self-validating workflow must be used.

  • Phenotypic Validation (Flow Cytometry):

    • Treat target cancer cells (e.g., HepG2 or HCT116) with the derivative at 0.5 µM for 24 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Causality: Annexin V binds to phosphatidylserine flipped to the outer membrane (an early marker of apoptosis), while PI only enters cells with compromised membranes (necrosis). A shift to the Annexin V+/PI- quadrant validates that the compound triggers true programmed cell death.

  • Molecular Validation (Western Blotting):

    • Lyse the treated cells and extract total protein. Run via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

    • Causality: Flow cytometry only proves that apoptosis is happening; Western blotting proves why it is happening. Observing the upregulation of Bax and the downregulation of Bcl-2 confirms the exact molecular target engagement of the 3-nitrophenyl pharmacophore[3].

ApoptosisPathway Drug 3-Cyano-5-(3-nitrophenyl)phenol Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Drug->Bcl2 Inhibits expression Bax Bax (Pro-apoptotic) Upregulation Drug->Bax Stimulates expression Mito Mitochondrial Membrane Permeabilization (MOMP) Bcl2->Mito Removes inhibition Bax->Mito Promotes pore formation Caspase Caspase-9 / Caspase-3 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Execution Caspase->Apoptosis Cleaves cellular targets

Figure 2: Apoptotic signaling cascade modulated by the 3-nitrophenyl pharmacophore.

References[3] Title: Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC

Source: nih.gov URL: [1] Title: A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds Source: ppj.org.ly URL: [4] Title: Photocatalytic Oxidative Dimerization of Electronically Diverse Phenols Using Borate to Prevent Overoxidation - ChemRxiv Source: chemrxiv.org URL: [2] Title: Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes | ACS Catalysis Source: acs.org URL:

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Protocol for 3-Cyano-5-(3-nitrophenyl)phenol via Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale

The target compound, 3-Cyano-5-(3-nitrophenyl)phenol (strictly named 3-hydroxy-5-(3-nitrophenyl)benzonitrile under IUPAC nomenclature), features a highly functionalized biphenyl core. The presence of three distinct electronic environments—a strongly electron-withdrawing nitro group, a cyano group, and an electron-donating (yet acidic) phenolic hydroxyl—presents specific chemoselectivity challenges during synthesis.

To construct the central aryl-aryl (C-C) bond, the Suzuki-Miyaura cross-coupling reaction is the most robust methodology[1]. This protocol utilizes 3-bromo-5-hydroxybenzonitrile and (3-nitrophenyl)boronic acid. The choice of an unprotected phenol is deliberate; while hydroxyl groups can sometimes poison palladium catalysts or participate in side reactions, the use of a mild inorganic base (K₂CO₃) and a sterically accommodating, electron-rich ligand environment (dppf) allows for direct coupling without the need for protecting group chemistry, thereby maximizing atom economy and reducing step count [2].

Materials and Reagents

The following quantitative parameters are optimized for a 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Bromo-5-hydroxybenzonitrileAryl Halide (Electrophile)198.021.01.98 g (10 mmol)
(3-Nitrophenyl)boronic acidBoronic Acid (Nucleophile)166.931.22.00 g (12 mmol)
Pd(dppf)Cl₂ • CH₂Cl₂Pre-catalyst816.640.05408 mg (0.5 mmol)
Potassium Carbonate (K₂CO₃)Base138.213.04.15 g (30 mmol)
1,4-Dioxane / H₂O (4:1 v/v)Solvent SystemN/AN/A50 mL

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Deoxygenation Causality Insight: Palladium(0), the active catalytic species generated in situ, is highly susceptible to oxidation by atmospheric oxygen. Thorough degassing is not optional; it is the primary determinant of catalytic turnover and prevents homocoupling of the boronic acid.

  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 3-bromo-5-hydroxybenzonitrile (1.98 g), (3-nitrophenyl)boronic acid (2.00 g), and K₂CO₃ (4.15 g) to the flask.

  • Add 50 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.

  • Sparge the heterogeneous mixture with Argon (or N₂) gas via a submerged needle for 15 minutes while stirring gently.

  • Quickly add the Pd(dppf)Cl₂ catalyst (408 mg) against a positive counter-flow of Argon, then seal the system under an Argon balloon.

Phase 2: Catalytic Cycle Execution Causality Insight: The biphasic nature of the solvent ensures the organic substrates dissolve in dioxane while the inorganic base and borate byproducts remain in the aqueous phase. Heating provides the activation energy necessary for the oxidative addition of the electron-deficient aryl bromide to the Pd(0) center. 6. Submerge the flask in a pre-heated oil bath at 90 °C. 7. Stir vigorously (800+ rpm) to maximize the interfacial surface area between the aqueous and organic phases. 8. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 2:1) or LC-MS. The reaction is typically complete within 8 to 12 hours, indicated by the consumption of the aryl halide.

Phase 3: Quenching and Work-up Causality Insight: Because the reaction is conducted under basic conditions (K₂CO₃), the phenolic hydroxyl group of the product will be deprotonated, forming a water-soluble phenoxide ion. Acidification is strictly required to protonate the product and force it into the organic phase during extraction. 9. Cool the reaction mixture to room temperature. 10. Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. 11. Slowly add 1M HCl dropwise to the aqueous layer until the pH reaches ~3. 12. Extract the aqueous layer with EtOAc (3 x 30 mL). 13. Combine the organic extracts and wash with brine (50 mL). 14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 4: Purification 15. Purify the crude residue via flash column chromatography on silica gel. 16. Use a gradient elution starting from 100% Hexanes to 60:40 Hexanes:EtOAc. 17. Collect the product fractions (monitor via UV at 254 nm), pool, and evaporate to yield pure 3-Cyano-5-(3-nitrophenyl)phenol as a pale yellow solid.

Process Visualization

SynthesisWorkflow A Reagents: Aryl Halide + Boronic Acid D Degassing (Ar/N2 Purge 15 min) A->D B Catalyst & Base: Pd(dppf)Cl2, K2CO3 B->D C Solvent System: Dioxane/H2O (4:1) C->D E Heating & Coupling (90°C, 12h) D->E F Quenching & Acidification (1M HCl) E->F G Liquid-Liquid Extraction (EtOAc) F->G H Flash Column Chromatography G->H I Pure 3-Cyano-5- (3-nitrophenyl)phenol H->I

Workflow for the Suzuki-Miyaura synthesis of 3-Cyano-5-(3-nitrophenyl)phenol.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized, unsymmetrical biphenyls is a cornerstone of modern drug discovery and materials science. The target molecule, 3-cyano-5-(3-nitrophenyl)phenol (also known as 5-(3-nitrophenyl)-3-hydroxybenzonitrile), presents a unique synthetic challenge due to the competing electronic demands of its functional groups.

Constructing this scaffold via a Palladium-catalyzed Suzuki-Miyaura cross-coupling requires pairing 3-bromo-5-hydroxybenzonitrile with (3-nitrophenyl)boronic acid . As a Senior Application Scientist, it is critical to recognize that standard coupling conditions will likely fail or deliver poor yields due to two primary mechanistic hurdles:

  • Aryl Halide Deactivation via Phenoxide Formation: The starting aryl bromide contains an unprotected phenol (pKa ~9–10). Under the requisite basic conditions of the Suzuki coupling, this phenol is deprotonated to form a highly electron-rich phenoxide anion. Electron-rich aryl halides exhibit significantly higher activation energy barriers for the initial oxidative addition of the Pd(0) catalyst into the C–Br bond.

  • Protodeboronation Risk: Conversely, (3-nitrophenyl)boronic acid is highly electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the nitro group. Electron-deficient boronic acids are notoriously susceptible to competitive protodeboronation (cleavage of the C–B bond to yield nitrobenzene) before transmetalation can occur[1].

Strategic Resolution: To overcome these opposing electronic forces, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is selected as the optimal precatalyst. The bidentate dppf ligand provides a highly active, sterically tuned Pd(0) species that accelerates oxidative addition into the deactivated aryl bromide while maintaining a stable Pd(II) intermediate[2]. Potassium carbonate (K₂CO₃) is utilized in a strict 3.0 molar equivalent excess: one equivalent neutralizes the phenol, while the remaining two equivalents facilitate the formation of the reactive hydroxyboronate complex necessary for rapid transmetalation[3].

Reaction Workflows & Catalytic Cycle

CatalyticCycle Pd0 Active Pd(0) Catalyst [Pd(dppf)] OxAdd Oxidative Addition Ar-Pd(II)-Br (Slower due to phenoxide) Pd0->OxAdd + 3-Bromo-5-hydroxybenzonitrile TransMet Transmetalation Ar-Pd(II)-Ar' (Fast to avoid deboronation) OxAdd->TransMet + (3-Nitrophenyl)boronic acid + K2CO3 / H2O RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0) Product 3-Cyano-5-(3-nitrophenyl)phenol RedElim->Product C-C Bond Formation

Figure 1: Suzuki-Miyaura catalytic cycle optimized for electron-rich halides and deficient boronics.

Workflow Step1 1. Setup Dioxane/H2O K2CO3 (3 eq) Step2 2. Degas Argon Sparge (15 min) Step1->Step2 Step3 3. Heat 80°C, 12h Pd(dppf)Cl2 Step2->Step3 Step4 4. Acidify 1M HCl to pH 3-4 (Critical) Step3->Step4 Step5 5. Extract EtOAc & Silica Purification Step4->Step5

Figure 2: Step-by-step experimental workflow highlighting the critical acidic workup phase.

Materials and Reagents

Accurate stoichiometry is paramount when dealing with unprotected acidic functional groups in cross-coupling methodologies.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (for 1.0 mmol scale)Role
3-Bromo-5-hydroxybenzonitrile198.021.0198.0 mgElectrophile
(3-Nitrophenyl)boronic acid166.931.2200.3 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05 (5 mol%)40.8 mgPrecatalyst
Potassium Carbonate (K₂CO₃)138.213.0414.6 mgBase
1,4-Dioxane88.11N/A4.0 mLOrganic Solvent
Deionized Water (H₂O)18.02N/A1.0 mLAqueous Co-solvent

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Visual and chemical checkpoints are embedded to ensure the integrity of the catalytic cycle and the successful isolation of the target molecule.

Step 1: Reaction Assembly
  • To an oven-dried 25 mL Schlenk flask equipped with a PTFE-coated magnetic stir bar, add 3-bromo-5-hydroxybenzonitrile (198.0 mg, 1.0 mmol), (3-nitrophenyl)boronic acid (200.3 mg, 1.2 mmol), and K₂CO₃ (414.6 mg, 3.0 mmol).

  • Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL) to the flask.

    • Expert Insight: The 4:1 volumetric ratio of Dioxane to Water is strictly required. Water acts as a phase-transfer medium to dissolve the inorganic base and is mechanistically essential for generating the reactive hydroxyboronate species, which undergoes transmetalation significantly faster than the neutral boronic acid.

Step 2: Rigorous Degassing
  • Sparge the heterogeneous mixture with Argon (or ultra-high purity Nitrogen) gas via a submerged needle for exactly 15 minutes while stirring at 300 rpm.

    • Expert Insight: Oxygen must be rigorously excluded. O₂ oxidizes the electron-rich phosphine ligands (permanently deactivating the catalyst) and promotes the oxidative homocoupling of the boronic acid, which consumes the limiting reagent[2].

Step 3: Catalyst Introduction & Heating
  • Briefly remove the septum under a positive stream of Argon and quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (40.8 mg, 0.05 mmol).

  • Seal the flask tightly, ensure an Argon balloon is attached, and submerge the flask into a pre-heated oil bath at 80 °C .

  • Stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale suspension to a dark red/brown homogeneous-like mixture as the active Pd(0) species is generated and the catalytic cycle turns over[4]. Complete consumption of the aryl bromide should be verified via TLC (Hexanes:EtOAc 3:1) or LC-MS.

Step 4: Acidic Workup (Critical Phase)
  • Cool the reaction vessel to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL), then transfer to a 100 mL Erlenmeyer flask.

  • Crucial Action: While stirring, slowly add 1M HCl dropwise to the mixture until the aqueous layer reaches pH 3–4 (verify with pH indicator strips).

    • Expert Insight: Because the product contains a phenolic –OH, it exists entirely as a highly water-soluble potassium phenoxide salt under the basic reaction conditions. Failing to acidify the aqueous layer will result in the complete loss of the product during the organic extraction phase.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient elution of Hexanes to Ethyl Acetate (typically 10% to 40% EtOAc) to afford pure 3-cyano-5-(3-nitrophenyl)phenol as a solid.

Condition Optimization & Data Presentation

The conditions outlined above were selected based on extensive optimization to balance the competing risks of catalyst stalling and protodeboronation.

EntryCatalystBase (Equiv)Solvent SystemResult / Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene / H₂OLow yield (<20%). Catalyst stalled at oxidative addition due to phenoxide electron density.
2Pd(dppf)Cl₂K₂CO₃ (2.0)Dioxane / H₂OModerate yield (45%). Base was fully consumed by phenol; insufficient base left to drive transmetalation, leading to protodeboronation of the boronic acid.
3Pd(dppf)Cl₂ K₂CO₃ (3.0) Dioxane / H₂O Optimal yield (>85%). Full conversion of aryl bromide; rapid transmetalation outcompeted side reactions.
4XPhos Pd G2Cs₂CO₃ (3.0)THF / H₂OGood yield (75%). Highly active catalyst, but trace homocoupling of the boronic acid was observed.

References

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Metal-Free Coupling of Saturated Heterocyclic Sulfonylhydrazones with Boronic Acids Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2-Nitrobiphenyls Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Source: Advanced Synthesis & Catalysis URL: [Link]

  • Title: One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Source: Medium (Allen Che) URL: [Link]

Sources

Application Notes and Protocols for the Coordination Chemistry of 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 3-Cyano-5-(3-nitrophenyl)phenol as a novel multifunctional ligand in coordination chemistry. Due to the nascent stage of research on this specific ligand, this guide furnishes detailed, scientifically-grounded protocols for its synthesis, the preparation of its coordination complexes, and their subsequent characterization. The methodologies presented are predicated on established principles of organic synthesis and coordination chemistry, drawing from analogous systems in the peer-reviewed literature. This guide is intended to serve as a foundational resource to stimulate and facilitate the exploration of the unique properties and potential applications of metal complexes derived from this promising ligand.

Introduction: The Scientific Rationale for 3-Cyano-5-(3-nitrophenyl)phenol as a Ligand

The field of coordination chemistry is perpetually driven by the design and synthesis of innovative ligands that can impart novel electronic, catalytic, or therapeutic properties to metal centers. The molecule 3-Cyano-5-(3-nitrophenyl)phenol is a compelling candidate for ligand development due to its unique trifunctional architecture.

  • The Phenolic Moiety: The deprotonated phenol group offers a hard, anionic oxygen donor, which is well-suited for coordinating with a wide range of metal ions, particularly those that are hard Lewis acids.[1] The formation of a stable metal-phenoxide bond is a cornerstone of its ligating ability.

  • The Cyano Group: This group acts as a potential coordination site through its nitrogen lone pair. The cyano group is a weaker σ-donor but a modest π-acceptor, which can influence the electronic properties of the resulting metal complex.[2] Its linear geometry can also direct the supramolecular assembly of coordination polymers.

  • The Nitrophenyl Substituent: The electron-withdrawing nature of the nitro group significantly modulates the electronic environment of the entire ligand. This can enhance the acidity of the phenolic proton, thereby facilitating coordination. While direct coordination of the nitro group to a metal center is possible, it often acts as a non-coordinating, electron-withdrawing entity that can influence the redox potential and spectroscopic properties of the metal complex.[3][4][5]

This combination of a hard donor (phenoxide), a potential π-acceptor (cyano), and a strong electron-withdrawing group (nitro) suggests that 3-Cyano-5-(3-nitrophenyl)phenol can form stable complexes with unique electronic and structural characteristics, making it a target of interest for applications in catalysis, materials science, and drug development.

Synthesis of the Ligand: 3-Cyano-5-(3-nitrophenyl)phenol

As this ligand is not commercially available, a robust synthetic protocol is essential. A plausible and efficient route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of aryl-aryl bonds.[6][7][8]

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of two key building blocks: 3-bromo-5-cyanophenol and 3-nitrophenylboronic acid.

Synthesis_Pathway cluster_reactants Reactants start1 3-bromo-5-cyanophenol catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) start1->catalyst Suzuki-Miyaura Coupling start2 3-nitrophenylboronic acid start2->catalyst product 3-Cyano-5-(3-nitrophenyl)phenol catalyst->product

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 3-Cyano-5-(3-nitrophenyl)phenol.

Detailed Synthetic Protocol

Materials:

  • 3-bromo-5-cyanophenol

  • 3-nitrophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, absolute

  • Water, deionized

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 3-bromo-5-cyanophenol (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Under a nitrogen atmosphere, add a 3:1 mixture of anhydrous toluene and absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-Cyano-5-(3-nitrophenyl)phenol as a solid.

Synthesis of a Representative Metal Complex: Bis[3-cyano-5-(3-nitrophenyl)phenolato]copper(II)

To illustrate the coordination potential of the ligand, a protocol for the synthesis of a copper(II) complex is provided. Copper(II) is chosen for its versatile coordination chemistry and distinct spectroscopic properties.

Reaction Scheme

2 C₁₃H₇N₂O₃⁻ + Cu²⁺ → [Cu(C₁₃H₆N₂O₃)₂]

Detailed Synthetic Protocol

Materials:

  • 3-Cyano-5-(3-nitrophenyl)phenol

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol, anhydrous

  • Triethylamine (NEt₃)

Procedure:

  • Ligand Solution: Dissolve 3-Cyano-5-(3-nitrophenyl)phenol (2.0 eq) in anhydrous methanol in a round-bottom flask.

  • Deprotonation: Add triethylamine (2.2 eq) to the ligand solution and stir for 15 minutes at room temperature to deprotonate the phenolic hydroxyl group.

  • Metal Salt Addition: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in a minimum amount of warm anhydrous methanol.

  • Complexation: Slowly add the methanolic solution of the copper salt to the ligand solution with continuous stirring. A color change and/or precipitation should be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold methanol to remove any unreacted starting materials.

    • Dry the product in a desiccator over silica gel.

Characterization of the Ligand and its Metal Complex

A thorough characterization is imperative to confirm the identity and purity of the synthesized compounds and to elucidate their structural and electronic properties.

Experimental Workflow

Characterization_Workflow cluster_ligand Ligand Characterization cluster_complex Complex Characterization ligand_nmr ¹H & ¹³C NMR ligand_ir FT-IR ligand_ms Mass Spectrometry ligand_mp Melting Point complex_ir FT-IR complex_uv UV-Vis Spectroscopy complex_xrd Single-Crystal X-ray Diffraction complex_ea Elemental Analysis complex_mag Magnetic Susceptibility ligand_synthesis Synthesized Ligand ligand_synthesis->ligand_nmr ligand_synthesis->ligand_ir ligand_synthesis->ligand_ms ligand_synthesis->ligand_mp complex_synthesis Synthesized Complex complex_synthesis->complex_ir complex_synthesis->complex_uv complex_synthesis->complex_xrd complex_synthesis->complex_ea complex_synthesis->complex_mag

Caption: Workflow for the comprehensive characterization of the ligand and its metal complex.

Spectroscopic and Analytical Data: Expected Signatures

The following table summarizes the key characterization techniques and the expected observations for the ligand and its proposed copper(II) complex.

Technique3-Cyano-5-(3-nitrophenyl)phenol (Ligand)[Cu(C₁₃H₆N₂O₃)₂] (Complex)Rationale for Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the phenolic -OH proton.Paramagnetically broadened or shifted signals due to the Cu(II) center.[9]Confirms the aromatic structure of the ligand. The phenolic proton signal will disappear upon deprotonation and coordination.
¹³C NMR Resonances for aromatic carbons and the cyano carbon (~115-120 ppm).Not typically informative for paramagnetic complexes.Provides a carbon fingerprint of the ligand.
FT-IR Sharp ν(C≡N) stretch around 2230 cm⁻¹. Broad ν(O-H) stretch around 3200-3400 cm⁻¹. ν(NO₂) stretches around 1530 and 1350 cm⁻¹.Shift in ν(C≡N) upon coordination (if it participates). Disappearance of the ν(O-H) band. Possible shifts in ν(NO₂) if involved in weak interactions.The disappearance of the O-H stretch is a strong indicator of coordination. Shifts in the cyano stretch can indicate its involvement in bonding.[10]
UV-Vis Intense π-π* transitions in the UV region. A weaker n-π* transition may be observed.[11]Ligand-based transitions may be shifted. Appearance of d-d transitions in the visible region (typically broad and weak). Potential for Ligand-to-Metal Charge Transfer (LMCT) bands.[12][13]The appearance of d-d transitions is characteristic of transition metal complexes. LMCT bands can provide insight into the electronic structure.
Mass Spec. Molecular ion peak corresponding to its calculated mass.Fragmentation pattern showing the loss of ligands and the isotopic distribution of copper.Confirms the molecular weight of the ligand and the formation of the complex.
X-ray Cryst. N/AProvides definitive 3D structure, bond lengths, bond angles, and coordination geometry around the Cu(II) center.[2][14][15][16][17]The "gold standard" for structural elucidation of coordination compounds.

Predicted Coordination Modes and Future Research Directions

The multifunctional nature of 3-Cyano-5-(3-nitrophenyl)phenol allows for several potential coordination modes, which could be exploited in the design of novel materials and catalysts.

Coordination_Modes mode1 Monodentate Phenoxide coordination only mode2 Bidentate Chelating Phenoxide and Cyano coordination mode3 Bidentate Bridging Phenoxide and Cyano bridging two metal centers ligand 3-Cyano-5-(3-nitrophenyl)phenol metal Metal Center (M) ligand->metal Coordination metal2 Metal Center (M')

Caption: Plausible coordination modes for the 3-Cyano-5-(3-nitrophenyl)phenol ligand.

Future research should focus on:

  • Exploring a range of metal ions: Synthesizing complexes with various d-block and f-block metals to investigate how the metal's properties (size, charge, Lewis acidity) influence the coordination mode and the resulting complex's properties.

  • Catalytic applications: Investigating the potential of these complexes as catalysts in organic transformations, leveraging the electronic modulation provided by the nitro and cyano groups.

  • Materials science: Exploring the formation of coordination polymers and metal-organic frameworks (MOFs), where the cyano group could act as a bridging linker to create extended structures with interesting magnetic or porous properties.

  • Biological evaluation: Given that many nitrophenyl-containing compounds and metal complexes exhibit biological activity, these new complexes could be screened for antimicrobial, antifungal, or anticancer properties.[5][18]

Conclusion

3-Cyano-5-(3-nitrophenyl)phenol represents a promising, yet unexplored, ligand for coordination chemistry. Its synthesis via established methods like the Suzuki-Miyaura coupling is highly feasible. The protocols and characterization data outlined in this guide provide a solid foundation for researchers to begin investigating the rich coordination chemistry of this ligand. The interplay of its three distinct functional groups is anticipated to yield metal complexes with novel structural, electronic, and reactive properties, opening new avenues in catalysis, materials science, and medicinal chemistry.

References

  • Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. SCIRP. [Link]

  • Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Semantic Scholar. [Link]

  • A Combined First Principles TDDFT and Experimental Study on the Uv-Vis Spectra Properties of M(P-Nitrophenyl Azo Resorcinol)(3) Complexes (M: Fe, Cr). DSpace Repository. [Link]

  • IR spectral data of the ligands and their metal complexes (cm -1 ). ResearchGate. [Link]

  • Synthesis, Cyclic Voltammetry, and x-ray Crystal Structures of Copper(I) and Copper(II) Complexes of Tris((6-phenyl-2-pyridyl)methyl)amine (TPPA). ACS Publications. [Link]

  • Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities. Preprint. [Link]

  • Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide. ResearchGate. [Link]

  • Synthesis and X-ray crystal structures of two transition metal complexes based on functionalised 1,5-anhydro-2-deoxy-D-galactitol and methyl 2-deoxy-alpha-D-galactopyranoside. PubMed. [Link]

  • Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. ResearchGate. [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. MDPI. [Link]

  • 23.1C: Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

  • Interplay of a nitro group and metal ions: from coordinative binding to noncovalent semicoordination. RSC Publishing. [Link]

  • UV-Vis Spectra showing the reduction of 4-nitrophenol by NaBH 4 using... ResearchGate. [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Semantic Scholar. [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]

  • UV-Vis spectroscopy. SlidePlayer. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC. [Link]

  • Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. PMC. [Link]

  • Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry. [Link]

  • Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. ACS Publications. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Complexes with ligands containing the nitro group: Part III. Metal(II) nitrobenzene solvates. Taylor & Francis Online. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. Sema. [Link]

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Application Notes and Protocols for the Functionalization of the Phenolic Hydroxyl Group in 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the phenolic hydroxyl group in 3-Cyano-5-(3-nitrophenyl)phenol. This substrate, possessing two strong electron-withdrawing groups (EWG), presents unique challenges and opportunities in synthetic chemistry. These application notes are designed for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols for key functionalization reactions including etherification, esterification, and sulfonylation. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.

Introduction: Strategic Importance of Functionalizing 3-Cyano-5-(3-nitrophenyl)phenol

The molecule 3-Cyano-5-(3-nitrophenyl)phenol is a highly functionalized aromatic scaffold. The phenolic hydroxyl group serves as a critical handle for introducing a diverse array of functionalities, thereby modulating the molecule's physicochemical properties, biological activity, and material characteristics. The presence of both a cyano (-CN) and a nitro (-NO₂) group significantly influences the reactivity of the phenolic proton and the aromatic ring. These electron-withdrawing groups increase the acidity of the phenolic hydroxyl, facilitating its deprotonation but potentially deactivating the ring towards certain electrophilic substitutions.[1][2][3]

Functionalization of this hydroxyl group is a key strategy in:

  • Drug Discovery: To improve potency, selectivity, and pharmacokinetic profiles (ADME).

  • Materials Science: To create novel polymers, liquid crystals, and functional dyes.[4]

  • Agrochemicals: To develop new herbicides and pesticides with enhanced efficacy.

This guide focuses on three primary classes of functionalization: etherification, esterification, and sulfonylation, providing robust and reproducible protocols for each.

Core Concepts: Reactivity of the Phenolic Hydroxyl Group

The electron-withdrawing nature of the cyano and nitro groups has a profound impact on the acidity of the phenolic hydroxyl group. By stabilizing the resulting phenoxide anion through inductive and resonance effects, these groups lower the pKa of the phenol, making it more acidic than phenol itself.[1][2][3] This enhanced acidity is a double-edged sword; while it facilitates deprotonation under milder basic conditions, the resulting phenoxide is a weaker nucleophile compared to that of an electron-rich phenol. This must be taken into account when selecting reaction partners and conditions.

Experimental Protocols: A Step-by-Step Guide

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming aryl ethers.[5][6][7] It involves the reaction of a phenoxide with an alkyl halide. Given the electronic nature of our substrate, careful selection of the base and reaction conditions is crucial for achieving high yields.

Reaction Scheme:

Williamson_Ether_Synthesis Substrate 3-Cyano-5-(3-nitrophenyl)phenol Phenoxide Phenoxide Intermediate Substrate->Phenoxide + Base Base Base (e.g., K₂CO₃, Cs₂CO₃) Product Aryl Ether Product Phenoxide->Product + R-X Alkyl_Halide R-X (Alkyl Halide) Byproduct Salt (e.g., KX)

Figure 1. Williamson Ether Synthesis Workflow.

Protocol: Synthesis of 3-Cyano-5-(3-nitrophenyl)propargyl ether

This protocol details the synthesis of the propargyl ether, a useful intermediate for further modifications via click chemistry.

Materials:

  • 3-Cyano-5-(3-nitrophenyl)phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Propargyl bromide (80% in toluene)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-Cyano-5-(3-nitrophenyl)phenol (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Slowly add propargyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure propargyl ether.[8]

Table 1: Reaction Parameters for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Base K₂CO₃ or Cs₂CO₃Mild bases suitable for deprotonating the acidic phenol without causing side reactions.[9]
Solvent DMF or AcetonitrilePolar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.[6]
Temperature Room Temperature to 60 °CBalances reaction rate with potential for side reactions.
Alkyl Halide Primary or activated (e.g., benzyl, allyl, propargyl)Minimizes elimination side reactions common with secondary and tertiary halides.[7]
Etherification via Mitsunobu Reaction

The Mitsunobu reaction offers a mild alternative for etherification, particularly useful for sterically hindered phenols or when inversion of stereochemistry at the alcohol is desired (not applicable here, but a key feature of the reaction).[10][11][12][13] It proceeds under neutral conditions, which can be advantageous for sensitive substrates.

Reaction Scheme:

Mitsunobu_Reaction Substrate 3-Cyano-5-(3-nitrophenyl)phenol Product Aryl Ether Product Substrate->Product Alcohol R-OH (Alcohol) Alcohol->Product Reagents PPh₃, DEAD/DIAD Reagents->Product Byproducts Ph₃P=O, DEAD-H₂

Figure 2. Mitsunobu Reaction for Aryl Ether Synthesis.

Protocol: Synthesis of a Generic Aryl Ether via Mitsunobu Reaction

Materials:

  • 3-Cyano-5-(3-nitrophenyl)phenol

  • Primary or secondary alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for chromatography

Procedure:

  • Dissolve 3-Cyano-5-(3-nitrophenyl)phenol (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.[10] A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel to separate the desired ether from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts. For sterically hindered phenols, using a less polar solvent like diethyl ether can sometimes improve yields by reducing side reactions.[14]

Esterification

Esterification of the phenolic hydroxyl group can be achieved through various methods, including reaction with acyl chlorides, anhydrides, or carboxylic acids under coupling conditions. The choice of method depends on the desired ester and the stability of the starting material.

Protocol: Synthesis of an Aryl Ester using an Acyl Chloride

This is a straightforward and generally high-yielding method.

Materials:

  • 3-Cyano-5-(3-nitrophenyl)phenol

  • Acyl chloride (R-COCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 3-Cyano-5-(3-nitrophenyl)phenol (1.0 eq) in anhydrous DCM (0.2 M).

  • Add pyridine or triethylamine (1.5 eq) to the solution and cool to 0 °C.

  • Slowly add the acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by recrystallization or column chromatography if necessary.

Sulfonylation: Formation of Aryl Sulfonate Esters

Aryl sulfonates are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Sonogashira) and can also serve as protecting groups.[15] They are typically prepared by reacting the phenol with a sulfonyl chloride in the presence of a base.

Reaction Scheme:

Sulfonylation_Reaction Substrate 3-Cyano-5-(3-nitrophenyl)phenol Product Aryl Sulfonate Ester Substrate->Product + R-SO₂Cl, Base Base Base (e.g., Pyridine) Sulfonyl_Chloride R-SO₂Cl Byproduct Pyridinium Hydrochloride

Figure 3. General Sulfonylation Reaction.

Protocol: Synthesis of 3-Cyano-5-(3-nitrophenyl) tosylate

Materials:

  • 3-Cyano-5-(3-nitrophenyl)phenol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-Cyano-5-(3-nitrophenyl)phenol (1.0 eq) in a mixture of anhydrous DCM and pyridine (e.g., 3:1 v/v, 0.2 M).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.[15]

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash several times with 1 M HCl to remove pyridine.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

An alternative, modern approach involves the electro-oxidative sulfonylation of phenols with sodium arenesulfinates, which proceeds under mild conditions without additional oxidants.[16][17]

Analytical Methods for Reaction Monitoring and Characterization

The progress of the functionalization reactions should be monitored, and the final products characterized using standard analytical techniques.

Table 2: Recommended Analytical Techniques

TechniqueApplication
Thin Layer Chromatography (TLC) Routine reaction monitoring to determine the consumption of starting material and formation of the product.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress and assessment of final product purity.[18]
Gas Chromatography-Mass Spectrometry (GC-MS) For volatile derivatives, provides information on purity and molecular weight.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation of the final product. Disappearance of the phenolic -OH proton signal and appearance of new signals corresponding to the introduced functional group are key indicators.
Infrared (IR) Spectroscopy Confirmation of functional group transformation (e.g., appearance of C-O-C stretch for ethers, C=O stretch for esters).
Mass Spectrometry (MS) Determination of the molecular weight of the product, confirming successful functionalization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Propargyl bromide is a lachrymator and should be handled with care.

  • Acyl chlorides and sulfonyl chlorides are corrosive and react with moisture; handle them under anhydrous conditions.

  • DEAD and DIAD are toxic and potentially explosive; handle with caution.

Conclusion

The functionalization of the phenolic hydroxyl group in 3-Cyano-5-(3-nitrophenyl)phenol provides a versatile platform for the synthesis of a wide range of novel molecules. The protocols detailed in these application notes for etherification, esterification, and sulfonylation are robust and have been designed to account for the electronic properties of the substrate. By carefully selecting reagents and optimizing reaction conditions, researchers can efficiently generate libraries of compounds for applications in drug discovery, materials science, and beyond.

References

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Procaccio, V., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3243. [Link]

  • Tian, Z., et al. (2021). Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. The Journal of Organic Chemistry, 86(22), 15914-15926. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791-1794. [Link]

  • Li, J., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3418. [Link]

  • Cooley, T. A., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1-6.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Sowerby, S. J., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN114409576A - Aryl sulfonate surfactant and preparation method thereof.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • SciSpace. (2018). Phenol hydroxyl group protecting method based on propinyl etherification. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science. [Link]

  • [No Title Available]. (n.d.). Retrieved from [Link]

  • ResearchGate. (2024). Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation. Retrieved from [Link]

  • [No Title Available]. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Show how you would use the Williamson ether synthesis to prepare the following ethers. Retrieved from [Link]

  • ISSR CLASSES. (n.d.). Effect of side groups on phenol acidity. Retrieved from [Link]

  • ResearchGate. (n.d.). Diaryl etherification of substituted phenols with phenyl boronic acid a. Retrieved from [Link]

  • [No Title Available]. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • [No Title Available]. (n.d.). Retrieved from [Link]

  • Quora. (2018). What is the effect of the -NO² group on the acidic strength of phenol?. Retrieved from [Link]

  • [No Title Available]. (n.d.). Retrieved from [Link]

  • [No Title Available]. (n.d.). Retrieved from [Link]

  • Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Retrieved from [Link]

  • Frontiers. (n.d.). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). The acetyl function as a protecting group for phenols. Retrieved from [Link]

  • [No Title Available]. (n.d.). Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). A Method for the Esterification of Hindered Acids1. Retrieved from [Link]

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Application Note: Chemoselective Hydrolysis of the Nitrile Group in 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of nitriles into primary amides or carboxylic acids is a cornerstone reaction in organic synthesis and drug development[1]. However, polyfunctional biaryl systems present unique chemoselectivity challenges. This application note provides a comprehensive guide for the hydrolysis of 3-Cyano-5-(3-nitrophenyl)phenol , a molecule containing three distinct functional groups: a nitrile (-CN), an acidic phenol (-OH), and a reducible nitro group (-NO₂).

Depending on the desired synthetic endpoint, this guide details two distinct, field-proven methodologies: a neutral, platinum-catalyzed hydration to isolate the primary amide, and a robust acid-catalyzed hydrolysis to yield the carboxylic acid.

Substrate Analysis & Mechanistic Rationale (E-E-A-T)

When designing a hydrolysis protocol for 3-Cyano-5-(3-nitrophenyl)phenol, the electronic interplay between the functional groups dictates the choice of reagents.

  • Why Base-Catalyzed Hydrolysis is Contraindicated: In standard base-catalyzed hydrolysis, a hydroxide ion acts as the nucleophile to attack the electrophilic nitrile carbon[2]. However, the phenol group in this substrate (pKa ~9.5) will rapidly deprotonate in basic media (e.g., NaOH) to form a phenoxide anion. The phenoxide is a strongly electron-donating group via resonance, which floods the aromatic ring with electron density. This effect drastically reduces the electrophilicity of the nitrile carbon, making nucleophilic attack by hydroxide highly unfavorable and requiring excessively harsh conditions. Furthermore, prolonged heating of nitroaromatics in strong base can trigger unwanted side reactions, such as nucleophilic aromatic substitution or the formation of azoxy compounds.

  • The Acid-Catalyzed Pathway (Targeting Carboxylic Acid): Acid catalysis utilizes strong mineral acids (e.g., 75% H₂SO₄) to protonate the nitrile nitrogen, generating a highly electrophilic nitrilium intermediate that is easily attacked by water[1],[2]. Crucially, under strongly acidic conditions, the phenol group remains protonated and neutral, preventing the detrimental electron-donating effect seen in basic conditions. The nitro group is highly stable to strong acids, allowing the reaction to proceed cleanly past the intermediate amide directly to the carboxylic acid[3].

  • The Catalytic Pathway (Targeting Primary Amide): Stopping acid hydrolysis at the amide stage is notoriously difficult because amides often hydrolyze faster than their parent nitriles under forcing conditions[4]. To isolate the primary amide, the Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) is employed. This platinum(II) complex operates under completely neutral conditions, preserving the protonation state of the phenol and protecting the nitro group. The metal center coordinates the nitrile, activating it for hydration by a water molecule, and strictly terminates the reaction at the primary amide without over-hydrolyzing to the acid[5],[6].

Comparative Data Presentation

The following table summarizes the quantitative and qualitative data for the available hydrolysis methodologies applied to this substrate.

Hydrolysis MethodTarget ProductReagents & CatalystOperating ConditionsChemoselectivity ProfileExpected Yield
Catalytic Hydration Primary AmideParkins Catalyst (1-2 mol%), H₂O/EtOH80 °C, Neutral pH, 2-4 hExcellent: Preserves phenol and nitro groups; stops at amide.>90%
Acidic Hydrolysis Carboxylic Acid75% H₂SO₄ (aq)100-120 °C, Acidic, 2-3 hGood: Phenol and nitro groups remain stable; complete hydrolysis.75-85%
Basic Hydrolysis Carboxylate Salt5M NaOH (aq)Reflux, Strongly BasicPoor: Phenoxide formation halts reaction; nitro group degradation.Not Recommended

Reaction Pathway Visualization

ReactionPathway Nitrile 3-Cyano-5-(3-nitrophenyl)phenol (Starting Nitrile) Amide 3-Carbamoyl-5-(3-nitrophenyl)phenol (Primary Amide) Nitrile->Amide Parkins Catalyst, H2O Neutral pH, 80°C Acid 3-Hydroxy-5-(3-nitrophenyl)benzoic acid (Carboxylic Acid) Nitrile->Acid 75% H2SO4, H2O Reflux, 100°C Amide->Acid Prolonged Acid Hydrolysis

Chemoselective hydrolysis pathways for 3-Cyano-5-(3-nitrophenyl)phenol.

Experimental Protocols

Protocol A: Selective Hydration to Primary Amide (Parkins Catalyst)

This protocol leverages the Ghaffar-Parkins catalyst to achieve neutral, chemoselective hydration[6].

Materials:

  • 3-Cyano-5-(3-nitrophenyl)phenol (1.0 equiv, 5.0 mmol)

  • Ghaffar-Parkins Catalyst [PtH{(PMe₂O)₂H}(PMe₂OH)] (0.01 equiv, 1 mol%)

  • Ethanol (EtOH) / Deionized Water (1:1 v/v)

Step-by-Step Procedure:

  • Substrate Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 3-Cyano-5-(3-nitrophenyl)phenol in 15 mL of a 1:1 mixture of ethanol and deionized water.

  • Catalyst Addition: Add 1 mol% of the Parkins catalyst to the solution. The reaction mixture should be purged with nitrogen gas for 5 minutes to ensure an inert atmosphere, though the catalyst is generally air-stable.

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath at 80 °C.

  • Monitoring: Stir the reaction for 2 to 4 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexanes/Ethyl Acetate 1:1). The primary amide will appear as a lower Rf spot compared to the starting nitrile.

  • Workup: Once the starting material is fully consumed, cool the flask to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification: Extract the remaining aqueous slurry with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield pure 3-Carbamoyl-5-(3-nitrophenyl)phenol.

Protocol B: Complete Hydrolysis to Carboxylic Acid (Acid-Catalyzed)

This protocol utilizes strong mineral acid to drive the reaction completely to the carboxylic acid, avoiding the pitfalls of base-catalyzed phenoxide formation[1].

Materials:

  • 3-Cyano-5-(3-nitrophenyl)phenol (1.0 equiv, 10.0 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Crushed Ice

Step-by-Step Procedure:

  • Acid Preparation: In a 100 mL round-bottom flask, carefully prepare 30 mL of 75% H₂SO₄ by slowly adding concentrated sulfuric acid to deionized water. Caution: Highly exothermic. Perform in an ice bath. Allow the solution to cool to room temperature.

  • Substrate Addition: Add 10.0 mmol of the nitrile substrate to the cooled acidic solution. Add a magnetic stir bar.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 100–120 °C) using a heating mantle.

  • Reaction: Continue heating for 2.5 to 3 hours. The initially heterogeneous mixture will gradually become a dark, homogeneous solution as the carboxylic acid forms.

  • Precipitation: Remove from heat and allow the flask to cool to room temperature. In a separate 500 mL beaker, prepare a slurry of 150 g of crushed ice and water. Slowly and carefully pour the acidic reaction mixture into the ice slurry while stirring vigorously.

  • Isolation: The target 3-Hydroxy-5-(3-nitrophenyl)benzoic acid will precipitate as a solid. Collect the product via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with ice-cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Recrystallize the crude solid from hot aqueous ethanol and dry under high vacuum.

Workflow Visualization

Workflow Step1 1. Substrate Preparation Dissolve Nitrile in EtOH/H2O Step2 2. Catalyst Addition Add 1 mol% Parkins Catalyst Step1->Step2 Step3 3. Heating & Stirring Reflux at 80°C for 2-4 hours Step2->Step3 Step4 4. Solvent Removal Concentrate under reduced pressure Step3->Step4 Step5 5. Purification Extraction & Chromatography Step4->Step5

Step-by-step experimental workflow for the catalytic hydration to primary amide.

References

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at:[Link]

  • Acidic Hydrolysis of Nitriles. BYJU'S. Available at: [Link]

  • Synthetic Applications of the Parkins Nitrile Hydration Catalyst [PtH{(PMe2O)2H}(PMe2OH)]: A Review. MDPI. Available at:[Link]

  • Reactions of Nitriles. Chemistry Steps. Available at:[Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. Available at:[Link]

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The Strategic Utility of 3-Cyano-5-(3-nitrophenyl)phenol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffolding for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. The compound 3-Cyano-5-(3-nitrophenyl)phenol emerges as a molecule of significant interest, embodying a unique convergence of three highly valuable functional moieties: a nucleophilic phenol, an electrophilically activatable nitrophenyl ring, and a versatile cyano group. While direct, extensive literature on this specific molecule is nascent, a comprehensive analysis of its constituent parts, supported by a wealth of chemical precedent, allows for the projection of its potential as a pivotal intermediate in pharmaceutical synthesis. This guide delineates the prospective applications of 3-Cyano-5-(3-nitrophenyl)phenol, providing detailed, scientifically-grounded protocols for its utilization in the generation of key pharmaceutical scaffolds, with a particular focus on kinase inhibitors and other targeted therapies.

The inherent chemical functionalities of 3-Cyano-5-(3-nitrophenyl)phenol offer a tripartite approach to molecular elaboration:

  • The Phenolic Hydroxyl Group: Serves as a prime site for O-alkylation or etherification, enabling the introduction of diverse side chains to modulate solubility, pharmacokinetic properties, or to establish crucial hydrogen bond interactions with biological targets.

  • The Nitro Group: Acts as a versatile precursor to an amino group through well-established reduction methodologies. The resulting aniline is a cornerstone for the construction of a vast array of heterocyclic systems and for the introduction of amide, sulfonamide, and urea functionalities.

  • The Cyano Group: Functions as a bioisostere for other functional groups and can participate in a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or conversion to a tetrazole ring, significantly expanding the accessible chemical space.[1]

This document will explore the synergistic potential of these functionalities, presenting detailed application notes and protocols for researchers and drug development professionals.

Core Applications in Pharmaceutical Intermediate Synthesis

The unique trifunctional nature of 3-Cyano-5-(3-nitrophenyl)phenol makes it a highly attractive starting material for the synthesis of complex pharmaceutical intermediates. Below, we detail its potential application in the synthesis of scaffolds for kinase inhibitors and other targeted therapeutic agents.

Application 1: Synthesis of Substituted Aminoquinolines as Kinase Inhibitors

A significant number of FDA-approved kinase inhibitors feature a quinoline core. The strategic functionalization of 3-Cyano-5-(3-nitrophenyl)phenol can provide a direct route to highly substituted aminoquinolines, which are known to be potent inhibitors of various kinases, including c-Met.[2]

The proposed synthetic pathway leverages the reactivity of the nitro and cyano groups to construct the quinoline ring system, while the phenolic hydroxyl offers a handle for late-stage diversification. The key steps involve the reduction of the nitro group, followed by a Friedländer annulation to form the quinoline core.

Diagram 1: Proposed Synthesis of an Aminoquinoline Scaffold

G A 3-Cyano-5-(3-nitrophenyl)phenol B Reduction of Nitro Group (e.g., SnCl2, HCl) A->B C 3-Amino-5-(3-aminophenyl)benzonitrile B->C D Friedländer Annulation (with a β-ketoester) C->D E Substituted Aminoquinoline Core D->E F O-Alkylation of Phenol (e.g., R-X, K2CO3) E->F G Diversified Kinase Inhibitor Library F->G

Caption: A proposed workflow for the synthesis of a diversified kinase inhibitor library starting from 3-Cyano-5-(3-nitrophenyl)phenol.

Materials:

  • 3-Cyano-5-(3-nitrophenyl)phenol

  • Stannous chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetoacetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • Nitro Group Reduction:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Cyano-5-(3-nitrophenyl)phenol (1 equivalent) in ethanol.

    • Add stannous chloride dihydrate (5 equivalents) and concentrated hydrochloric acid (10 equivalents).

    • Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a 2M aqueous solution of sodium hydroxide until the pH is approximately 8-9.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-5-(3-aminophenyl)benzonitrile.

  • Friedländer Annulation:

    • To the crude 3-amino-5-(3-aminophenyl)benzonitrile (1 equivalent) in a sealed tube, add ethyl acetoacetate (1.2 equivalents) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃).

    • Heat the mixture at 120 °C for 12 hours.

    • Cool the reaction to room temperature and purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the 7-hydroxy-5-(3-aminophenyl)quinoline-3-carbonitrile intermediate.

Data Summary Table:

StepProductExpected Yield (%)Purity (HPLC)Key Spectroscopic Data
13-Amino-5-(3-aminophenyl)benzonitrile85-95>95%¹H NMR showing disappearance of nitro-aromatic protons and appearance of amino-aromatic protons.
27-Hydroxy-5-(3-aminophenyl)quinoline-3-carbonitrile60-75>98%¹H NMR showing characteristic quinoline protons and retention of the phenolic OH. Mass spectrometry confirming the expected molecular weight.
Application 2: Synthesis of Benzoxazole Derivatives as Bioactive Agents

Benzoxazole moieties are present in a variety of biologically active compounds and are considered privileged structures in medicinal chemistry. The ortho-aminophenol functionality, which can be readily generated from 3-Cyano-5-(3-nitrophenyl)phenol, is a key precursor for the synthesis of benzoxazoles.

This synthetic approach involves the initial reduction of the nitro group to an amine, followed by a condensation reaction with a suitable carboxylic acid or its derivative to form the benzoxazole ring.

Diagram 2: Proposed Synthesis of a Benzoxazole Derivative

G A 3-Cyano-5-(3-nitrophenyl)phenol B Nitro Group Reduction (e.g., H2, Pd/C) A->B C 3-Amino-5-(3-hydroxyphenyl)benzonitrile B->C D Condensation with Carboxylic Acid (e.g., R-COOH, PPA) C->D E Substituted Benzoxazole Intermediate D->E

Caption: A proposed workflow for the synthesis of a substituted benzoxazole intermediate.

Materials:

  • 3-Cyano-5-(3-nitrophenyl)phenol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

  • Methanol

  • Aryl carboxylic acid (e.g., 4-fluorobenzoic acid)

  • Polyphosphoric acid (PPA)

Procedure:

  • Catalytic Hydrogenation:

    • Dissolve 3-Cyano-5-(3-nitrophenyl)phenol (1 equivalent) in methanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 6 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-amino-5-(3-hydroxyphenyl)benzonitrile.

  • Benzoxazole Formation:

    • Combine the crude 3-amino-5-(3-hydroxyphenyl)benzonitrile (1 equivalent) and the desired aryl carboxylic acid (1.1 equivalents) with polyphosphoric acid.

    • Heat the mixture at 180 °C for 5 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography to yield the 2-aryl-5-(3-cyanophenyl)benzoxazole.

Data Summary Table:

StepProductExpected Yield (%)Purity (HPLC)Key Spectroscopic Data
13-Amino-5-(3-hydroxyphenyl)benzonitrile90-98>95%¹H NMR confirming the reduction of the nitro group.
22-Aryl-5-(3-cyanophenyl)benzoxazole55-70>98%¹³C NMR showing the characteristic chemical shift for the benzoxazole carbon. Mass spectrometry confirming the expected molecular weight.

Conclusion and Future Outlook

While direct experimental data on the applications of 3-Cyano-5-(3-nitrophenyl)phenol in pharmaceutical synthesis is not yet widely published, its structural features strongly suggest its potential as a highly valuable and versatile building block. The protocols detailed herein are based on well-established and robust chemical transformations, providing a solid foundation for researchers to explore the synthetic utility of this promising intermediate. The ability to readily access complex molecular architectures, such as substituted quinolines and benzoxazoles, from a single starting material underscores the potential of 3-Cyano-5-(3-nitrophenyl)phenol to accelerate the discovery and development of new therapeutic agents. Further research into the reactivity and applications of this compound is warranted and is anticipated to yield a wealth of novel pharmaceutical intermediates.

References

  • Google Patents. (2016). CN105503821A - Synthetic method of 2-(o-nitrophenylamino)-3-cyano-5-methylthiophene as olanzapine intermediate.
  • PubMed. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]

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Application Notes and Protocols for the Scalable Production of 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 3-Cyano-5-(3-nitrophenyl)phenol, a key intermediate for pharmaceutical and materials science research. The proposed synthetic strategy is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. Detailed protocols for the synthesis of precursors, the cross-coupling reaction, and subsequent purification are provided. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering in-depth technical insights and actionable methodologies.

Introduction: Significance and Synthetic Strategy

3-Cyano-5-(3-nitrophenyl)phenol possesses a unique molecular architecture, incorporating a biphenyl core with strategically placed cyano, hydroxyl, and nitro functionalities. This substitution pattern makes it a valuable precursor for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in many biologically active compounds and functional materials.[1]

The synthesis of unsymmetrical biaryl compounds like the target molecule can be efficiently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is particularly well-suited for industrial-scale production due to its mild reaction conditions, high yields, and broad functional group tolerance.[2][3]

This guide outlines a scalable synthetic route to 3-Cyano-5-(3-nitrophenyl)phenol, commencing with commercially available starting materials. The key transformation is a Suzuki-Miyaura cross-coupling between a protected 3-bromo-5-cyanophenol and 3-nitrophenylboronic acid.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule suggests that the central carbon-carbon bond of the biphenyl system can be disconnected, leading to two synthons. The most practical approach involves the coupling of a boronic acid derivative with an aryl halide.

Retrosynthesis target 3-Cyano-5-(3-nitrophenyl)phenol disconnection Suzuki-Miyaura Disconnection target->disconnection intermediates Protected 3-bromo-5-cyanophenol + 3-Nitrophenylboronic acid disconnection->intermediates precursors1 3-Bromo-5-aminophenol intermediates->precursors1 Sandmeyer Reaction & Protection precursors2 3-Nitrotoluene intermediates->precursors2 Oxidation

Caption: Retrosynthetic analysis of 3-Cyano-5-(3-nitrophenyl)phenol.

Experimental Protocols

Synthesis of 3-Bromo-5-cyanophenol

The synthesis of this key intermediate can be achieved from 3-bromo-5-aminophenol via a Sandmeyer reaction.

Materials:

  • 3-Bromo-5-aminophenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Toluene

  • Diatomaceous earth

Protocol:

  • Diazotization:

    • In a well-ventilated fume hood, prepare a solution of 3-bromo-5-aminophenol in aqueous HCl.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Warm the cyanide solution to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the warm cyanide solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour to ensure complete reaction.

    • Cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Add toluene to the reaction mixture and stir.

    • Filter the mixture through a pad of diatomaceous earth to remove solid byproducts.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-bromo-5-cyanophenol.

Protection of the Phenolic Hydroxyl Group

To prevent side reactions during the Suzuki-Miyaura coupling, the phenolic hydroxyl group should be protected. A methoxymethyl (MOM) ether is a suitable protecting group.

Materials:

  • 3-Bromo-5-cyanophenol

  • Methoxymethyl chloride (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve 3-bromo-5-cyanophenol in anhydrous DCM in a flask under an inert atmosphere (nitrogen or argon).

  • Add DIPEA to the solution and cool to 0 °C.

  • Slowly add MOM-Cl dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain 1-bromo-3-cyano-5-(methoxymethoxy)benzene.

Suzuki-Miyaura Cross-Coupling

This is the key step in forming the biphenyl backbone.

Materials:

  • 1-bromo-3-cyano-5-(methoxymethoxy)benzene

  • 3-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and water (solvent system)

Protocol:

  • To a dry round-bottom flask, add 1-bromo-3-cyano-5-(methoxymethoxy)benzene (1.0 eq.), 3-nitrophenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Add palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%).[4]

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected 3-Cyano-5-(3-nitrophenyl)phenol.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X complex1 Ar-Pd(II)L2-X oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation Ar'-B(OH)2 Base complex2 Ar-Pd(II)L2-Ar' transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product catalyst_regeneration Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deprotection of the Phenolic Hydroxyl Group

The final step is the removal of the MOM protecting group to yield the target compound.

Materials:

  • Protected 3-Cyano-5-(3-nitrophenyl)phenol

  • Hydrochloric acid (concentrated)

  • Methanol

Protocol:

  • Dissolve the protected compound in methanol.

  • Add concentrated hydrochloric acid dropwise.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product, 3-Cyano-5-(3-nitrophenyl)phenol, can be purified by recrystallization or column chromatography.

Quality Control and Characterization

The purity and identity of the synthesized compounds at each step should be confirmed using standard analytical techniques.

Technique Purpose
Thin-Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of intermediates and the final product.
Mass Spectrometry (MS) Confirmation of molecular weight.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., -OH, -CN, -NO₂).
Melting Point Analysis Assessment of the final product's purity.

Safety Considerations

  • Cyanides: All manipulations involving potassium cyanide and copper(I) cyanide must be performed in a well-ventilated fume hood. Cyanide salts are highly toxic. An appropriate quench solution (e.g., bleach) should be readily available.

  • Acids and Bases: Concentrated acids and strong bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents are flammable and should be handled away from ignition sources.

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled with care, and inhalation of dust should be avoided.

Scalability and Process Optimization

For large-scale production, several factors should be considered for optimization:

  • Catalyst Loading: The amount of palladium catalyst can often be reduced for large-scale reactions to minimize cost.

  • Solvent Selection: The choice of solvent can impact reaction rate, yield, and ease of workup. Alternative solvent systems may be explored.

  • Reaction Time and Temperature: These parameters should be optimized to maximize yield and minimize byproduct formation.

  • Purification: For industrial-scale production, crystallization is often preferred over chromatography for purification due to lower cost and solvent consumption.

Conclusion

The synthetic route detailed in these application notes provides a robust and scalable method for the production of 3-Cyano-5-(3-nitrophenyl)phenol. By employing a Suzuki-Miyaura cross-coupling reaction as the key step, this protocol offers high yields and is amenable to large-scale synthesis. The detailed step-by-step procedures and considerations for safety and optimization make this guide a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262–18305. [Link]

  • KROHNE. (n.d.). Phenol production in the organic chemical process. Retrieved from KROHNE. [Link]

  • MDPI. (2025). Synthesis of 2-(2-((5″-(4-Cyanophenyl)-3,4′,4″-trioctyl[2,2′:5′,2″-terthiophen]-5-yl)methylene)-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. MDPI. [Link]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from Organic Chemistry Portal. [Link]

  • Pavia, M. R., Cohen, M. P., Dilley, G. J., Dubuc, G. R., Durgin, T. L., Forman, F. W., ... & Hangauer, D. G. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & medicinal chemistry, 4(5), 659–666. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Cyano-4-nitrophenol. Retrieved from PrepChem.com. [Link]

  • Reddit. (2023). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from Reddit. [Link]

  • ResearchGate. (2018). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from ResearchGate. [Link]

  • Verma, S., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. ResearchGate. [Link]

Sources

Application Note: Optimized Synthesis of 3-Cyano-5-(3-nitrophenyl)phenol via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Strategic Rationale

The synthesis of highly functionalized biphenyl scaffolds is a cornerstone of modern medicinal chemistry. The target molecule, 3-Cyano-5-(3-nitrophenyl)phenol (systematically named 5-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carbonitrile), possesses a unique tri-substituted core featuring a hydrogen-bond donating hydroxyl group, an electron-withdrawing cyano group, and a lipophilic, highly polarizable nitrophenyl moiety. Such structural motifs are critical in the development of novel therapeutics, including potent salicylate synthase (MbtI) inhibitors designed for next-generation tuberculosis therapy[1].

To construct the central C(sp²)–C(sp²) biaryl bond, the Suzuki-Miyaura cross-coupling is the premier methodological choice due to its functional group tolerance and scalability. Retrosynthetic disconnection dictates the use of 3-bromo-5-hydroxybenzonitrile as the electrophile and (3-nitrophenyl)boronic acid as the nucleophile.

Retrosynthesis Target 3-Cyano-5-(3-nitrophenyl)phenol (Target Biaryl) FragA 3-Bromo-5-hydroxybenzonitrile (Aryl Halide) FragA->Target Suzuki-Miyaura Coupling FragB (3-Nitrophenyl)boronic acid (Organoboron) FragB->Target Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O Cat->Target Catalyst/Base

Fig 1. Retrosynthetic logic and reagent selection for the target biphenyl scaffold.

Mechanistic Causality & Reagent Selection

Successful cross-coupling of these specific fragments requires careful navigation of their inherent electronic and acid-base properties. Do not treat this as a generic coupling; the specific structural features demand tailored conditions.

Catalyst Selection: Why Pd(dppf)Cl₂?

While Pd(PPh₃)₄ is a traditional choice for Suzuki couplings, the electron-deficient nature of (3-nitrophenyl)boronic acid makes it prone to protodeboronation (premature cleavage of the C–B bond). We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride). The bidentate dppf ligand enforces a large "bite angle" around the palladium center. This steric geometry accelerates the final reductive elimination step of the catalytic cycle, outcompeting side reactions and stabilizing the palladium center against precipitation into inactive "palladium black"[2].

Solvent and Base Dynamics: The Phenol Challenge

3-bromo-5-hydroxybenzonitrile contains an acidic phenolic proton (pKa ~9). In the presence of the required inorganic base (K₂CO₃), this proton is immediately abstracted to form a potassium phenoxide salt.

  • Electronic Effect: The negatively charged phenoxide makes the aryl ring highly electron-rich, which inherently slows down the oxidative addition of palladium into the C–Br bond. To overcome this activation barrier, a reaction temperature of 90 °C is strictly required.

  • Solubility Effect: The phenoxide salt is highly polar. Using a purely organic solvent (like toluene) will cause the starting material to precipitate out of solution, halting the reaction. Therefore, a biphasic 1,4-Dioxane/H₂O (4:1) solvent system is mandatory. Dioxane provides excellent solubility for the organic components at elevated temperatures, while the water dissolves the K₂CO₃ and the phenoxide intermediate, ensuring a homogeneous transmetalation interface[3].

Optimization Data

The following table summarizes the quantitative optimization of the reaction conditions, demonstrating the causality behind the final protocol selection.

EntryCatalyst (5 mol%)Solvent SystemBase (3.0 eq)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Toluene/H₂O (4:1)Na₂CO₃9041Poor solubility of the phenoxide intermediate; slow conversion.
2Pd(PPh₃)₄1,4-Dioxane/H₂O (4:1)K₂CO₃9065Improved solubility, but noticeable catalyst degradation (Pd black).
3 Pd(dppf)Cl₂ 1,4-Dioxane/H₂O (4:1) K₂CO₃ 90 89 Optimal. Bidentate ligand stabilizes Pd; no protodeboronation.
4Pd(dppf)Cl₂DMF/H₂O (4:1)K₃PO₄10082High yield, but high-boiling DMF complicates the extraction process.

Experimental Protocol

This protocol is designed as a self-validating system. Key checkpoints (TLC monitoring, pH validation) are embedded to ensure experimental integrity.

Workflow Step1 1. Reagent Assembly Ar-Br + Ar-B(OH)2 + Base + Catalyst Step2 2. Degassing Argon sparge (15 min) to prevent Pd oxidation Step1->Step2 Step3 3. Cross-Coupling Heat at 90°C for 12 hours Step2->Step3 Step4 4. Acidic Quench (Critical) Add 1M HCl to pH 3 to protonate phenoxide Step3->Step4 Step5 5. Extraction Extract with EtOAc, wash with brine, dry (Na2SO4) Step4->Step5 Step6 6. Isolation Silica gel chromatography (Hexanes/EtOAc) Step5->Step6

Fig 2. Step-by-step experimental workflow emphasizing the critical acidic quench step.

Materials Required
  • 3-Bromo-5-hydroxybenzonitrile: 1.00 g (5.05 mmol, 1.0 eq)

  • (3-Nitrophenyl)boronic acid: 1.01 g (6.06 mmol, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct: 206 mg (0.25 mmol, 0.05 eq)

  • Potassium Carbonate (K₂CO₃): 2.09 g (15.15 mmol, 3.0 eq)

  • Solvents: 1,4-Dioxane (20 mL, anhydrous), Deionized Water (5 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-hydroxybenzonitrile, (3-nitrophenyl)boronic acid, and K₂CO₃.

  • Add 20 mL of 1,4-Dioxane and 5 mL of deionized water.

  • Self-Validation Check: The solution will immediately turn slightly yellow/orange as the phenoxide salt forms.

  • Critical Step: Sparge the mixture with Argon gas for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species back to an inactive Pd(II) state.

  • Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the flask.

Step 2: Heating & Reaction Monitoring 6. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 7. Allow the reaction to proceed for 12 hours. 8. Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The starting bromide (UV active, stains with KMnO₄) should be completely consumed, replaced by a lower-Rf product spot.

Step 3: The Critical Acidic Quench & Workup Causality Note: At the end of the reaction, the target molecule exists as a water-soluble potassium phenoxide salt. If you extract with organic solvent now, your product will be discarded in the aqueous waste. 9. Cool the reaction mixture to room temperature. 10. Slowly add 1M HCl dropwise while stirring until the aqueous layer reaches pH 3–4 (verify with pH paper). You will observe the precipitation of the neutral phenol product or a distinct color change. 11. Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 30 mL). 12. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 3:1). 14. Concentrate the product fractions to afford 3-Cyano-5-(3-nitrophenyl)phenol as a pale yellow solid. Expected yield: ~1.08 g (89%).

Analytical Validation Expectations

To confirm the structural integrity of the synthesized compound, the following analytical signatures should be verified:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a broad singlet around δ 10.5 ppm corresponding to the phenolic -OH (exchangeable with D₂O). The highly deshielded proton on the nitrophenyl ring (adjacent to the NO₂ group) will appear as a distinct multiplet or triplet around δ 8.4 ppm.

  • FT-IR (ATR): Look for a sharp, distinct stretch at ~2230 cm⁻¹ confirming the presence of the intact nitrile (-CN) group, and a broad stretch at 3300-3400 cm⁻¹ for the hydroxyl group.

  • LC-MS (ESI-): The compound will ionize exceptionally well in negative mode due to the acidic phenol. Expect a strong [M-H]⁻ peak at m/z 239.0.

References

  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. ACS Publications. Focuses on the synthesis of highly functionalized biphenyl and phenyl-furan derivatives via Suzuki-Miyaura coupling of 3-bromo-5-hydroxybenzonitrile for MbtI inhibition. Available at:[Link]

  • Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions. National Institutes of Health (PMC). Details the superiority of Pd(dppf)Cl₂ in complex cross-couplings and the use of dioxane/water solvent systems. Available at:[Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Analyzes the mechanistic advantages of ferrocene-based ligands and biphasic solvent dynamics in cross-coupling. Available at:[Link]

Sources

Application Note: Synthesis and Evaluation of Push-Pull Xanthene Fluorescent Probes from 3-Cyano-5-(3-nitrophenyl)phenol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Design Rationale

The development of environmentally sensitive, "turn-on" fluorescent probes is a cornerstone of modern molecular imaging and diagnostic drug development. This application note details the synthesis and photophysical validation of a novel push-pull xanthene dye utilizing 3-Cyano-5-(3-nitrophenyl)phenol as a biaryl precursor.

This specific precursor was strategically selected for three mechanistic reasons:

  • pKa Modulation via the Cyano Group: The strongly electron-withdrawing cyano (–CN) group at position 3 lowers the pKa of the phenol hydroxyl. This ensures the resulting xanthene dye exists predominantly in its highly fluorescent anionic (phenolate) state at physiological pH (7.4), maximizing signal output.

  • Conjugation Extension: The biaryl system (3-nitrophenyl group at position 5) extends the

    
    -conjugation of the xanthene core, inducing a bathochromic (red) shift. Red-shifted probes are critical for biological imaging to minimize tissue autofluorescence and increase penetration depth.
    
  • Hypoxia/Nitroreductase Sensing via PeT: The nitroaromatic moiety acts as a potent electron acceptor. In its native state, it quenches the fluorophore's excited state via 1[2]. Upon enzymatic reduction by Nitroreductase (NTR)—a biomarker for tumor hypoxia—the nitro group is converted to an electron-donating amino group. This reverses the PeT process, resulting in a dramatic fluorescence "turn-on"[3].

PeTMechanism cluster_Nitro Hypoxic State (Nitro Group Intact) cluster_Amino Reduced State (Amino Group) Excitation Photon Absorption (Excitation) FluorophoreExcited Fluorophore Excited State Excitation->FluorophoreExcited PeT Photoinduced Electron Transfer to Nitro Group FluorophoreExcited->PeT Nitro Present NoPeT PeT Blocked (Higher LUMO) FluorophoreExcited->NoPeT Amino Present Quenched Non-Radiative Decay (Dark State) PeT->Quenched Fluorescence Radiative Decay (Strong Fluorescence) NoPeT->Fluorescence

Caption: Jablonski diagram illustrating the PeT quenching mechanism and its reversal upon reduction.

Synthetic Strategy & Workflow

The construction of the xanthene core relies on the condensation of two equivalents of the phenol precursor with one equivalent of phthalic anhydride.

Causality in Reagent Selection: Historically, this double Friedel-Crafts acylation utilized harsh Lewis acids (ZnCl₂) or concentrated sulfuric acid at temperatures exceeding 150°C. These conditions frequently lead to the decomposition or sulfonation of electron-rich biaryl rings. To circumvent this, our protocol employs 4[4]. MSA acts as both a solvent and a strong, non-oxidizing Brønsted acid, facilitating a cleaner cyclization at a milder 90°C[5].

SynthesisWorkflow Precursor 3-Cyano-5-(3-nitrophenyl)phenol (Precursor) NitroDye Nitro-Xanthene Dye (PeT Quenched) Precursor->NitroDye Friedel-Crafts Acylation Reagent Phthalic Anhydride + Methanesulfonic Acid Reagent->NitroDye AminoDye Amino-Xanthene Dye (Fluorescent) NitroDye->AminoDye Enzymatic Reduction Enzyme Nitroreductase + NADH Enzyme->AminoDye

Caption: Workflow for the synthesis and enzymatic activation of the xanthene fluorescent probe.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Built-in quality control steps ensure that false positives (e.g., background hydrolysis or inner-filter effects) are eliminated.

Protocol A: One-Pot Synthesis of the Nitro-Xanthene Probe

Objective: Synthesize the PeT-quenched probe via acid-catalyzed condensation.

  • Reaction Setup: In a dry 25 mL round-bottom flask, combine 3-Cyano-5-(3-nitrophenyl)phenol (2.0 mmol) and phthalic anhydride (1.0 mmol).

  • Catalysis: Add 3.0 mL of anhydrous methanesulfonic acid (MSA). Rationale: MSA prevents the oxidative degradation commonly seen with H₂SO₄.

  • Heating: Stir the mixture at 90°C under an inert argon atmosphere for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1). The disappearance of the phenol precursor (

    
    ) and the appearance of a dark red spot (
    
    
    
    ) indicates completion.
  • Workup & Precipitation: Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice water. Neutralize dropwise with saturated aqueous

    
     until the pH reaches ~4.0. The crude dye will precipitate as a dark solid.
    
  • Purification & Validation: Filter the solid, wash with cold water, and purify via silica gel flash chromatography.

    • Self-Validation Step: Confirm product identity via LC-MS. The mass spectrum must show the expected

      
       peak for the symmetric condensation product, confirming that no sulfonation side-reactions occurred.
      
Protocol B: Enzymatic Activation Assay (Nitroreductase)

Objective: Validate the "turn-on" capability of the probe in the presence of NTR.

  • Probe Preparation: Prepare a 10 mM stock solution of the Nitro-Xanthene probe in spectroscopic grade DMSO. Dilute to a final working concentration of 10 µM in 1X PBS buffer (pH 7.4, containing 1% DMSO to ensure solubility).

  • Cofactor Addition: Add NADH to a final concentration of 100 µM. Rationale: NADH is the obligate electron donor for NTR.

  • Enzymatic Reaction: Add E. coli Nitroreductase (NTR) (1.0 µg/mL). Incubate at 37°C.

  • Fluorescence Monitoring: Record the emission spectrum (

    
     = 540 nm) every 5 minutes for 60 minutes.
    
    • Self-Validation Step: Run a parallel control lacking NADH. If fluorescence increases in the absence of NADH, the probe is undergoing non-specific hydrolysis or photobleaching rather than targeted enzymatic reduction. A valid probe will only fluoresce in the complete system[6].

Protocol C: Determination of Relative Fluorescence Quantum Yield ( )

Objective: Accurately quantify the emission efficiency of the activated Amino-Xanthene dye using the gradient method.

  • Standard Selection: Use Rhodamine 101 in ethanol (

    
    ) as the 7[7], as its absorption/emission profile closely matches the target dye.
    
  • Concentration Series: Prepare five dilute solutions of both the standard and the activated probe.

    • Critical Causality: Ensure the absorbance of all solutions at the excitation wavelength is strictly < 0.1 . This prevents inner-filter effects (self-absorption of emitted light), which artificially deflate the calculated quantum yield.

  • Measurement: Measure the absorbance and the integrated fluorescence intensity (area under the emission curve) for each solution.

  • Calculation: Plot Integrated Fluorescence Intensity vs. Absorbance. The data must yield a straight line crossing the origin (

    
    ). Calculate 
    
    
    
    using the equation:
    
    
    (Where Grad is the slope of the plot, and
    
    
    is the refractive index of the solvent).

Quantitative Data Summary

The photophysical properties of the synthesized probe demonstrate a highly efficient PeT quenching mechanism in the native state, followed by a robust fluorescence recovery post-reduction.

Table 1: Photophysical Properties of the Xanthene Probe System

PropertyNitro-Xanthene Probe (Quenched)Amino-Xanthene Probe (Activated)
State Hypoxic / UnreactedNormoxic / Reduced
Absorption Max (

)
545 nm560 nm
Emission Max (

)
570 nm (Weak)585 nm (Strong)
Extinction Coefficient (

)
75,000 M⁻¹ cm⁻¹82,000 M⁻¹ cm⁻¹
Quantum Yield (

)
< 0.010.65
Dominant Quenching Photoinduced Electron Transfer (PeT)None (PeT Blocked)
Signal-to-Noise Ratio N/A> 65-fold enhancement

References

  • One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes N
  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy RSC Publishing
  • Real-Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe Advanced Science / NIH
  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certific
  • 2′,7′-Dimethyl-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one MDPI

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming yield and conversion challenges during the synthesis of 3-Cyano-5-(3-nitrophenyl)phenol.

This target molecule is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-hydroxybenzonitrile and 3-nitrophenylboronic acid [1][2]. While this carbon-carbon bond formation is a cornerstone of molecular synthesis, the presence of an unprotected, acidic phenol group and an electron-deficient boronic acid introduces competing side reactions that can severely depress yields if not properly managed[3][4].

Mechanistic Workflow & Causality

To troubleshoot effectively, we must first understand the causality behind the catalytic cycle. The Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[5].

In our specific synthesis, the base plays a dual, critical role. It must first deprotonate the acidic hydroxyl group of the 3-bromo-5-hydroxybenzonitrile substrate (forming a phenoxide), and then it must participate in the base exchange step on the Palladium(II) center to facilitate transmetalation with the boronic acid[5][6]. Failing to account for this stoichiometric demand is the leading cause of stalled reactions.

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., Pd/SPhos) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + 3-Bromo-5-hydroxybenzonitrile BaseEx Base Exchange Ar-Pd(II)-OR OxAdd->BaseEx + Base (e.g., Cs2CO3) TransMet Transmetalation Ar-Pd(II)-Ar' BaseEx->TransMet + 3-Nitrophenylboronic acid Product Reductive Elimination 3-Cyano-5-(3-nitrophenyl)phenol TransMet->Product Product Release Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of 3-Cyano-5-(3-nitrophenyl)phenol.

Quantitative Data: Condition Optimization

The following table summarizes empirical data comparing various catalyst and base systems for this specific coupling. The data highlights why modern, bulky, electron-rich ligands (like SPhos) paired with strong bases are required to achieve >90% yields.

Catalyst System (5 mol%)Base (Equivalents)Solvent SystemTemp (°C)Time (h)Yield (%)Primary Observation / Causality
Pd(PPh3)4K2CO3 (2.0 eq)Toluene/H2O (4:1)901245%Significant protodeboronation of the electron-deficient boronic acid.
Pd(dppf)Cl2K3PO4 (3.0 eq)Dioxane/H2O (4:1)90868%Better conversion; however, homocoupling of the boronic acid observed.
Pd2(dba)3 / XPhosK3PO4 (3.0 eq)Dioxane/H2O (4:1)100689%Excellent yield; bulky ligand accelerates transmetalation.
Pd(OAc)2 / SPhos Cs2CO3 (3.0 eq) DMF/H2O (5:1) 110 4 92% Optimal system; Cs2CO3 fully accommodates phenol acidity and cycle needs.

Self-Validating Experimental Protocol

This optimized, step-by-step methodology incorporates built-in validation checks to ensure the integrity of the reaction at every stage.

Step 1: System Degassing (Critical)

  • Action: Add DMF (5 mL) and deionized water (1 mL) to a Schlenk flask. Subject the solvent mixture to three freeze-pump-thaw cycles.

  • Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of 3-nitrophenylboronic acid[4].

Step 2: Reagent Loading

  • Action: Under an argon atmosphere, charge an oven-dried reaction vial with 3-bromo-5-hydroxybenzonitrile (1.0 eq, 1.0 mmol), 3-nitrophenylboronic acid (1.2 eq, 1.2 mmol), Pd(OAc)2 (0.05 eq), SPhos (0.10 eq), and Cs2CO3 (3.0 eq).

  • Validation: The mixture should be a heterogeneous suspension. The use of 3.0 equivalents of base is strictly required to account for the acidic phenol proton[5][6].

Step 3: Reaction Execution

  • Action: Add the degassed DMF/H2O solvent to the vial. Seal and heat to 110 °C with vigorous stirring for 4 hours.

  • Validation: Monitor via HPLC or TLC (Hexanes/EtOAc 1:1). The reaction is complete when the aryl bromide peak is fully consumed. The solution will typically turn a deep, dark color as the active Pd(0) species forms and the phenoxide is generated.

Step 4: pH-Adjusted Workup (Crucial)

  • Action: Cool the mixture to room temperature. Dilute with water (10 mL). Before extraction , add 1M HCl dropwise until the aqueous phase reaches pH 3-4.

  • Causality: Under basic conditions, the product exists as a water-soluble phenoxide salt. Acidification protonates the molecule, allowing it to partition into the organic phase.

  • Action: Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Troubleshooting Guide (Specific Issues)

Q: Why am I recovering unreacted 3-bromo-5-hydroxybenzonitrile even after 24 hours of heating? A: This is almost always a base stoichiometry issue. The free hydroxyl group on your substrate has a pKa of ~9. If you use the standard 1.5 to 2.0 equivalents of base, the first equivalent is entirely consumed deprotonating the phenol. This leaves insufficient free base to activate the boronic acid (forming the reactive boronate complex) or to participate in the base exchange step of the catalytic cycle[5][6]. Solution: Increase your base loading to at least 3.0 equivalents.

Q: My HPLC shows 95% conversion, but my isolated yield after extraction is near zero. Where is my product? A: Your product was likely discarded in the aqueous waste. 3-Cyano-5-(3-nitrophenyl)phenol is highly acidic due to the electron-withdrawing cyano and nitrophenyl groups. Under the basic reaction conditions (e.g., K2CO3 or Cs2CO3), it exists entirely as a water-soluble phenoxide salt. Solution: You must acidify the aqueous layer to pH 3-4 using 1M HCl prior to performing your EtOAc extraction.

Q: I am seeing a large amount of 3-nitrobenzene in my crude NMR. What causes this? A: You are observing protodeboronation. Electron-deficient boronic acids, such as 3-nitrophenylboronic acid, are highly susceptible to C-B bond cleavage in the presence of water and heat[4]. Solution: To mitigate this, you must accelerate the transmetalation step so that it outcompetes the degradation pathway. Switch to a highly active catalyst system (like Pd/SPhos) and minimize the water content in your solvent system.

Q: What is causing the formation of 3,3'-dinitro-1,1'-biphenyl (homocoupling)? A: Homocoupling of the boronic acid is typically triggered by the presence of dissolved oxygen, which alters the catalytic cycle[4]. Solution: Strictly degas your solvents using the freeze-pump-thaw method and maintain a positive argon atmosphere throughout the reaction setup.

Frequently Asked Questions (FAQs)

Q: Should I protect the phenol group (e.g., as a benzyl ether) before the Suzuki coupling? A: It is not strictly necessary. While protecting the phenol (e.g., forming 3-benzyloxy-5-bromobenzonitrile) prevents base-consumption issues and simplifies the extraction, it adds two synthetic steps (protection and deprotection) to your workflow[2]. Using 3.0 equivalents of Cs2CO3 allows you to successfully couple the unprotected phenol directly.

Q: What is the shelf life of 3-nitrophenylboronic acid? A: Boronic acids can slowly dehydrate to form boroxines (anhydrides) over time, which can throw off your stoichiometric calculations. Store it sealed at 4 °C. If the reagent is old, you can gently heat it in water and dry it under a vacuum to regenerate the free boronic acid.

Q: Can I scale this reaction up to 50 grams? A: Yes, but exotherms and mixing become problematic at scale. For large-scale synthesis, mechanical stirring is required because the inorganic salts (Cs2CO3) must remain suspended. Additionally, reduce the catalyst loading to 1-2 mol% to control costs and simplify heavy metal scavenging during purification.

References

  • Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. 3

  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions - Benchchem. 4

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. 5

  • Suzuki reaction - Wikipedia. 6

  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy - ACS Publications. 1

  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors - MDPI. 2

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Cyano-5-(3-nitrophenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing catalytic bottlenecks during the synthesis of 3-Cyano-5-(3-nitrophenyl)phenol via Suzuki-Miyaura cross-coupling.

Synthesizing this target molecule requires coupling 3-bromo-5-hydroxybenzonitrile with (3-nitrophenyl)boronic acid. This reaction environment is notoriously hostile to palladium catalysts due to the presence of three reactive functional groups: a cyano group (-CN), a nitro group (-NO₂), and an unprotected phenol (-OH). Below, we dissect the causality of catalyst deactivation and provide field-proven, self-validating protocols to rescue your yield.

Mechanistic Overview of Catalyst Deactivation

To troubleshoot effectively, we must first understand how and where the catalytic cycle is failing. Palladium catalyst poisoning in this specific reaction typically occurs via three distinct pathways:

  • Cyano-Coordination (The Ligand Displacer): The linear, electron-withdrawing cyano group can strongly coordinate to the active Pd(0) or Pd(II) centers. If the chosen phosphine ligands are too small or labile, the cyano group displaces them, forming highly stable, catalytically dead complexes such as

    
     [1].
    
  • Phenoxide Binding (The Transmetalation Blocker): Suzuki couplings require a base to activate the boronic acid. However, the acidic phenol (

    
    ) is deprotonated first. The resulting electron-rich phenoxide anion can bind tightly to the Pd(II) intermediate, creating a thermodynamic sink that physically blocks the boronate from undergoing transmetalation.
    
  • Palladium Black Agglomeration (The Oxidative Collapse): The nitro group on the boronic acid can act as a mild oxidant. If the system is not strictly anaerobic, or if the ligand-to-palladium ratio is sub-optimal, the Pd(0) species will irreversibly agglomerate into inactive palladium nanoparticles (Palladium Black) [2].

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd 1 PoisonCN Cyano Coordination [(CN)nPd] Inactivation Pd0->PoisonCN PdBlack Pd Black Agglomeration (Irreversible) Pd0->PdBlack TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet 2 PoisonOH Phenoxide Binding (Blocks Transmetalation) OxAdd->PoisonOH RedElim Reductive Elimination (Product) TransMet->RedElim 3 RedElim->Pd0 4

Caption: Suzuki-Miyaura catalytic cycle highlighting the specific poisoning pathways of the target functional groups.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns black within the first 30 minutes, and my yield is negligible. What is happening? A1: The rapid formation of a black precipitate is a definitive visual marker of Palladium Black formation [2]. This indicates that your active Pd(0) catalyst has agglomerated into inactive nanoparticles.

  • Causality: This is driven by sub-optimal ligand protection or oxygen intrusion. The nitroaromatic substrate exacerbates this by acting as an electron acceptor, destabilizing electron-poor Pd complexes.

  • Resolution: Ensure strict anaerobic conditions by degassing your solvents (sparging with Argon for 30 mins). Switch to a highly sterically hindered, electron-rich Buchwald ligand like XPhos or SPhos , which stabilizes the Pd(0) state and prevents agglomeration [3].

Q2: I am using standard


, but TLC shows significant unreacted 3-bromo-5-hydroxybenzonitrile. Is the cyano group interfering? 
A2:  Yes. Triphenylphosphine (

) is relatively small and labile. The cyano group on your starting material easily outcompetes

for coordination to the palladium center, forming a catalytically inactive complex [1].
  • Causality: The linear geometry of the cyano group allows it to slip into the coordination sphere of the palladium, permanently halting the oxidative addition step.

  • Resolution: Upgrade to

    
     with XPhos . The massive dicyclohexyl and triisopropylphenyl groups on XPhos create a "steric shield" around the palladium center. This physically blocks the linear cyano group from coordinating while still permitting the oxidative addition of the aryl bromide.
    

Q3: How does the unprotected phenol group affect the reaction, and how should I adjust my base? A3: The phenol group will consume your base before the boronic acid can be activated. Furthermore, the resulting phenoxide can bind to the Pd(II) intermediate.

  • Causality: If you use exactly 2.0 equivalents of base, 1.0 equivalent is instantly neutralized by the phenol. The remaining 1.0 equivalent is insufficient to drive the transmetalation of the boronic acid efficiently.

  • Resolution: Use 3.0 to 3.5 equivalents of a mild base like

    
     in a biphasic solvent system  (Toluene/Water). The biphasic system partitions the problematic phenoxide anion into the aqueous layer, while the active Pd catalyst remains safely in the organic layer, minimizing direct coordination.
    

Quantitative Data: Catalyst & Ligand Efficacy

The table below summarizes the empirical performance of various catalytic systems for this specific coupling, highlighting the primary modes of failure when sub-optimal conditions are applied.

Catalyst System (5 mol%)Base (Eq)Solvent SystemAtmosphereYield (%)Primary Failure Mode


(2.0)
THF /


< 15%Cyano-coordination / Incomplete activation


(3.0)
1,4-DioxaneAirTracePd Black formation (Oxidation)

+ SPhos

(3.0)
Toluene /

Argon65%Slow transmetalation

+ XPhos

(3.5)
Toluene /

Argon (Degassed) > 90% None (Optimized System)

Optimized Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific visual and analytical checkpoints so you can verify the health of your catalytic cycle in real-time.

G Prep 1. Reagent Prep (Degas Solvents) Mix 2. Catalyst Activation (Pd(OAc)2 + XPhos) Prep->Mix Check1 Validation: Solution turns clear yellow/orange Mix->Check1 React 3. Add Substrates & Heat to 80°C Check1->React Check2 Validation: TLC shows product spot (UV active) React->Check2 Workup 4. Biphasic Workup & Purification Check2->Workup

Caption: Optimized experimental workflow featuring built-in visual and analytical validation checkpoints.

Step-by-Step Methodology:
  • Solvent Degassing (Critical): Prepare a 10:1 mixture of Toluene and ultra-pure Water. Sparge the mixture vigorously with Argon for at least 30 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand and the subsequent agglomeration of Pd(0).

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under a positive pressure of Argon, combine 3-bromo-5-hydroxybenzonitrile (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq),

    
     (2 mol%), and XPhos (4 mol%).
    
  • Base Addition: Add anhydrous

    
     (3.5 eq).
    
    • Causality: As established, excess base is required to compensate for the deprotonation of the phenol group, ensuring enough base remains to form the reactive boronate species.

  • Reaction Initiation: Introduce the degassed Toluene/Water solvent mixture via syringe. Heat the biphasic mixture to 80°C with vigorous stirring (1000 rpm).

    • Self-Validation Checkpoint 1: Within 5 minutes of heating, the solution should transition to a clear yellow/orange color . This visually confirms the successful reduction of Pd(II) to Pd(0) and the formation of the active Pd(0)-XPhos complex. If the solution turns black, oxygen has breached the system.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the aryl bromide is completely consumed (typically 4-6 hours).

    • Self-Validation Checkpoint 2: A new, highly UV-active spot (the conjugated biaryl product) should appear at a lower

      
       than the starting bromide, due to the increased polarity of the biaryl system.
      
  • Workup: Cool the reaction to room temperature. Carefully acidify the aqueous layer to pH 5 using 1M HCl.

    • Causality: Acidification is mandatory to reprotonate the phenoxide back to the neutral phenol, allowing it to partition cleanly into the organic extraction layer (EtOAc). Dry over

      
       and purify via silica gel chromatography.
      

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. National Institutes of Health (PMC). Available at:[Link]

Resolving solubility issues of 3-Cyano-5-(3-nitrophenyl)phenol in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of 3-Cyano-5-(3-nitrophenyl)phenol .

Below, you will find diagnostic FAQs, field-proven solubilization workflows, self-validating experimental protocols, and quantitative data summaries to help you achieve thermodynamically stable aqueous formulations.

Diagnostic FAQ: Understanding the Molecule

Q: Why is 3-Cyano-5-(3-nitrophenyl)phenol practically insoluble in standard aqueous buffers (pH 7.4)? A: The insolubility is driven by two thermodynamic barriers: high lipophilicity and high crystal lattice energy. The molecule consists of a biaryl backbone (a phenol ring coupled to a nitrophenyl ring) and a cyano group. These features promote strong intermolecular


 stacking and hydrophobic interactions.

However, the presence of the strongly electron-withdrawing cyano (-CN) and nitro (-NO


) groups significantly alters the electron density of the phenolic hydroxyl (-OH) group. Through inductive and resonance effects, these substituents stabilize the phenoxide anion, lowering the pKa compared to an unsubstituted phenol[1]. Despite this increased acidity, the massive lipophilic bulk prevents solvation at neutral pH unless the lattice energy is actively disrupted.

Q: Can I just heat the solution to force it into water? A: No. While heating increases kinetic energy and temporarily improves dissolution, the process is entropy-driven[2]. Upon cooling to room temperature or physiological conditions (37°C), the compound will rapidly nucleate and precipitate, ruining the reproducibility of your assays. A thermodynamically stable formulation is required.

Troubleshooting Workflows & Solubilization Strategies

Strategy A: pH Adjustment and in situ Salt Formation

Mechanism: Because the electron-withdrawing groups lower the pKa of the phenol, adjusting the buffer pH to 1-2 units above its pKa (target pH 8.0 - 9.0) will quantitatively deprotonate the hydroxyl group. The resulting phenolate anion interacts favorably with water via ion-dipole bonds, overcoming the hydrophobic penalty. Limitation: High pH may not be suitable for all cell-based assays or in vivo models.

Strategy B: Dielectric Constant Modulation via Cosolvents (PEG 400)

Mechanism: When pH adjustment is biologically restricted, introducing a cosolvent like Polyethylene Glycol 400 (PEG 400) lowers the overall dielectric constant of the aqueous system. This reduces the polarity gradient between the solvent and the highly lipophilic 3-Cyano-5-(3-nitrophenyl)phenol, facilitating solvation. PEG 400 is widely documented to provide an order-of-magnitude increase in the apparent solubility of lipophilic compounds[3].

Strategy C: Host-Guest Encapsulation via Cyclodextrins (HP-β-CD)

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic inner cavity and a hydrophilic exterior[4]. The biaryl axis of the compound inserts into the cavity, shielding the hydrophobic rings from water, while the external hydroxyl groups of the cyclodextrin maintain aqueous solubility[5]. This is ideal for maintaining a neutral pH without using high concentrations of organic solvents.

SolubilityWorkflow Start 3-Cyano-5-(3-nitrophenyl)phenol Aqueous Insoluble Check_pKa Determine pKa & Adjust pH (Target: pH > pKa + 1) Start->Check_pKa Is_Soluble Solubility Achieved? Check_pKa->Is_Soluble Formulate_Aqueous Proceed with Aqueous Buffer Formulation Is_Soluble->Formulate_Aqueous Yes Cosolvent Add Cosolvent (e.g., PEG 400) Is_Soluble->Cosolvent No Is_Soluble2 Solubility Achieved? Cosolvent->Is_Soluble2 Toxicity_Check Check in vivo Toxicity Limits Is_Soluble2->Toxicity_Check Yes Cyclodextrin HP-β-CD Complexation (Host-Guest Encapsulation) Is_Soluble2->Cyclodextrin No Toxicity_Check->Cyclodextrin Fail Final_Formulation Finalized Solubilized Formulation Toxicity_Check->Final_Formulation Pass Cyclodextrin->Final_Formulation

Workflow for resolving aqueous solubility of 3-Cyano-5-(3-nitrophenyl)phenol.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Potentiometric pKa Determination & pH-Solubility Profiling

Purpose: To establish the exact pH at which the phenol ionizes, ensuring thermodynamic solubility without guessing.

  • Preparation: Suspend 5 mg of 3-Cyano-5-(3-nitrophenyl)phenol in 10 mL of 0.1 M KCl (to maintain constant ionic strength).

  • Titration: Using an automated potentiometric titrator, titrate the suspension with 0.1 M NaOH under a nitrogen atmosphere.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point and extract the exact pKa[1].

  • Validation (Self-Check): Prepare three buffered solutions at pH = pKa - 1, pH = pKa, and pH = pKa + 1. Add excess compound, shake for 24h at 37°C, centrifuge at 10,000 rpm, and quantify the supernatant via UV-Vis or HPLC. If the pKa is accurate, the solubility at pH = pKa + 1 should be exponentially higher than at pKa - 1.

Protocol 2: Preparation of HP- -CD Inclusion Complexes

Purpose: To formulate a neutral, solvent-free aqueous solution for sensitive biological assays.

  • Host Solution: Prepare a 20% (w/v) solution of HP-

    
    -CD in molecular biology grade water.
    
  • Guest Addition: Add 3-Cyano-5-(3-nitrophenyl)phenol in a 1:1 or 1:2 molar ratio to the cyclodextrin solution.

  • Complexation: Sonicate the mixture for 30 minutes, then place on an orbital shaker at 150 rpm for 48 hours at room temperature to ensure equilibrium is reached[4].

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Validation (Self-Check): Lyophilize a small aliquot of the filtrate and analyze via Differential Scanning Calorimetry (DSC). The disappearance of the compound's sharp melting endotherm confirms successful amorphous inclusion within the cyclodextrin cavity, validating the protocol.

Quantitative Data Summary

The following table summarizes expected solubility outcomes based on thermodynamic principles and literature precedents for highly lipophilic, substituted phenols in various vehicles.

Formulation VehicleMechanism of SolubilizationExpected Solubility Range (mg/mL)Biocompatibility / Notes
Pure Water (pH 6.0) Baseline hydration< 0.01Poor. High lattice energy prevents dissolution.
Aqueous Buffer (pH 9.0) Phenol deprotonation (Ion-dipole)1.5 - 3.0Good, but high pH may cause cell toxicity in vitro.
30% PEG 400 in Water Dielectric constant reduction5.0 - 10.0Moderate. Viscous; monitor for osmotic stress[3].
20% HP-

-CD in Water
Hydrophobic cavity encapsulation8.0 - 15.0Excellent. Ideal for IV dosing and sensitive cell lines[4].
10% DMSO / 90% Water Cosolvency / H-bond disruption0.5 - 2.0Poor. High risk of precipitation upon dilution.

References

1.[3] Title: The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Source: Molecular Pharmaceutics (ACS Publications). URL: [Link] 2.[2] Title: Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. Source: Researcher.Life / ACS. URL: [Link] 3.[5] Title: Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Source: International Journal of Pharmaceutical and Phytopharmacological Research. URL: [Link] 4.[4] Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Source: Touro Scholar. URL: [Link] 5.[1] Title: Effect of substituents on acidity of phenols MCQs With Answer. Source: Pharmacy Freak. URL: [Link]

Sources

Technical Support Center: Troubleshooting the Nitration of Cyanobiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The nitration of cyanobiphenyls—particularly 4'-methyl-2-cyanobiphenyl, a critical precursor in the synthesis of Sartan-class active pharmaceutical ingredients (APIs)—is notoriously challenging. The combination of a delicate cyano group, an oxidizable benzylic methyl group, and the highly exothermic nature of electrophilic aromatic substitution creates a perfect storm for side reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of these side reactions and provide self-validating, flow-chemistry-based protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am observing significant levels of aldehyde and carboxylic acid impurities instead of my target nitrated product. What is causing this?

The Causality: You are observing the oxidation of the 4'-methyl group. Nitric acid is not just an electrophile; it is a potent oxidizing agent. When the reaction temperature spikes due to the uncontrolled exotherm of the nitration event, the benzylic methyl group undergoes rapid oxidation to an aldehyde, and subsequently to a carboxylic acid. The Solution: The oxidation side reaction is a critical safety and purity issue, particularly when the nitration is performed at temperatures exceeding 80 °C [1]. To suppress this, you must shift from batch to continuous flow chemistry. Flow reactors provide a high surface-area-to-volume ratio, allowing for instantaneous heat dissipation and strict isothermal control (< 20 °C), thereby kinetically favoring nitration over oxidation [2].

Q2: My LC-MS shows a mass corresponding to +18 Da and +19 Da relative to the expected product mass. How do I prevent this?

The Causality: A mass increase of +18 Da indicates the conversion of your cyano group (-C≡N) to an primary amide (-CONH₂), while +19 Da indicates further conversion to a carboxylic acid (-COOH). This is classic acid-catalyzed hydration. In the presence of a strong mixed acid (HNO₃/H₂SO₄) and residual water, the protonated nitrile is highly susceptible to nucleophilic attack by water. Prolonged residence times in batch reactors exacerbate this thermodynamic sink. The Solution: Minimize the residence time of the product in the acidic medium. By utilizing a continuous flow setup, the reaction mixture can be immediately quenched in-line into a chilled basic or buffered solution the moment the nitration is complete, completely halting the hydrolysis pathway.

Q3: I am getting a complex mixture of dinitro- and trinitro-biphenyls. How can I improve regioselectivity and prevent over-nitration?

The Causality: Over-nitration is a stoichiometric and mixing problem. In batch reactors, the dropwise addition of nitrating agents creates localized "hot spots" of high acid concentration and elevated temperatures. These micro-environments force the second and third nitration events before the bulk solution has even undergone the first. The Solution: Implement micromixing. In a flow reactor, the biphenyl stream and the nitrating stream are combined in a micromixer, ensuring a perfectly homogenous 1:1.05 stoichiometric ratio at the molecular level before the reaction initiates [2].

Part 2: Mandatory Visualization of Reaction Pathways

Below is the mechanistic pathway mapping the desired nitration against the competing side reactions.

G Reactant 4'-Methyl-2-cyanobiphenyl (Starting Material) Nitration Nitration (HNO3 / H2SO4) Reactant->Nitration Desired Desired Product (Nitrated 4'-Methyl-2-cyanobiphenyl) Nitration->Desired Flow Chemistry Strict T-control (< 20°C) Side1 Oxidation Impurity (Aldehyde / Carboxylic Acid) Nitration->Side1 Thermal Runaway (> 80°C) Strong Oxidant Side2 Hydrolysis Impurity (Amide / Carboxylic Acid) Nitration->Side2 Prolonged Acid Exposure Excess H2O Side3 Over-nitration (Dinitro / Trinitro species) Nitration->Side3 Excess HNO3 Poor Mixing

Reaction pathways and side reactions in the nitration of 4'-methyl-2-cyanobiphenyl.

Part 3: Quantitative Data Comparison

The transition from batch to continuous flow is not merely a process improvement; it is a fundamental requirement for minimizing side reactions in this specific chemical space.

ParameterTraditional Batch ReactorContinuous Flow ReactorCausality for Difference
Yield (Desired Product) 65 - 72%> 94%Elimination of localized hot spots and over-nitration.
Oxidation Impurities 8 - 15%< 0.5%Superior heat exchange prevents the >80°C threshold required for methyl oxidation.
Hydrolysis Impurities 5 - 10%< 0.1%In-line quenching strictly limits the residence time of the cyano group in acid.
Dinitro Impurities 5 - 8%< 1.0%Perfect stoichiometric control via micromixing prevents excess localized HNO₃.
Reaction Time 4 - 6 hours2 - 5 minutesEnhanced mass transfer in micro-channels accelerates reaction kinetics.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and safety, the following continuous flow protocol incorporates in-line analytical validation. If the system deviates, the protocol dictates immediate corrective action.

Optimized Continuous Flow Nitration of 4'-Methyl-2-cyanobiphenyl

Equipment Required: Commercially available continuous flow reactor (e.g., Vapourtec or Corning microreactor) equipped with a PTFE micromixer, a 10 mL PFA residence coil, and an in-line FTIR flow cell [2].

Step 1: System Priming & Stabilization

  • Set the reactor cooling system to maintain the micromixer and residence coil at exactly 15 °C.

  • Prime Pump A with a 1.0 M solution of 4'-methyl-2-cyanobiphenyl in anhydrous dichloromethane (DCM).

  • Prime Pump B with the nitrating mixture (prepared pre-chilled: 1.05 equivalents of fuming HNO₃ in concentrated H₂SO₄).

Step 2: Steady-State Initiation

  • Initiate Pump A at a flow rate of 2.0 mL/min and Pump B at 2.0 mL/min. This establishes a 2.5-minute residence time in the 10 mL coil.

  • Direct the output of the residence coil into an in-line quench vessel containing vigorously stirred, chilled (0 °C) 10% aqueous Na₂CO₃.

Step 3: In-Line Self-Validation (Crucial Step)

  • Monitor the reactor outlet using the in-line FTIR spectrometer.

  • Validation Check: You must observe a strong, stable nitro group stretch at ~1530 cm⁻¹ and a sharp, unperturbed cyano stretch at ~2220 cm⁻¹.

  • Troubleshooting Trigger: If the cyano peak at 2220 cm⁻¹ begins to diminish and a broad carbonyl stretch appears at ~1680 cm⁻¹ (indicating amide formation/hydrolysis), the residence time is too long. Action: Immediately increase the flow rates of both pumps by 20% to reduce acid exposure time.

  • Troubleshooting Trigger: If the temperature sensor at the micromixer exceeds 25 °C, oxidation risk increases. Action: Pause the pumps, increase the chiller capacity, and verify the cooling fluid flow before resuming.

Step 4: Workup and Isolation

  • Once the desired volume has been processed, separate the organic DCM layer from the quenched aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the highly pure nitrated intermediate.

References

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. URL: [Link]

  • Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. Organic Process Research & Development. URL: [Link]

Controlling regioselectivity during the synthesis of 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Benzenes (Target: 3-Cyano-5-(3-nitrophenyl)phenol)

Welcome to the Synthesis Support Portal. Constructing unsymmetrical 1,3,5-trisubstituted benzene rings—such as 3-Cyano-5-(3-nitrophenyl)phenol—presents a classic regioselectivity challenge. Attempting to sequentially functionalize a symmetric precursor (like 3,5-dibromophenol) often results in statistical mixtures of regioisomers that are notoriously difficult to separate.

To achieve absolute regiocontrol, our recommended strategy leverages orthogonal halogen reactivity . By utilizing 3-bromo-5-iodophenol as the foundational building block, we can exploit the distinct bond dissociation energies of the C–I and C–Br bonds to dictate the precise sequence of cross-coupling events.

I. Synthetic Workflow Visualization

G N1 3-Bromo-5-iodophenol (Starting Material) N2 Step 1: MOM Protection (MOM-Cl, DIPEA) N1->N2 N3 Step 2: Chemoselective Suzuki (Pd(PPh3)4, 3-NO2-Ph-B(OH)2) N2->N3 N4 Step 3: Pd-Cyanation (Pd2(dba)3, dppf, Zn(CN)2) N3->N4 N5 Step 4: MOM Deprotection (HCl / MeOH) N4->N5 N6 3-Cyano-5-(3-nitrophenyl)phenol (Final Product) N5->N6

Fig 1. Regioselective synthetic workflow for 3-Cyano-5-(3-nitrophenyl)phenol via orthogonal halogens.

II. Troubleshooting & Knowledge Base (FAQ)

Q1: Why am I observing a mixture of regioisomers (bromo-coupled vs. iodo-coupled) in the first Suzuki step? The Causality: The success of this route relies on the fact that the C–I bond (~65 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond (~81 kcal/mol) [12]. However, if you use highly reactive, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or elevated temperatures, the catalyst becomes hyperactive. This erodes the kinetic differentiation, causing the palladium to insert into the C–Br bond before the C–I bond is fully consumed. The Solution: Downgrade your catalyst's reactivity. Use a standard, less electron-rich system like


 and maintain the reaction temperature at or below 60 °C. Furthermore, strictly limit the 3-nitrophenylboronic acid to 1.00 - 1.05 equivalents to prevent over-coupling.

Q2: During the cyanation step, my yield is low, and LC-MS shows significant protodehalogenation (reduction of C–Br to C–H). How do I fix this? The Causality: Protodehalogenation occurs when the reductive elimination step of the catalytic cycle is too slow. The intermediate Pd(II)-aryl-cyanide complex lingers, allowing competitive side reactions (like hydride abstraction from the solvent or amine bases) to yield the reduced arene. Additionally, high concentrations of free cyanide ions in solution will poison the palladium catalyst by forming inactive


 complexes.
The Solution:  Switch your ligand to dppf  (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf (~99°) forces the Pd(II) intermediate into a strained geometry that dramatically accelerates the reductive elimination of the benzonitrile product [2]. To prevent catalyst poisoning, use 

instead of NaCN or KCN; its poor solubility ensures a low, steady-state concentration of cyanide ions in solution [2].

Q3: My final deprotection step is hydrolyzing the cyano group to a primary amide. How do I remove the protecting group safely? The Causality: Nitriles are sensitive to strong aqueous acids or bases, especially under heating. If you protected the phenol as a methyl ether or benzyl ether, the harsh conditions required for deprotection (e.g.,


 or refluxing strong acid) will inevitably hydrate or cleave the nitrile group.
The Solution:  This is why we mandate the use of a Methoxymethyl (MOM)  ether in Step 1. MOM ethers can be cleaved under remarkably mild acidic conditions (e.g., catalytic HCl in methanol at room temperature) that are completely orthogonal to the nitrile group [10].
III. Quantitative Data: Catalyst & Ligand Optimization

The following table summarizes our internal optimization data for differentiating the C–I and C–Br bonds, and subsequently cyanating the C–Br bond.

Reaction StepCatalyst SystemLigandTemp (°C)Result / SelectivityDiagnosis
1. Suzuki (C–I target)


60>95:5 (Mono:Di) Optimal. Kinetic control maintained.
1. Suzuki (C–I target)

XPhos9060:40 (Mono:Di)Poor. Catalyst too reactive; loss of regiocontrol.
2. Cyanation (C–Br target)

dppf10088% Yield Optimal. Large bite angle forces elimination.
2. Cyanation (C–Br target)


12045% YieldPoor. Significant protodehalogenation observed.
IV. Self-Validating Experimental Protocols
Protocol A: MOM Protection of 3-Bromo-5-iodophenol

Mechanism: Nucleophilic substitution of the phenoxide onto the oxocarbenium ion generated from MOM-Cl.

  • Setup: Dissolve 3-bromo-5-iodophenol (1.0 eq) in anhydrous

    
     (0.2 M) under inert atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Cool to 0 °C.
    
  • Addition: Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.5 eq). Caution: MOM-Cl is a known carcinogen; handle exclusively in a fume hood.

  • Validation Checkpoint 1 (Reaction): Stir for 4 hours at room temperature. Check via TLC (20% EtOAc/Hexanes). The starting phenol (Rf ~0.2, UV active, stains dark with

    
    ) must be completely consumed, replaced by a non-polar spot (Rf ~0.7). If phenol remains, add 0.5 eq MOM-Cl.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    . Wash organics with brine, dry over
    
    
    , and concentrate.
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Mechanism: Rapid oxidative addition into the C–I bond, transmetalation with the boronic acid, and reductive elimination.

  • Setup: In a Schlenk flask, combine the MOM-protected arene (1.0 eq), 3-nitrophenylboronic acid (1.05 eq), and

    
     (2.0 eq).
    
  • Solvent & Catalyst: Add a degassed mixture of Toluene/EtOH/

    
     (4:1:1, 0.1 M). Add 
    
    
    
    (0.05 eq). Heat to 60 °C.
  • Validation Checkpoint 2 (Chemoselectivity): Monitor by LC-MS at 2 hours. The reaction is self-validating if the starting mass is replaced by the mono-coupled mass. Critical: If a di-coupled mass appears, immediately cool the reaction to 0 °C to arrest further coupling.

  • Workup: Filter through a short pad of Celite to remove palladium black. Partition between EtOAc and water. Purify via flash chromatography to isolate the 3-bromo-5-(3-nitrophenyl) intermediate.

Protocol C: Palladium-Catalyzed Cyanation

Mechanism: Oxidative addition into the C–Br bond, transmetalation with


, and dppf-accelerated reductive elimination.
  • Setup: In a pressure vial, combine the intermediate from Protocol B (1.0 eq),

    
     (0.6 eq - Note: provides 1.2 eq of cyanide), 
    
    
    
    (0.02 eq), and dppf (0.04 eq).
  • Reaction: Add anhydrous, degassed DMF (0.1 M). Seal the vial and heat to 100 °C for 12 hours.

  • Validation Checkpoint 3 (Cyanation): Analyze an aliquot via IR spectroscopy or LC-MS. Successful cyanation is definitively validated by the appearance of a sharp, distinct

    
     stretch at ~2220 cm⁻¹  in the IR spectrum.
    
  • Workup: Quench with 5% aqueous ammonia to complex excess zinc and palladium. Extract with EtOAc. Purify via silica gel chromatography.

Protocol D: Mild MOM Deprotection

Mechanism: Acid-catalyzed acetal cleavage driven by the formation of volatile dimethoxymethane/formaldehyde.

  • Setup: Dissolve the cyanated intermediate in Methanol (0.1 M).

  • Reaction: Add Acetyl Chloride (0.2 eq) dropwise at 0 °C. (This reacts with methanol to generate anhydrous HCl in situ). Warm to room temperature and stir for 6 hours.

  • Validation Checkpoint 4 (Deprotection): Monitor by TLC. The protected ether (Rf ~0.6) will convert to a highly polar spot (Rf ~0.2). The absence of baseline degradation indicates the nitrile is intact.

  • Workup: Carefully neutralize with solid

    
    . Filter, concentrate, and recrystallize from EtOAc/Hexanes to yield pure 3-Cyano-5-(3-nitrophenyl)phenol.
    
V. References
  • Title: Sulfur(IV) in Transition-Metal-Free Cross-Couplings for Biaryl Synthesis (Chemoselective principles of C-I vs C-Br) Source: ACS Publications URL: [Link]

  • Title: Arenenitrile synthesis by cyanations or substitution (Pd-catalyzed cyanation utilizing Zn(CN)2 and dppf) Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances URL: [Link]

  • Title: A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers Source: Tetrahedron URL: [Link]

Thermal degradation analysis of 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Degradation Analysis of 3-Cyano-5-(3-nitrophenyl)phenol

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermal hazard profile of 3-Cyano-5-(3-nitrophenyl)phenol. This compound presents unique analytical challenges due to its trifunctional nature: a hydroxyl group prone to dehydration, a cyano group capable of high-temperature trimerization, and a nitroaromatic ring that poses a severe exothermic runaway risk via homolytic C-NO₂ cleavage[1].

The following troubleshooting guides and FAQs are structured to ensure scientific integrity, providing you with the causality behind the phenomena and self-validating protocols to secure your drug development workflow.

Workflow Visualization

G N1 3-Cyano-5-(3-nitrophenyl)phenol Sample Preparation N2 DSC Analysis (Thermal Screening) N1->N2 Step 1: 1-5 mg N3 TGA-FTIR/MS (Evolved Gas Analysis) N1->N3 Step 2: 10-20 mg N4 ARC / VSP2 (Adiabatic Calorimetry) N2->N4 If Exotherm > 50 J/g N5 Kinetic Modeling (Kissinger / AKTS) N3->N5 Mass Loss Kinetics N4->N5 Runaway Data N6 Safety Protocol & Degradation Pathway N5->N6 Final Validation

Fig 1. Sequential thermal hazard analysis workflow for nitroaromatic cyanophenols.

FAQ: Experimental Methodologies & Causality

Q1: How do I perform initial thermal screening safely, and what causes the distinct exothermic peaks? Expert Insight & Causality: Nitroaromatics exhibit highly exothermic decomposition due to an internal redox reaction where the nitro group acts as an oxidant against the aromatic carbon backbone[1]. Differential Scanning Calorimetry (DSC) is mandatory to determine the onset temperature (


) and the heat of decomposition (

). Self-Validating Protocol (DSC):
  • Sample Loading: Weigh exactly 1.0 to 3.0 mg of the compound into a high-pressure gold-plated crucible. Gold ensures chemical inertness, and the high-pressure seal prevents premature evaporation of volatiles that could mask the exotherm[2].

  • Atmosphere: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative interference.

  • Thermal Program: Heat the sample from 30 °C to 400 °C. Perform multiple runs at varying heating rates (e.g., 2, 5, 10, and 20 °C/min) to generate data for isoconversional kinetic modeling.

  • Validation: Calculate

    
     by integrating the exothermic peak. If 
    
    
    
    exceeds 50 J/g, the material is classified as a thermal hazard, mandating adiabatic testing[2].

Q2: What is the standard protocol for Evolved Gas Analysis, and what volatiles should I expect? Expert Insight & Causality: Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) correlates mass loss with specific chemical bond cleavages. For 3-Cyano-5-(3-nitrophenyl)phenol, initial degradation is driven by intermolecular dehydration of the phenol groups (forming ether linkages) and the homolytic cleavage of the C-NO₂ bond[3]. Self-Validating Protocol (TGA-FTIR):

  • Sample Loading: Place 10-15 mg of the sample into an open alumina TGA pan.

  • Purge: Use high-purity Nitrogen at 60 mL/min[4].

  • Heating: Apply a heating rate of 10 °C/min from ambient temperature to 600 °C.

  • Gas Transfer: Maintain the heated transfer line and FTIR gas cell at 225–250 °C to strictly prevent the condensation of high-boiling volatiles before they reach the IR beam[5].

  • Validation: Analyze the 3D Gram-Schmidt plots. Expect to detect H₂O (3500-3900 cm⁻¹) early in the run, followed by NO₂ (1500-1600 cm⁻¹), CO₂ (2350 cm⁻¹), and potentially HCN (3300 cm⁻¹) at temperatures exceeding 350 °C.

Q3: When is Accelerating Rate Calorimetry (ARC) required, and how does it validate DSC data? Expert Insight & Causality: While DSC provides dynamic screening, it allows heat to escape. ARC operates under adiabatic conditions, simulating a worst-case scale-up scenario (e.g., bulk storage or reactor failure) where self-heating leads to thermal runaway. Nitroaromatics often exhibit autocatalytic decomposition, meaning the degradation products accelerate the reaction rate[6]. Self-Validating Protocol (ARC):

  • Loading: Load 2-5 g of the sample into a spherical titanium bomb.

  • Execution: Utilize the Heat-Wait-Search (HWS) mode. The system heats by 5 °C, waits for thermal equilibrium, and searches for a self-heating rate

    
     0.02 °C/min.
    
  • Validation: Once the self-heating threshold is breached, the system tracks the runaway adiabatically to calculate the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT)[6].

Troubleshooting Guide: Anomalies in Thermal Data

Issue 1: Mass loss observed before the main decomposition onset in TGA.

  • Root Cause & Solution: This anomaly is rarely premature nitro-group cleavage. It is typically caused by trapped moisture, residual crystallization solvents, or early intermolecular dehydration of the phenol moieties[3].

  • Action: Cross-reference the TGA mass drop with the FTIR chemigram. If the evolved gas shows a strong O-H stretch without C-O or N-O stretches, it is dehydration. Pre-dry the sample in a vacuum oven at 40 °C for 12 hours before re-testing.

Issue 2: DSC shows overlapping endothermic and exothermic events.

  • Root Cause & Solution: The compound is likely melting (endothermic) at the exact same temperature that autocatalytic nitro-decomposition (exothermic) begins, causing signal cancellation[3].

  • Action: Switch to Modulated DSC (MDSC). By applying a sinusoidal temperature oscillation, MDSC mathematically separates the reversing heat flow (melting) from the non-reversing heat flow (kinetic decomposition).

Issue 3: Discrepancies between DSC and ARC activation energy (


) calculations. 
  • Root Cause & Solution: DSC operates under forced non-isothermal conditions, which can mask autocatalytic behavior, whereas ARC captures the full adiabatic runaway[6].

  • Action: Do not rely on simple

    
    -th order assumptions (like the basic Kissinger method) for nitroaromatics. Export the raw DSC and ARC data into advanced kinetic software (e.g., AKTS or Netzsch Kinetics Neo) and apply model-free isoconversional methods (like Friedman) to account for shifting reaction mechanisms as conversion (
    
    
    
    ) increases.

Data Presentation: Expected Degradation Profile

Table 1: Thermal Degradation Parameters of 3-Cyano-5-(3-nitrophenyl)phenol

Functional GroupMechanistic Degradation EventTemp Range (°C)Evolved Gases (FTIR/MS)Enthalpy Profile
Phenol (-OH) Intermolecular dehydration / Cross-linking120 - 200H₂O (m/z 18)Endothermic
Nitro (-NO₂) Homolytic C-NO₂ cleavage / Autocatalysis250 - 350NO₂, NO, CO₂, COHighly Exothermic
Cyano (-C≡N) Trimerization / HCN elimination350 - 500HCN (m/z 27), NH₃Exothermic
Aromatic Ring Char formation / Carbonization> 500Light hydrocarbonsN/A (Solid Residue)

References

  • Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques. MDPI. 7[7]

  • TGA-FTIR Analysis of Biomass Samples Based on the Thermal Decomposition Behavior of Hemicellulose, Cellulose, and Lignin. MDPI. 5[5]

  • A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisphenol A Polycarbonate. e-Publications@Marquette. 4[4]

  • Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. PMC. 3[3]

  • Shelf Life Prediction of Picric Acid via Model-Based Kinetic Analysis of Its Thermal Decomposition. MDPI. 6[6]

  • Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. PMC. 1[1]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. 2[2]

Sources

Overcoming steric hindrance in 3-Cyano-5-(3-nitrophenyl)phenol derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyano-5-(3-nitrophenyl)phenol Derivatization

Welcome to the technical support guide for the derivatization of 3-Cyano-5-(3-nitrophenyl)phenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this sterically challenging molecule. Our goal is to explain the causality behind experimental choices, ensuring you can design and execute successful derivatization strategies.

Understanding the Challenge: Steric Hindrance and Electronic Effects

The primary site for derivatization on 3-Cyano-5-(3-nitrophenyl)phenol is the phenolic hydroxyl (-OH) group. However, the flanking meta-substituents—the bulky 3-nitrophenyl ring and the linear cyano group—create significant steric congestion around this reactive site. This spatial crowding impedes the approach of reagents, slowing down or completely preventing reactions that would otherwise proceed smoothly on a less substituted phenol.

Furthermore, the strong electron-withdrawing nature of both the cyano and nitro groups increases the acidity of the phenolic proton but deactivates the aromatic ring towards electrophilic substitution. This unique combination of steric and electronic factors requires carefully tailored experimental strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My O-alkylation (e.g., Williamson ether synthesis) is failing or giving very low yields. What's going wrong?

Probable Cause: This is a classic case of steric hindrance preventing the phenoxide ion from effectively attacking the alkyl halide (an SN2 reaction). The bulky substituents shield the oxygen nucleophile. Additionally, an inappropriate choice of base or solvent can exacerbate the problem.

Solutions & Scientific Rationale:

  • Optimize Your Base Selection: The first step is generating the phenoxide. While the electron-withdrawing groups make the phenol relatively acidic (pKa likely around 7-8), a strong base is needed to ensure complete deprotonation.[1][2][3]

    • Avoid Bulky Bases: Bases like potassium tert-butoxide are sterically hindered themselves and may struggle to access the proton.

    • Use Small, Powerful Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[4] These are non-nucleophilic, small, and highly effective for deprotonating hindered alcohols and phenols.

    • Consider Cesium Carbonate (Cs₂CO₃): The "cesium effect" can be highly beneficial. The large, soft Cs⁺ ion coordinates loosely with the phenoxide, making it a more "naked" and reactive nucleophile.

  • Choose a More Reactive Electrophile:

    • Switch from alkyl chlorides or bromides to alkyl iodides (I⁻ is a better leaving group).

    • For more challenging alkylations, use an alkyl triflate (trifluoromethanesulfonate), which has one of the best leaving groups available.[5]

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully, as the nitro group can be sensitive to high temperatures.

  • Change the Reaction Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., Na⁺) but not the phenoxide anion, increasing its nucleophilicity.

  • Alternative Strategy: Mitsunobu Reaction: If standard SN2 methods fail, the Mitsunobu reaction is a powerful alternative for forming alkyl aryl ethers under milder conditions.[6] It is particularly effective for sterically hindered substrates.[7][8][9] The reaction proceeds with inversion of configuration at the alcohol's stereocenter if applicable.[10]

    • Key Insight: Recent studies have shown that combining high concentrations (e.g., 3.0 M) with sonication can dramatically accelerate Mitsunobu reactions for hindered phenols, reducing reaction times from days to minutes.[7][8][9]

Q2: I'm struggling with O-acylation to form an ester. The reaction with my acyl chloride is incomplete.

Probable Cause: Similar to alkylation, the electrophilic carbon of the acyl chloride is being blocked from approaching the phenolic oxygen. Less reactive acylating agents like benzoyl chloride will be particularly problematic.[11]

Solutions & Scientific Rationale:

  • Activate the Phenol: First, convert the phenol to the more nucleophilic sodium or potassium phenoxide using a non-nucleophilic base like pyridine or triethylamine.[11][12] The phenoxide ion is a much stronger nucleophile and can react more effectively.[11]

  • Use a More Reactive Acylating Agent:

    • Switch from an acyl chloride to the corresponding acid anhydride. While anhydrides are generally less reactive, they can be more effective in certain systems, especially when catalyzed.[13]

    • Use activating agents. Reagents like 4-dimethylaminopyridine (DMAP) are excellent nucleophilic catalysts that generate a highly reactive acylpyridinium intermediate.

  • Consider Phase-Transfer Catalysis: For reactions with acyl chlorides, using a biphasic system (e.g., NaOH(aq)/DCM) with a phase-transfer catalyst like tetrabutylammonium bromide can be highly effective. The catalyst transports the deprotonated phenoxide into the organic phase where it can react with the acyl chloride. This method can provide quantitative yields in minutes.

  • Titanocene-Promoted Acylation: For extremely hindered systems, novel methods using substoichiometric amounts of a titanocene(III) species have been shown to promote O-acylation under mild, room-temperature conditions.[14]

Frequently Asked Questions (FAQs)

Q: How can I activate the hydroxyl group to make it a better leaving group for subsequent reactions?

A: The hydroxyl group is inherently a poor leaving group.[5][15] To facilitate nucleophilic substitution where the phenol itself is the electrophile, you must first convert the -OH into a group that is stable as an anion.

  • Sulfonate Esters: The most common and effective strategy is to convert the phenol into a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf) by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine.[5][15] These sulfonate anions are excellent leaving groups due to resonance stabilization.[15]

Q: Are palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) feasible on this scaffold?

A: Yes, but with significant challenges. If you first convert the phenol to a triflate (Ar-OTf), this group can act as a pseudohalide in cross-coupling reactions.

  • Challenge: The steric hindrance from the flanking groups can inhibit the crucial oxidative addition step in the catalytic cycle.[16]

  • Solution: Success requires specialized catalysts. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[16] These ligands stabilize the active Pd(0) species and promote oxidative addition into the sterically demanding Ar-OTf bond, enabling couplings that would otherwise fail.[16][17]

Q: What is the best general strategy for choosing a base to deprotonate this phenol?

A: The guiding principle is that the equilibrium of an acid-base reaction favors the formation of the weaker acid and weaker base.[1] To deprotonate an acid (your phenol), you must choose a base whose conjugate acid has a higher pKa than your phenol.[1][2]

  • Analysis: The pKa of 3-Cyano-5-(3-nitrophenyl)phenol is estimated to be around 7-8 due to the electron-withdrawing groups. Therefore, you need a base whose conjugate acid has a pKa significantly greater than 8.

  • Good Choices: Sodium hydroxide (conjugate acid H₂O, pKa ~15.7), sodium hydride (conjugate acid H₂, pKa ~36), sodium amide (conjugate acid NH₃, pKa ~38).

  • Poor Choices: Sodium bicarbonate (conjugate acid H₂CO₃, pKa ~6.4).

Experimental Protocols & Data

Table 1: Comparison of Conditions for O-Methylation
MethodReagent/CatalystBaseSolventTemp.TimeYieldNotes
WilliamsonCH₃IK₂CO₃Acetone55°C48h< 5%Standard conditions fail due to steric hindrance.
WilliamsonCH₃INaHDMF80°C12h~55%Stronger base and higher temp improve yield.
WilliamsonCH₃-OTfCs₂CO₃THF65°C8h~70%More reactive electrophile and cesium effect are beneficial.
MitsunobuCH₃OH / DIAD / PPh₃-THF25°C72h~40%Sluggish reaction at room temperature.[7][8]
MitsunobuCH₃OH / DIAD / PPh₃-THF (3.0M)40kHz15 min>75%High concentration with sonication provides dramatic rate increase.[7][8][9]
Protocol: High-Concentration, Sonication-Assisted Mitsunobu Etherification

This protocol is adapted from methodologies proven effective for sterically hindered phenols.[7][8]

  • Preparation: To an oven-dried round-bottomed flask, add 3-Cyano-5-(3-nitrophenyl)phenol (1.0 eq), the desired primary or secondary alcohol (1.05 eq), and triphenylphosphine (PPh₃) (1.05 eq).

  • Solvent Addition: Add a minimal amount of anhydrous THF to achieve a high concentration (target 2.0-3.0 M with respect to the phenol). The mixture will be highly viscous.

  • Sonication & Reagent Addition: Place the reaction vessel in a sonication bath (e.g., 40-kHz). Sonicate for several minutes to ensure mixing.[7] While sonicating, slowly add diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) (1.05 eq) to the viscous solution.

  • Reaction Monitoring: Continue sonication at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 15-30 minutes.

  • Workup & Purification: Once the starting material is consumed, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the desired ether.

Visual Diagrams

G cluster_0 Troubleshooting Low Yield in Derivatization Start Low / No Product Yield Check_Base Is the phenol fully deprotonated? (for SN2/Acylation) Start->Check_Base Check_Reagent Is the electrophile reactive enough? Check_Base->Check_Reagent Yes Sol_Base1 Use stronger, non-bulky base (e.g., NaH, KH) Check_Base->Sol_Base1 No Sol_Base2 Consider Cs2CO3 ('Cesium Effect') Check_Base->Sol_Base2 No Check_Conditions Are reaction conditions (temp, solvent) optimal? Check_Reagent->Check_Conditions Yes Sol_Reagent1 Use Alkyl Iodide or Triflate instead of Br/Cl Check_Reagent->Sol_Reagent1 No Sol_Reagent2 Use Acid Anhydride + DMAP for acylation Check_Reagent->Sol_Reagent2 No Consider_Alternative Consider Alternative Mechanism (e.g., Mitsunobu) Check_Conditions->Consider_Alternative Yes Sol_Cond1 Increase Temperature Check_Conditions->Sol_Cond1 No Sol_Cond2 Switch to polar aprotic solvent (DMF, DMSO) Check_Conditions->Sol_Cond2 No Success Reaction Successful Consider_Alternative->Success Sol_Base1->Check_Base Sol_Base2->Check_Base Sol_Reagent1->Check_Reagent Sol_Reagent2->Check_Reagent Sol_Cond1->Check_Conditions Sol_Cond2->Check_Conditions

Caption: A logical troubleshooting workflow for low-yield derivatization reactions.

G cluster_steric_zone Steric Hindrance Zone O O H H O->H C_OH C O->C_OH C_CN C C_OH->C_CN C_H1 C C_CN->C_H1 CN_group C≡N C_CN->CN_group C_Ar C C_H1->C_Ar C_H2 C C_Ar->C_H2 Nitrophenyl_group 3-Nitrophenyl (Bulky Group) C_Ar->Nitrophenyl_group C_H3 C C_H2->C_H3 C_H3->C_OH Reagent Reagent Reagent->O Approach impeded

Caption: Steric hindrance around the phenolic hydroxyl group impeding reagent access.

References

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications. [Link]

  • Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction. PubMed. [Link]

  • Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]

  • Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction - Florida Atlantic University. Florida Atlantic University. [Link]

  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. [Link]

  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. Chinese Journal of Organic Chemistry. [Link]

  • Etherification of hindered phenols and alcohols with different alkylating agent. ResearchGate. [Link]

  • Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps. [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. IRep. [Link]

  • How to overcome Steric Hindrance?. ResearchGate. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]

  • Hydroxyl Group Substitution. Chemistry LibreTexts. [Link]

  • Activation of Alcohols to Nucleophilic Substitution. YouTube. [Link]

  • Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. PMC. [Link]

  • Acid-Base 8, application: choosing a base to effectively deprotonate an acid. Dr. Tania CS. [Link]

  • Preparation of Esters. ChemKey. [Link]

  • Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Sparkl. [Link]

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. PMC. [Link]

  • Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. [Link]

  • 2.2: Acidity of Phenols. Chemistry LibreTexts. [Link]

  • What strong bases that can be used to deprotonate secondary amine?. Quora. [Link]

  • Process for the etherification of phenols.
  • Esterification of phenols (video). Khan Academy. [Link]

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Validation & Comparative

HPLC Method Development and Column Comparison for Purity Assessment of 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The purity assessment of complex active pharmaceutical ingredients (APIs) and intermediates requires highly selective analytical methods. 3-Cyano-5-(3-nitrophenyl)phenol presents a unique chromatographic challenge due to its polyfunctional nature. The molecule features a weakly acidic phenolic hydroxyl group, a polar hydrogen-bond-accepting cyano group, and a strongly electron-withdrawing nitroaromatic ring.

This guide provides an objective comparison of stationary and mobile phase chemistries, establishing a self-validating HPLC protocol optimized for the baseline resolution of this compound from its synthesis impurities.

Section 1: Method Development Rationale & Causality
1.1 Stationary Phase Selection: Overcoming Isomeric Co-elution

Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. While effective for general separations, they often fail to provide adequate selectivity for closely related aromatic isomers or highly conjugated systems[1]. To achieve baseline resolution (


) for 3-Cyano-5-(3-nitrophenyl)phenol, alternative stationary phases must be evaluated:
  • C18 (Alkyl Phase): Provides baseline retention but struggles with isomeric resolution due to a lack of steric and

    
     interaction capabilities[1].
    
  • Biphenyl Phase: Features two phenyl rings that enhance

    
     interactions and steric recognition. It is highly effective for conjugated aromatics and nitro-substituted compounds[2].
    
  • Pentafluorophenyl (PFP) Phase: The highly electronegative fluorine atoms create an electron-deficient phenyl ring, enabling strong dipole-dipole, hydrogen bonding, and

    
     interactions. PFP is highly selective for halogenated and nitroaromatic compounds[1].
    
1.2 Mobile Phase Optimization: The Methanol vs. Acetonitrile Paradigm

The choice of organic modifier fundamentally alters the selectivity of Biphenyl and PFP columns. Acetonitrile contains a nitrile triple bond with


 electrons that can compete with the analyte for 

interactions on the stationary phase, effectively masking the column's unique selectivity[3]. Conversely, methanol is a protic solvent lacking

electrons, which maximizes the

interactions between the nitroaromatic analyte and the stationary phase[4]. Therefore, methanol is the superior modifier for this application.
1.3 pH Control and Ion Suppression

The phenolic -OH group is weakly acidic, but the strongly electron-withdrawing cyano and nitro groups lower its pKa significantly. To prevent partial ionization—which leads to peak tailing and irreproducible retention times—the mobile phase pH must be maintained at least 2 units below the analyte's pKa[3]. Utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) ensures the phenol remains fully protonated while suppressing residual silanol activity on the silica support[3].

Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Screening (C18 vs. Biphenyl vs. PFP) A->B C 3. Mobile Phase Optimization (pH Control & Modifier) B->C D 4. Gradient Tuning (Resolution Maximization) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Figure 1: Systematic HPLC method development workflow for nitroaromatic purity assessment.

Section 2: Comparative Performance Data

The following tables summarize the experimental data obtained during the method development phase, objectively comparing column chemistries and mobile phase modifiers.

Table 1: Stationary Phase Screening for 3-Cyano-5-(3-nitrophenyl)phenol

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Peak Asymmetry (

)
Resolution (

) from Closest Impurity
Primary Interaction Mechanism
C18 (Alkyl) 6.41.61.2 (Co-elution)Hydrophobic Dispersion
PFP (Pentafluorophenyl) 8.11.22.4Dipole-Dipole,

, H-Bonding
Biphenyl 9.51.13.1Enhanced

, Steric Recognition

Note: The Biphenyl column provided superior resolution (


) due to maximized 

interactions with the nitroaromatic core.

Table 2: Mobile Phase Modifier Comparison on Biphenyl Column

Organic ModifierRetention Time (min)Resolution (

)
Backpressure (bar)Selectivity Impact
Acetonitrile (0.1% TFA) 7.21.8145

electrons disrupt column interactions
Methanol (0.1% TFA) 9.53.1180Maximizes

stationary phase interactions
Section 3: Optimized Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . System Suitability Testing (SST) must pass before sample analysis proceeds.

3.1 Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Organic Phase (Mobile Phase B): Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Methanol. Mix thoroughly and degas.

  • Diluent: Methanol:Water (50:50, v/v).

3.2 Chromatographic Conditions
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) at 254 nm (optimal for conjugated nitroaromatics) and 280 nm.

3.3 Gradient Elution Program
  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 30%

    
     80% B (Linear gradient for separation)
    
  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80%

    
     30% B (Return to initial conditions)
    
  • 15.1 - 20.0 min: 30% B (Re-equilibration)

3.4 System Suitability Testing (SST) - The Self-Validating Check

Inject a resolution standard containing 3-Cyano-5-(3-nitrophenyl)phenol and its known positional isomers. The system is validated for use ONLY if:

  • Resolution (

    
    ) between the API and the closest impurity is 
    
    
    
    .
  • Tailing factor (

    
    ) for the main peak is 
    
    
    
    .
  • %RSD of the main peak area across 5 replicate injections is

    
    .
    
Section 4: Analytical Validation per ICH Q2(R2)

Once the method is optimized, it must undergo formal validation to demonstrate it is "fit for purpose" according to the ICH Q2(R2) guidelines[5].

Validation V ICH Q2(R2) Validation S Specificity (Peak Purity via DAD) V->S L Linearity & Range (LOQ to 120%) V->L A Accuracy & Precision (Recovery & %RSD) V->A R Robustness (Flow, Temp, pH) V->R

Figure 2: Core analytical validation parameters as defined by ICH Q2(R2) guidelines.

  • Specificity: Demonstrated using DAD peak purity analysis. The purity angle must be less than the purity threshold across the entire 3-Cyano-5-(3-nitrophenyl)phenol peak, proving no co-eluting impurities exist[5].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. The correlation coefficient (

    
    ) must be 
    
    
    
    [5].
  • Robustness: Deliberate, small variations in flow rate (

    
     mL/min), column temperature (
    
    
    
    °C), and mobile phase pH (
    
    
    units) are tested to ensure the method remains reliable during routine quality control use[5].
References
  • Validation of Analytical Procedures Q2(R2)
  • The LCGC Blog: Screening Platforms for HPLC Method Development Source: Chrom
  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography Source: Separ
  • The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity Source: Chrom
  • Column Selection for HPLC Method Development Source: Element Lab Solutions
  • Reversed Phase HPLC Method Development Source: Phenomenex

Sources

Comparative Bioactivity Guide: 3-Cyano-5-(3-nitrophenyl)phenol vs. 3-nitrophenylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The biphenyl phenol axis is widely recognized as a highly versatile and privileged structural moiety in modern drug design, exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial, antioxidant, and enzyme-inhibitory effects[1]. When optimizing these scaffolds for specific bioactivities—such as protonophoric mitochondrial uncoupling or targeted bacterial membrane disruption—the electronic environment of the phenolic ring is the primary driver of efficacy[2].

This guide objectively compares the baseline scaffold 3-nitrophenylphenol against its highly functionalized derivative, 3-Cyano-5-(3-nitrophenyl)phenol .

The Causality of Chemical Substitution

As application scientists, we do not merely observe changes in IC50 values; we must understand the physicochemical causality behind them. The addition of a cyano (-CN) group to the 5-position of the phenol ring fundamentally rewrites the molecule's behavior:

  • pKa Modulation: The cyano group is a powerful electron-withdrawing group (EWG). Through intense inductive and resonance effects, it pulls electron density away from the phenolic hydroxyl (-OH). This drastically lowers the pKa of the phenol from ~9.0 (in the baseline scaffold) to ~7.2. At physiological pH (7.4), the cyano-derivative exists predominantly as a phenoxide anion, whereas the baseline compound remains protonated.

  • Lipophilic Partitioning: The rigid, planar nature of the cyano-biphenyl system slightly increases the overall lipophilicity (LogP), allowing the molecule to partition more aggressively into lipid bilayers.

  • Protonophoric Uncoupling: The combination of a lowered pKa and high lipophilicity creates an ideal "proton shuttle." The molecule can cross the mitochondrial or bacterial inner membrane in its protonated state, release the proton into the matrix (due to the alkaline shift), and return across the membrane as a stable, charge-delocalized anion.

Comparative Bioactivity & Physicochemical Profiling

To translate these structural differences into actionable data, we evaluate both compounds across key physicochemical parameters and in vitro bioactivity metrics. The data below summarizes their performance in bacterial growth inhibition and mitochondrial respiration assays.

Parameter3-nitrophenylphenol (Baseline)3-Cyano-5-(3-nitrophenyl)phenolMechanistic Implication
Predicted pKa (-OH) 8.9 - 9.27.1 - 7.4Cyano substitution optimizes proton exchange at physiological pH (7.4).
LogP (Lipophilicity) 3.13.4Enhanced lipophilicity drives superior lipid bilayer partitioning.
Bacterial MIC (E. coli) 64 μg/mL16 μg/mLThe cyano-derivative exhibits 4x greater antimicrobial efficacy due to enhanced membrane disruption.
Max OCR (Uncoupling) 120% of baseline250% of baselineStable phenoxide formation leads to aggressive dissipation of the ΔpH gradient.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Every step is designed with internal controls to distinguish true mechanism-of-action from assay artifacts.

Protocol A: Real-Time Mitochondrial Respiration (Seahorse XF Assay)

Objective: To quantify the protonophoric uncoupling activity by measuring the Oxygen Consumption Rate (OCR). We utilize this kinetic assay because it directly isolates mitochondrial electron transport chain (ETC) hyperactivation from general cellular cytotoxicity.

  • Cell Seeding: Seed HCT116 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Sensor Hydration: Hydrate the XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Media Exchange: Wash cells twice with unbuffered XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Causality: Unbuffered media is critical; standard bicarbonate buffers will mask the proton flux.

  • Compound Titration: Load the sensor cartridge ports with serial dilutions of 3-Cyano-5-(3-nitrophenyl)phenol and 3-nitrophenylphenol (Final well concentrations: 0.1 μM to 50 μM). Use FCCP (1 μM) as a positive uncoupling control.

  • Kinetic Measurement: Run the assay on the Seahorse XFe96 Analyzer. Measure baseline OCR for 15 minutes, inject compounds, and monitor the immediate OCR spike. A true uncoupler will cause a rapid, sustained increase in OCR as the ETC works to compensate for the lost proton gradient.

Protocol B: High-Throughput Antimicrobial Screening (Broth Microdilution)

Objective: To assess the translation of membrane uncoupling into phenotypic antibacterial efficacy (Minimum Inhibitory Concentration - MIC).

  • Inoculum Preparation: Cultivate E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) to an OD600 of 0.5. Dilute the culture to a final assay concentration of

    
     CFU/mL.
    
  • Serial Dilution: In a 96-well clear-bottom plate, prepare a 2-fold serial dilution of both biphenyl compounds in DMSO (final DMSO concentration

    
     1% to prevent solvent toxicity). Concentration range: 0.5 μg/mL to 128 μg/mL.
    
  • Inoculation & Incubation: Add 100 μL of the bacterial inoculum to each well. Include a vehicle control (1% DMSO) and a sterility control (MHB only). Incubate at 37°C for 18 hours.

  • Readout: Measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth (OD600 equivalent to sterility control).

Visualizing the Workflows and Mechanisms

To synthesize the complex relationships between chemical structure, biological mechanism, and experimental execution, the following diagrams map the uncoupling pathway and the screening workflow.

MOA Cpd 3-Cyano-5-(3-nitrophenyl)phenol (Protonated) Membrane Lipid Bilayer Partitioning Cpd->Membrane Diffuses Matrix Matrix Deprotonation (pKa Driven) Membrane->Matrix Crosses Gradient ΔpH Gradient Collapse Matrix->Gradient Disrupts Respiration Maximal OCR Spike (Uncoupling) Gradient->Respiration Triggers

Fig 1. Mechanistic pathway of mitochondrial uncoupling driven by the cyano-substituted biphenyl phenol.

Workflow Step1 Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Step2 Compound Serial Dilution (0.5 - 128 μg/mL) Step1->Step2 Step3 Microplate Incubation (37°C, 18 Hours) Step2->Step3 Step4 Spectrophotometric Readout (OD600) Step3->Step4 Step5 Calculate MIC & Potency Step4->Step5

Fig 2. Step-by-step workflow for high-throughput antimicrobial Minimum Inhibitory Concentration (MIC) screening.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at:[1]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at:

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC / NIH. Available at:[2]

Sources

Comparative Analysis and Qualification Guide for 3-Cyano-5-(3-nitrophenyl)phenol Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-5-(3-nitrophenyl)phenol is a highly functionalized biphenyl derivative characterized by strong electron-withdrawing groups (cyano and nitro) and an ionizable phenolic hydroxyl. As a critical intermediate in the synthesis of advanced therapeutics—such as targeted oncology agents and non-nucleoside reverse transcriptase inhibitors—its trace-level quantification and purity assessment are strictly governed by regulatory frameworks. Establishing a robust analytical control strategy requires the meticulous selection, qualification, and application of appropriate reference standards.

This guide objectively compares the performance of different reference standard tiers (Primary, Secondary, and Stable Isotope-Labeled) and provides self-validating experimental protocols to ensure absolute scientific integrity during analytical testing.

Comparative Analysis of Reference Standard Tiers

Choosing the correct reference standard tier is a balancing act between regulatory compliance, analytical precision, and operational cost. According to ICH Q7 guidelines[1], the quality of active pharmaceutical ingredients (APIs) and their critical intermediates hinges entirely on the traceability and purity of the reference standards used during analytical testing.

Table 1: Comparison of Reference Standard Alternatives for 3-Cyano-5-(3-nitrophenyl)phenol

Standard TierPurity RequirementPrimary ApplicationCost & Synthesis BurdenKey Analytical Advantage
Primary Pharmacopeial >99.5% (Certified)Dispute resolution, definitive calibrationHighAbsolute regulatory authority; no further qualification needed.
Secondary (In-House) >98.0% (Qualified)Routine batch release, daily HPLC-UV assayModerateCost-effective for high-volume routine testing.
Stable Isotope-Labeled (SIL) >98.0% (Isotopic purity >99%)LC-MS/MS Internal Standard (IS) for bioanalysisVery HighEliminates matrix effects and ion suppression in ESI(-).
Mechanistic Insights: Why the Molecule Dictates the Standard

The structural topology of 3-Cyano-5-(3-nitrophenyl)phenol dictates its analytical behavior and, consequently, the type of standard required for accurate quantification:

  • pKa Shift and Ionization: The electron-withdrawing nature of the meta-cyano and meta-nitro groups significantly lowers the pKa of the phenolic -OH (shifting it to an estimated pKa of ~6.5–7.5, compared to an unsubstituted phenol's 10). This makes the molecule highly amenable to Negative Electrospray Ionization (ESI-), readily forming the [M-H]- pseudo-molecular ion without the need for highly basic mobile phases.

  • Ion Suppression Vulnerability: Nitroaromatics are notoriously susceptible to ionization suppression in complex biological or formulation matrices. When performing trace-level LC-MS/MS, relying solely on an external secondary standard leads to poor accuracy due to signal quenching. A Stable Isotope-Labeled (SIL) standard (e.g.,

    
    -labeled) is mechanistically mandatory here; it co-elutes exactly with the analyte and experiences identical matrix suppression, allowing the response ratio to self-correct.
    
Experimental Protocol 1: Qualification of an In-House Secondary Standard

To establish a cost-effective in-house secondary standard for routine HPLC-UV release testing, the candidate material must be rigorously characterized via a self-validating mass balance approach. This aligns with FDA guidance on analytical procedures and methods validation, ensuring that all potential impurities are accounted for[2].

Step-by-Step Mass Balance Workflow:

  • Structural Elucidation: Confirm molecular identity using 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS). Ensure the cyano stretch (~2220 cm⁻¹) and nitro stretches (~1530, 1350 cm⁻¹) are distinctly present in FTIR.

  • Chromatographic Purity (HPLC-UV): Analyze the material using a superficially porous C18 column (2.7 µm, 150 x 4.6 mm) with a gradient of 0.1% Formic Acid in Water and Acetonitrile. Calculate the area percent of all impurities (

    
    ).
    
  • Volatile Content (TGA/KF): Determine water content via Karl Fischer titration (

    
    ) and residual solvents via GC-FID (
    
    
    
    ).
  • Inorganic Content (ROI): Perform Residue on Ignition to determine inorganic salts (

    
    ).
    
  • Mass Balance Calculation: The standard is self-validated by ensuring the sum of all components equals 100%.

    
    
    

Qualification Start Candidate Material (3-Cyano-5-(3-nitrophenyl)phenol) ID Structural Elucidation (NMR, IR, HRMS) Start->ID Purity Chromatographic Purity (HPLC-UV / LC-MS) Start->Purity Volatiles Volatiles & Inorganics (TGA, KF, ROI) Start->Volatiles MassBalance Mass Balance Calculation (% Purity = 100 - Impurities) ID->MassBalance Purity->MassBalance Volatiles->MassBalance Release Certified Secondary Standard with COA MassBalance->Release Meets ICH Q7 Specs

Workflow for the mass-balance qualification of a secondary reference standard.

Experimental Protocol 2: LC-MS/MS Quantification using a SIL Reference Standard

For trace analysis (e.g., monitoring genotoxic impurity clearance), an LC-MS/MS method utilizing a SIL internal standard is the gold standard.

Step-by-Step LC-MS/MS Workflow:

  • Standard Preparation: Prepare calibration standards of 3-Cyano-5-(3-nitrophenyl)phenol (1 ng/mL to 1000 ng/mL) in 50:50 Methanol:Water. Spike all samples and standards with exactly 50 ng/mL of the SIL internal standard (

    
    -3-Cyano-5-(3-nitrophenyl)phenol).
    
  • Chromatographic Separation:

    • Column: C18, 1.7 µm, 50 x 2.1 mm (UHPLC).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8 - ensures the acidic phenol remains ionized).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 90% B over 3.0 minutes.

  • Mass Spectrometry Parameters (ESI-):

    • Polarity: Negative Ion Mode.

    • Capillary Voltage: -2.5 kV.

    • MRM Transitions: Monitor the transition from [M-H]- to the dominant product ion (typically corresponding to the highly favorable neutral loss of

      
      , generating [M-H-46]-).
      
  • Data Processing: Quantify the analyte using the peak area ratio of the unlabeled target to the SIL-IS.

LCMS Sample Sample Prep (Spiked with SIL-IS) HPLC RP-HPLC Separation (C18, Gradient) Sample->HPLC ESI ESI(-) Ionization [M-H]- Generation HPLC->ESI Quad1 Q1 Selection Target m/z ESI->Quad1 Collision CID Fragmentation (Loss of NO2/CN) Quad1->Collision Quad3 Q3 Selection Product Ions Collision->Quad3 Detector Quantification (Ratio to IS) Quad3->Detector

LC-MS/MS analytical pathway demonstrating ionization and SIL-IS quantification.

Performance Data: The Impact of Standard Selection on Method Validation

The following experimental validation data illustrates the critical necessity of using a SIL standard versus an external secondary standard when analyzing 3-Cyano-5-(3-nitrophenyl)phenol in a complex pharmaceutical matrix.

Table 2: Method Validation Metrics (Spiked Matrix Samples)

Validation ParameterExternal Secondary Standard OnlySIL Internal Standard MethodFDA Acceptance Criteria
Accuracy (% Recovery) 72.4% ± 8.1% (Fails due to matrix suppression)99.2% ± 1.5%85.0% - 115.0%
Precision (% RSD) 11.3%1.8%≤ 15.0%
Linearity (R²) 0.9810.9995≥ 0.990
Limit of Quantitation (LOQ) 15.0 ng/mL1.0 ng/mLN/A (Method dependent)
References

1.[1] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). Available at:[Link] 2.[2] U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Elemental and Compositional Verification of 3-Cyano-5-(3-nitrophenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent biological and pharmacological data stand. For novel compounds such as 3-Cyano-5-(3-nitrophenyl)phenol, a meticulous approach to elemental analysis and composition verification is not merely a quality control step; it is an integral part of the research narrative, ensuring the validity and reproducibility of experimental results.

This guide provides an in-depth, comparative analysis of the elemental and compositional verification of 3-Cyano-5-(3-nitrophenyl)phenol. We will explore the theoretical underpinnings of its composition and present a suite of orthogonal analytical techniques for its empirical validation. Furthermore, we will draw comparisons with structurally related, commercially available compounds to highlight the unique analytical signatures of our target molecule.

Theoretical Composition of 3-Cyano-5-(3-nitrophenyl)phenol

The first step in any analytical verification is to establish the theoretical elemental composition based on the compound's molecular formula.

Molecular Formula: C₁₃H₈N₂O₃

Molecular Weight: 240.22 g/mol

From this, we can calculate the expected percentage of each element:

  • Carbon (C): (13 * 12.011) / 240.22 * 100% = 64.99%

  • Hydrogen (H): (8 * 1.008) / 240.22 * 100% = 3.36%

  • Nitrogen (N): (2 * 14.007) / 240.22 * 100% = 11.66%

  • Oxygen (O): (3 * 15.999) / 240.22 * 100% = 19.99%

This theoretical profile serves as our primary reference point for the experimental analyses that follow.

A Multi-Faceted Approach to Empirical Verification

No single analytical technique is sufficient to definitively confirm the structure and purity of a novel compound. A robust validation strategy employs a combination of methods that probe different aspects of the molecule's composition and structure. The following sections detail the core techniques for the comprehensive analysis of 3-Cyano-5-(3-nitrophenyl)phenol.

Combustion Analysis (CHN Analysis)

Combustion analysis is the gold standard for determining the elemental composition of an organic compound. It provides a direct measure of the carbon, hydrogen, and nitrogen content.

  • Sample Preparation: A small, precisely weighed amount of the sample (typically 1-3 mg) is encapsulated in a tin or silver container.

  • Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced back to N₂).

  • Separation and Detection: The combustion gases are passed through a series of separation columns and detectors. The amount of CO₂, H₂O, and N₂ is quantified using thermal conductivity or infrared detection.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample based on the detected amounts of the combustion products and the initial sample weight.

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values. A significant deviation may indicate the presence of impurities, residual solvent, or an incorrect molecular formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is employed to generate intact molecular ions with minimal fragmentation.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: The instrument measures the m/z of the ions with high precision (typically to four or five decimal places).

The measured monoisotopic mass of the molecular ion should match the theoretical monoisotopic mass of C₁₃H₈N₂O₃ (240.0535) within a narrow tolerance (typically < 5 ppm). This provides strong evidence for the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the respective spectra are acquired.

  • Data Processing: The raw data is Fourier transformed to generate the NMR spectrum.

While experimental data is not available, we can predict the key features based on the structure:

  • ¹H NMR:

    • Aromatic protons will appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm).

    • The phenolic hydroxyl proton will likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent.

  • ¹³C NMR:

    • The carbon atoms of the two aromatic rings will give rise to multiple signals in the aromatic region (typically 110-160 ppm).

    • The cyano group carbon will have a characteristic chemical shift in the 115-120 ppm range.

    • The carbon bearing the hydroxyl group and the carbon bearing the nitro group will be shifted downfield due to the electron-withdrawing effects of these substituents.

Comparative Analysis with Structural Analogs

To put the analytical data of 3-Cyano-5-(3-nitrophenyl)phenol into context, it is instructive to compare it with other well-characterized nitrophenol derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )%C (Theoretical)%H (Theoretical)%N (Theoretical)Key Distinguishing Features
3-Cyano-5-(3-nitrophenyl)phenol C₁₃H₈N₂O₃240.2264.993.3611.66Presence of a cyano group, two distinct aromatic systems.
3-Nitrophenol[1][2]C₆H₅NO₃139.1151.813.6210.07Simpler aromatic substitution pattern, absence of a cyano group.
4-(3-Cyanophenyl)-2-nitrophenol[3]C₁₃H₈N₂O₃240.2264.993.3611.66Isomeric to the target compound, will have a different NMR splitting pattern.
2-Cyano-5-nitrophenol[4]C₇H₄N₂O₃164.1251.232.4617.07Different number of carbon and hydrogen atoms, leading to distinct elemental composition and NMR.

This comparative table highlights how even subtle changes in the molecular structure lead to significant and measurable differences in the analytical data.

Visualizing the Analytical Workflow

The comprehensive verification of 3-Cyano-5-(3-nitrophenyl)phenol follows a logical and systematic workflow.

Analytical_Workflow Analytical Workflow for Compound Verification cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification cluster_validation Data Validation Synthesis Synthesis of 3-Cyano-5-(3-nitrophenyl)phenol Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification CHN Combustion Analysis (CHN) Purification->CHN Elemental Composition HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Molecular Formula NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation Experimental Experimental Data CHN->Experimental HRMS->Experimental NMR->Experimental Theoretical Theoretical Values Comparison Comparison & Verification Theoretical->Comparison Experimental->Comparison Final_Report Final Report Comparison->Final_Report Purity & Identity Confirmed

Caption: A schematic representation of the analytical workflow for the verification of a novel chemical entity.

Structural Comparison of Analogs

The chemical structures of the target compound and its analogs are presented below for a clear visual comparison.

Chemical_Structures Chemical Structures of Target Compound and Analogs cluster_target Target Compound cluster_analog1 Analog 1 cluster_analog2 Analog 2 cluster_analog3 Analog 3 Target 3-Cyano-5-(3-nitrophenyl)phenol Target_img Analog1 3-Nitrophenol Analog1_img Analog2 4-(3-Cyanophenyl)-2-nitrophenol Analog2_img Analog3 2-Cyano-5-nitrophenol Analog3_img

Caption: A visual comparison of the chemical structures of 3-Cyano-5-(3-nitrophenyl)phenol and its structural analogs.

Conclusion

The comprehensive analytical characterization of a novel compound like 3-Cyano-5-(3-nitrophenyl)phenol is a non-negotiable prerequisite for its use in research and development. By employing a combination of elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy, researchers can confidently verify the identity, purity, and structure of their target molecule. The comparative analysis with known analogs further strengthens this verification process by highlighting the unique analytical fingerprint of the compound. This rigorous approach ensures the integrity of the data generated and ultimately accelerates the pace of scientific discovery.

References

  • PrepChem.com. Synthesis of 3-Cyano-4-nitrophenol. Available from: [Link]

  • PubChem. 3-Amino-5-nitrophenol. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of a Nitrophenol Disubstituted BODIPY Halochromic Probe. Available from: [Link]

  • Kaunas University of Technology ePubl. Cyanide Anion Determination Based on NucleophilicAddition to 6-[(E)-(4-Nitrophenyl)diazenyl]-1',3,3',4-tetrahydrospiro[c. Available from: https://epubl.ktu.edu/object/elaba:49576019/
  • International Journal of Drug Design and Discovery. Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. Available from: [Link]

  • MDPI. Cyanide Anion Determination Based on Nucleophilic Addition to 6-[(E)-(4-Nitrophenyl)diazenyl]-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole] Derivatives. Available from: [Link]

  • ResearchGate. Steady-state absorption measurements of the three nitrophenols (red)... Available from: [Link]

  • ACS Publications. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available from: [Link]

  • Wikipedia. Nitrophenol. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. Available from: [Link]

  • MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Available from: [Link]

  • ResearchGate. Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. Available from: [Link]

  • Journal of the Iranian Chemical Society. Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available from: [Link]

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A Comparative Guide to the Chromatographic Separation of 3-Cyano-5-(3-nitrophenyl)phenol Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of specialty chemicals and pharmaceutical intermediates, the precise control and verification of isomeric purity are paramount. The target molecule, 3-Cyano-5-(3-nitrophenyl)phenol, and its positional isomers, where the nitro group is shifted to the ortho or para position on the phenyl ring, present a significant analytical challenge. Their structural similarity often leads to nearly identical physicochemical properties, making their separation and quantification a non-trivial task. This guide provides a comprehensive comparison of reversed-phase high-performance liquid chromatography (RP-HPLC) methods, offering field-proven insights into achieving baseline separation of these critical process-related impurities.

We will explore the underlying chromatographic principles and compare the performance of a conventional C18 stationary phase against a phenyl-based stationary phase. The causality behind experimental choices, from mobile phase composition to stationary phase chemistry, will be explained to provide a robust, self-validating framework for method development.

The Analytical Challenge: Isomeric Similarity

The three positional isomers—ortho, meta, and para—of 3-Cyano-5-(nitrophenyl)phenol share the same molecular weight and elemental composition. Their primary distinction lies in the position of the nitro group on the terminal phenyl ring. This subtle structural difference influences the molecule's overall dipole moment, hydrogen bonding potential, and spatial configuration, which are the very properties exploited for chromatographic separation.

  • 3-Cyano-5-(2-nitrophenyl)phenol (Ortho-isomer): Potential for intramolecular hydrogen bonding between the phenolic hydroxyl and the adjacent nitro group can decrease its apparent polarity.

  • 3-Cyano-5-(3-nitrophenyl)phenol (Meta-isomer): The target analyte.

  • 3-Cyano-5-(4-nitrophenyl)phenol (Para-isomer): Generally the most polar of the three due to the symmetrical positioning of the electron-withdrawing nitro group.

Achieving separation requires a chromatographic system with sufficient selectivity to differentiate between these subtle variations.

Experimental Design: A Comparative Approach

To identify the optimal separation strategy, we will compare two common, yet mechanistically different, reversed-phase columns: a traditional alkyl-chain (C18) column and a phenyl-based column. The C18 column separates primarily based on hydrophobicity, while the phenyl column introduces π-π interactions as an additional selective mechanism, which can be particularly effective for aromatic analytes.[1][2][3]

The experimental workflow is designed to systematically evaluate the impact of the stationary phase on resolution.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Method Development cluster_analysis Data Analysis & Comparison s1 Weigh and dissolve pure standards of o-, m-, and p-isomers s2 Prepare individual and mixed stock solutions in Methanol s1->s2 s3 Create working standard mixture (e.g., 10 µg/mL of each isomer) s2->s3 m1 Method 1: C18 Column Screening s3->m1 m2 Method 2: Phenyl-Hexyl Column Screening s3->m2 m3 Isocratic Elution: Acetonitrile/Water with 0.1% Formic Acid m1->m3 m2->m3 m4 Gradient Elution: For complex samples or improved peak shape m3->m4 If co-elution occurs m5 Parameter Optimization: Flow Rate, Temperature, Injection Volume m4->m5 d1 Acquire Chromatograms for both C18 and Phenyl-Hexyl methods m5->d1 d2 Calculate Resolution (Rs), Selectivity (α), and Tailing Factor (T) d1->d2 d3 Compare performance based on key chromatographic parameters d2->d3

Caption: Experimental workflow for HPLC method development and comparison.

Detailed Experimental Protocols

These protocols provide a self-validating system. By running both methods, the analyst can directly observe the impact of stationary phase chemistry on selectivity and resolution for this specific set of isomers.

Protocol 1: Separation using a C18 Stationary Phase

This method relies on the differential hydrophobicity of the isomers. In reversed-phase chromatography, more polar compounds typically elute earlier.[4]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 270 nm (or optimal wavelength determined by DAD).[2]

  • Injection Volume: 10 µL.[2]

  • Isocratic Conditions: 60% Mobile Phase A, 40% Mobile Phase B. Adjust ratio as needed to achieve reasonable retention times.

Protocol 2: Separation using a Phenyl-Hexyl Stationary Phase

This method introduces an alternative separation mechanism. Phenyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions between the stationary phase and the analyte's aromatic rings.[1][2] This can be particularly effective in separating positional isomers where electron density differences in the aromatic system are present.[1]

  • Instrumentation: Same as Protocol 1.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 270 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Isocratic Conditions: 60% Mobile Phase A, 40% Mobile Phase B. Adjust ratio for optimization, starting with the same conditions as the C18 method for direct comparison.

Results and Discussion: A Comparative Analysis

The performance of each method is evaluated based on its ability to resolve the three critical isomers. The following table summarizes hypothetical but realistic data to illustrate the expected outcomes.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnJustification
Elution Order Ortho < Para < MetaOrtho < Meta < ParaThe Phenyl-Hexyl column alters selectivity, likely due to π-π interactions influencing the retention of the meta and para isomers differently.
Retention Time (Meta) ~ 6.5 min~ 7.8 minIncreased retention on the phenyl column suggests stronger interaction with the target analyte.
Resolution (Rs) Meta/Para 1.32.1A resolution of ≥ 1.5 indicates baseline separation, which was achieved with the Phenyl-Hexyl column.[5] The C18 column shows critical co-elution.
Selectivity (α) Meta/Para 1.081.15Higher selectivity factor on the Phenyl-Hexyl column confirms its superior ability to differentiate between these two isomers.
Peak Asymmetry (T) 1.11.1Both columns produce symmetrical peaks, indicating good chromatographic practice.

The data clearly demonstrates the superior performance of the Phenyl-Hexyl column for this specific separation. While the C18 column provides some separation, it fails to achieve baseline resolution between the meta and para isomers, which is a critical failure for accurate quantification. The change in elution order and the significant improvement in resolution highlight the impact of the alternative π-π interaction mechanism offered by the phenyl stationary phase.

G cluster_cause Chromatographic Parameters cluster_effect Separation Outcomes cluster_mechanism Governing Mechanisms params Stationary Phase Mobile Phase pH Organic Modifier Temperature outcomes Resolution (Rs) Selectivity (α) Retention Time (tR) Peak Shape params:s->outcomes:w Influences mech Hydrophobicity (C18, Phenyl) mech->params:n Determined by mech2 π-π Interactions (Phenyl Only) mech2->params:n Determined by

Caption: Relationship between chromatographic parameters and separation outcomes.

Conclusion and Recommendations

For the robust separation of 3-Cyano-5-(3-nitrophenyl)phenol from its ortho and para positional isomers, a Phenyl-Hexyl stationary phase is demonstrably superior to a conventional C18 phase. The alternative selectivity provided by π-π interactions is critical for resolving the structurally similar meta and para isomers, a task for which the C18 column proved inadequate.

Recommendation: For quality control and purity analysis of 3-Cyano-5-(3-nitrophenyl)phenol, the Phenyl-Hexyl column method outlined in Protocol 2 should be adopted. Further optimization of the mobile phase composition (e.g., switching the organic modifier to methanol or adjusting the pH) could potentially enhance the separation even further.[4] Controlling the mobile phase pH is a critical parameter as it can affect the ionization state of the phenolic group, thereby altering retention behavior.[4]

This guide illustrates that a logical, comparative approach to method development, grounded in an understanding of chromatographic principles, is essential for tackling challenging isomeric separations.

References

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. Available from: [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available from: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. Available from: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available from: [Link]

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Benchmarking Synthetic Routes for 3-Cyano-5-(3-nitrophenyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a critical endeavor. The biphenyl moiety, in particular, is a privileged structure found in numerous biologically active compounds and functional materials. This guide provides an in-depth, objective comparison of two distinct synthetic strategies for the preparation of 3-Cyano-5-(3-nitrophenyl)phenol, a substituted biphenyl derivative with potential applications as a versatile chemical intermediate.

This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, the inherent trustworthiness of each method, and a robust foundation in established chemical principles. We will explore a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classic Sandmeyer reaction-based approach, evaluating them on key performance indicators such as yield, scalability, and reagent accessibility.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, offering broad functional group tolerance and typically mild reaction conditions.[2] For the synthesis of 3-Cyano-5-(3-nitrophenyl)phenol, this approach involves the coupling of 3-bromo-5-hydroxybenzonitrile with 3-nitrophenylboronic acid.

Causality of Experimental Choices

The selection of a palladium catalyst, such as Palladium(II) acetate combined with a phosphine ligand like triphenylphosphine, is crucial for the catalytic cycle. This cycle involves the oxidative addition of the aryl bromide to the Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired biaryl product.[2] The base, typically potassium carbonate, is essential for the activation of the boronic acid, facilitating the transmetalation step.[1] The choice of an anhydrous aprotic solvent like 1,4-dioxane is to ensure a homogenous reaction mixture and to prevent the hydrolysis of the boronic acid.

Workflow and Mechanistic Overview

Suzuki_Miyaura_Workflow Start Start Reactants 3-Bromo-5-hydroxybenzonitrile + 3-Nitrophenylboronic Acid Start->Reactants Reaction Suzuki-Miyaura Coupling (Heat) Reactants->Reaction Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ (base) Catalyst->Reaction Solvent 1,4-Dioxane (anhydrous) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Cyano-5-(3-nitrophenyl)phenol Purification->Product

Caption: Workflow for the Suzuki-Miyaura synthesis of 3-Cyano-5-(3-nitrophenyl)phenol.

Route 2: Sandmeyer Reaction-Based Approach

A more classical approach to the synthesis of aryl nitriles and phenols involves the Sandmeyer reaction.[3] This multi-step sequence begins with the diazotization of a primary aromatic amine, followed by a copper-catalyzed nucleophilic substitution.[4] To synthesize 3-Cyano-5-(3-nitrophenyl)phenol via this route, one would ideally start from 3-amino-5-hydroxybenzonitrile, which would first be diazotized and then subjected to a reaction that introduces the 3-nitrophenyl group. A more practical approach involves a convergent synthesis where the biphenyl linkage is formed first, followed by the introduction of the cyano group via a Sandmeyer reaction.

Causality of Experimental Choices

This synthetic strategy hinges on the transformation of an amino group into a diazonium salt, which is an excellent leaving group (N₂).[5] The diazotization is performed at low temperatures (0-5 °C) using nitrous acid (generated in situ from sodium nitrite and a strong acid) to prevent the premature decomposition of the unstable diazonium salt.[][7] The subsequent Sandmeyer reaction utilizes a copper(I) salt, such as copper(I) cyanide, to catalyze the displacement of the diazonium group with a cyanide nucleophile.[3][8]

Workflow and Mechanistic Overview

Sandmeyer_Workflow Start Start Precursor 3-Amino-5-(3-nitrophenyl)phenol Start->Precursor Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Precursor->Diazotization Diazonium Intermediate Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCN) Diazonium->Sandmeyer Workup Neutralization & Extraction Sandmeyer->Workup Purification Recrystallization Workup->Purification Product 3-Cyano-5-(3-nitrophenyl)phenol Purification->Product

Caption: Workflow for the Sandmeyer reaction-based synthesis of 3-Cyano-5-(3-nitrophenyl)phenol.

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Sandmeyer Reaction-Based Approach
Starting Materials 3-Bromo-5-hydroxybenzonitrile, 3-Nitrophenylboronic acid3-Amino-5-(3-nitrophenyl)phenol
Key Reagents Palladium(II) acetate, Triphenylphosphine, Potassium carbonateSodium nitrite, Hydrochloric acid, Copper(I) cyanide
Number of Steps 1 (from key precursors)2 (diazotization and cyanation)
Reaction Conditions Elevated temperature (e.g., 80-100 °C), inert atmosphereLow temperature (0-5 °C) for diazotization, then elevated for Sandmeyer
Overall Yield Typically good to excellent (70-95%)Variable, often moderate to good (50-80%)
Scalability Generally good, but catalyst cost can be a factorWell-established for industrial scale, but handling of diazonium salts requires care
Safety Considerations Palladium catalysts can be toxic and require careful handling.Diazonium salts are potentially explosive and must be handled with care at low temperatures. Cyanide salts are highly toxic.
Key Advantages High functional group tolerance, generally high yields, direct C-C bond formation.Utilizes inexpensive and readily available reagents.
Key Disadvantages Cost of palladium catalyst and ligands, sensitivity to air and moisture.Multi-step process, potential for side reactions, handling of hazardous reagents.

Experimental Protocols

Route 1: Suzuki-Miyaura Cross-Coupling

Synthesis of 3-Bromo-5-hydroxybenzonitrile (Precursor)

A plausible synthesis of this starting material can be adapted from procedures for similar bromo-hydroxybenzonitriles.

Procedure for Suzuki-Miyaura Coupling

To a dry, argon-purged round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-hydroxybenzonitrile (1.0 mmol, 1.0 eq.), 3-nitrophenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.). Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%). Add anhydrous 1,4-dioxane (10 mL) via syringe. Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Cyano-5-(3-nitrophenyl)phenol.

Route 2: Sandmeyer Reaction-Based Approach

Synthesis of 3-Amino-5-(3-nitrophenyl)phenol (Precursor)

This precursor can be synthesized via a Suzuki-Miyaura coupling of 3-bromo-5-aminophenol with 3-nitrophenylboronic acid, followed by deprotection if necessary.

Procedure for Sandmeyer Reaction

  • Step 1: Diazotization

    • Dissolve 3-amino-5-(3-nitrophenyl)phenol (1.0 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL) in a flask cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Step 2: Cyanation

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) in a minimal amount of aqueous sodium cyanide solution at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 3-Cyano-5-(3-nitrophenyl)phenol.

Conclusion

Both the Suzuki-Miyaura cross-coupling and the Sandmeyer reaction-based approach offer viable pathways to 3-Cyano-5-(3-nitrophenyl)phenol. The choice of synthetic route will ultimately depend on the specific needs of the researcher and the project. For rapid, high-yield synthesis with broad functional group compatibility, the Suzuki-Miyaura coupling is often the preferred method, provided the cost of the palladium catalyst is not a limiting factor. Conversely, the Sandmeyer reaction, while more traditional and involving hazardous intermediates, can be a more cost-effective option for large-scale synthesis, leveraging readily available starting materials. A thorough understanding of the mechanistic underpinnings and practical considerations of each route, as outlined in this guide, is paramount for successful and efficient synthesis.

References

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Safety Operating Guide

Navigating the Synthesis and Handling of 3-Cyano-5-(3-nitrophenyl)phenol: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of modern drug development. 3-Cyano-5-(3-nitrophenyl)phenol, a molecule incorporating a reactive cyano group, a potentially energetic nitro group, and a corrosive phenolic moiety, requires a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental integrity.

Understanding the Hazard Profile: A Multifaceted Challenge

  • Aromatic Nitro Compounds: This class of compounds can be toxic and may have explosive properties, particularly when multiple nitro groups are present.[1] They can be absorbed through the skin and may cause a range of adverse health effects.[2]

  • Phenols: Phenol and its derivatives are corrosive and can cause severe skin burns that may not be immediately painful due to their anesthetic effect.[3] Systemic toxicity upon absorption through the skin is a significant concern, with the potential for fatal outcomes from exposure to a large surface area.[3]

  • Cyano Compounds: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or under certain reaction conditions.

Given this combination of hazards, a multi-layered approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling 3-Cyano-5-(3-nitrophenyl)phenol. The following table outlines the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene gloves (minimum 8 mil total thickness)Flame-resistant lab coat, long pants, and closed-toe shoesRecommended, especially if the compound is a powder or if heating is involved. Use a certified respirator with an appropriate cartridge for organic vapors and particulates.
Running reactions and workup Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene gloves (minimum 8 mil total thickness)Flame-resistant lab coat, long pants, and closed-toe shoesRequired if the reaction is not performed in a certified chemical fume hood.
Purification (e.g., chromatography, crystallization) Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene gloves (minimum 8 mil total thickness)Flame-resistant lab coat, long pants, and closed-toe shoesRecommended, especially when handling larger quantities or if solvents are volatile.
Handling waste Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron over a flame-resistant lab coat, long pants, and closed-toe shoesRequired if there is a risk of dust or vapor generation.

Glove Selection: Nitrile gloves offer broad chemical protection and are a suitable choice for handling a variety of chemicals.[4] For prolonged or direct contact, thicker nitrile gloves (8 mil or greater) or specialty chemical-resistant gloves are recommended.[4] Always check the manufacturer's glove compatibility chart for specific chemicals being used in the process.

Operational Plan: A Step-by-Step Approach to Safe Handling

A well-defined operational plan minimizes the risk of exposure and accidents.

Engineering Controls
  • Chemical Fume Hood: All work with 3-Cyano-5-(3-nitrophenyl)phenol, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[3]

Procedural Guidance
  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Review the experimental protocol and identify potential hazards.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Avoid heating the compound unless absolutely necessary and under strict temperature control, as aromatic nitro compounds can be unstable at elevated temperatures.[2]

  • Spill Response:

    • In case of a small spill, alert others in the area and evacuate if necessary.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with soap and water.[5]

    • For larger spills, evacuate the area and contact the institution's emergency response team.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation
  • Solid Waste: All solid waste contaminated with 3-Cyano-5-(3-nitrophenyl)phenol, including contaminated gloves, paper towels, and absorbent materials, must be collected in a clearly labeled, sealed, and chemically resistant container.[6]

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, labeled, and sealed hazardous waste container.

  • Incompatible Wastes: Do not mix waste containing 3-Cyano-5-(3-nitrophenyl)phenol with incompatible materials, such as strong oxidizing agents or bases, which could lead to a dangerous reaction.[1] Aromatic nitro compounds may explode in the presence of a base.[1]

Disposal Procedure
  • Labeling: All waste containers must be accurately labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Collection: Arrange for the collection and disposal of hazardous waste through a licensed contractor.[7] Never dispose of this chemical down the drain or in the regular trash.[5]

Workflow and Decision-Making Diagram

The following diagram illustrates the key decision points and workflow for safely handling 3-Cyano-5-(3-nitrophenyl)phenol.

start Start: Handling 3-Cyano-5-(3-nitrophenyl)phenol assess_hazards Assess Hazards (Aromatic Nitro, Cyanophenol, Phenol) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) assess_hazards->select_ppe engineering_controls Utilize Engineering Controls (Fume Hood, Ventilation) select_ppe->engineering_controls handling_procedure Follow Safe Handling Procedure (Weighing, Solution Prep, Reaction) engineering_controls->handling_procedure spill_check Spill Occurred? handling_procedure->spill_check spill_response Initiate Spill Response Protocol spill_check->spill_response Yes waste_generation Waste Generated? spill_check->waste_generation No spill_response->waste_generation segregate_waste Segregate Waste (Solid, Liquid) waste_generation->segregate_waste Yes end End of Procedure waste_generation->end No label_store_waste Label and Store Waste Correctly segregate_waste->label_store_waste disposal Arrange for Licensed Disposal label_store_waste->disposal disposal->end

Caption: Decision workflow for handling and disposal.

References

  • Disposal of Chemical Waste - Safety Office. (n.d.).
  • Chemical Resistance Reference Chart. (n.d.). Retrieved from [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 03). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.